Technical Documentation Center

(1-Methyl-heptyl)-phenyl-phosphinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Methyl-heptyl)-phenyl-phosphinic acid
  • CAS: 64308-50-5

Core Science & Biosynthesis

Foundational

The Role of (1-Methyl-heptyl)-phenyl-phosphinic Acid in Advanced Polymer Synthesis and Hydrometallurgy

Target Audience: Researchers, Materials Scientists, and Process Engineers Document Type: In-Depth Technical Guide & Whitepaper Executive Summary (1-Methyl-heptyl)-phenyl-phosphinic acid (CAS: 64308-50-5), systematically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Process Engineers Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

(1-Methyl-heptyl)-phenyl-phosphinic acid (CAS: 64308-50-5), systematically known as octan-2-yl(phenyl)phosphinic acid, is a highly specialized organophosphorus compound. Characterized by its unique combination of a bulky, branched aliphatic chain and an aromatic ring attached to a phosphinic acid core, this molecule exhibits exceptional thermal stability, lipophilicity, and precise pKa modulation.

In industrial and research applications, it serves two primary, yet distinct, functions:

  • Polymer Science: It acts as a highly efficient catalyst quencher and color stabilizer in the melt transesterification of polycarbonates, preventing high-temperature degradation and yellowing[1].

  • Hydrometallurgy: As a synergistic solvent extractant, its structural sterics allow for the highly selective liquid-liquid extraction of critical metals (such as Zirconium, Hafnium, and Indium) from acidic aqueous media without the formation of unwanted emulsions (third phases)[2].

This whitepaper dissects the molecular architecture, physicochemical properties, and validated experimental protocols for utilizing (1-Methyl-heptyl)-phenyl-phosphinic acid in advanced applications.

Chemical Identification & Molecular Architecture

The functionality of (1-Methyl-heptyl)-phenyl-phosphinic acid is entirely dictated by its structural components:

  • The Phosphinic Acid Core (-P(=O)OH): Provides the active site. In polymer quenching, the acidic proton neutralizes residual alkaline catalysts. In metal extraction, the phosphoryl oxygen (P=O) and the deprotonated hydroxyl group (P-O⁻) act as bidentate ligands to coordinate metal cations.

  • The Phenyl Group: Exerts an electron-withdrawing effect via resonance and inductive forces, slightly lowering the pKa compared to purely dialkyl phosphinic acids (like Cyanex 272). This allows for metal extraction at lower pH thresholds.

  • The 1-Methylheptyl Group (Octan-2-yl): This branched 8-carbon chain is the critical design feature. Expertise Insight: A linear octyl chain would result in highly crystalline metal complexes that precipitate out of organic solvents. The methyl branching at the alpha position introduces steric hindrance and disrupts crystal packing, ensuring the molecule and its metal complexes remain highly soluble in aliphatic diluents (e.g., kerosene) and polymer melts[3]. Furthermore, its high molecular weight prevents volatilization at polycarbonate processing temperatures (>280°C).

Physicochemical Data Summary

The following table summarizes the core quantitative data for the compound, verified via computational and empirical databases[4].

PropertyValue
IUPAC Name Octan-2-yl(phenyl)phosphinic acid
CAS Number 64308-50-5
Molecular Formula C₁₄H₂₃O₂P
Molecular Weight 254.30 g/mol
Exact Mass 254.143567 Da
Topological Polar Surface Area (TPSA) 37.3 Ų
SMILES String CCCCCCC(C)P(=O)(C1=CC=CC=C1)O
GHS Hazard Classifications H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Core Application I: Catalyst Quenching in Polycarbonate Synthesis

Mechanistic Overview

High-grade polycarbonates (PC) used in optical media and automotive parts are often synthesized via the melt transesterification of Bisphenol A (BPA) and a diaryl carbonate (e.g., diphenyl carbonate) using alkaline catalysts like NaOH or tetramethylammonium hydroxide (TMAH)[1].

If these alkaline catalysts remain active during the final high-temperature extrusion phases, they trigger Fries rearrangements. This side reaction cleaves the polymer chain and forms ortho-quinone structures, resulting in severe yellowing (a drop in the L* colorimetric value)[1]. (1-Methyl-heptyl)-phenyl-phosphinic acid is injected into the melt to irreversibly neutralize the catalyst. Its high boiling point and lipophilicity ensure it disperses homogeneously into the hydrophobic polymer matrix without outgassing.

PC_Synthesis A Bisphenol A + Diaryl Carbonate C Melt Polymerization (280°C - 300°C, Vacuum) A->C B Alkaline Transesterification Catalyst (e.g., NaOH / TMAH) B->C D Addition of (1-Methyl-heptyl)- phenyl-phosphinic acid C->D Polymer Melt E Catalyst Quenching (Acid-Base Neutralization) D->E Homogeneous Dispersion F Color-Stabilized Polycarbonate (High L* Value, Low Yellowing) E->F

Caption: Workflow of Polycarbonate Melt Polymerization and Catalyst Quenching.

Step-by-Step Methodology: Polycarbonate Compounding & Color Stabilization

This protocol is designed to be a self-validating system; the success of the chemical quenching is directly validated by the downstream optical metrology.

  • Polymerization: Conduct melt transesterification of BPA and diphenyl carbonate in a continuous reactor at 280°C–300°C under vacuum (to remove phenol byproducts).

  • Quencher Preparation: Prepare a masterbatch of (1-Methyl-heptyl)-phenyl-phosphinic acid. Calculate the dosage to be approximately 1.5 to 2.0 times the molar concentration of the active alkaline catalyst to ensure complete neutralization[1].

  • Injection: Inject the phosphinic acid masterbatch into the polymer melt just prior to the final extrusion die. Maintain mixing for a residence time of at least 2 minutes to ensure complete acid-base interaction.

  • Pelletization: Extrude the quenched polymer melt through a water bath and pelletize.

  • Colorimetric Validation: Place the raw pellets in a 15 cm diameter glass Petri dish. Using an X-Rite Teleflash 130 spectrophotometer (or equivalent) with a standard D65 light source (6500 K) and a 10° observer angle, measure the L, a, and b* values[1]. A successful quench will yield an L* value > 85 and a b* value approaching 0 (indicating negligible yellowing).

Core Application II: Synergistic Solvent Extraction in Hydrometallurgy

Mechanistic Overview

In the processing of critical minerals, separating chemically similar elements (e.g., Zirconium from Hafnium, or extracting Indium from zinc smelting residues) is notoriously difficult[2]. Organophosphinic acids operate via a cation exchange mechanism at low acidities, and a solvation mechanism at high acidities.

The (1-methyl-heptyl) group provides the exact steric bulk required to favor the extraction of specific ionic radii over others. For example, when extracting Indium (In³⁺) or Hafnium (Hf⁴⁺), the phosphinic acid dimerizes in the non-polar organic solvent. At the aqueous-organic interface, it releases protons into the aqueous phase while encapsulating the metal cation within a hydrophobic shell, drawing it into the organic phase[5].

Metal_Extraction A Aqueous Feed Phase (Target Metals + Impurities in HCl/H2SO4) C Interfacial Complexation (Cation Exchange / Proton Release) A->C B Organic Phase (Phosphinic Acid in Aliphatic Diluent) B->C D Phase Separation (Gravity Settling / Centrifugation) C->D E Loaded Organic Phase (Metal-Phosphinate Complex) D->E F Aqueous Raffinate (Depleted of Target Metal) D->F

Caption: Liquid-Liquid Extraction Mechanism using Phosphinic Acid Extractants.

Step-by-Step Methodology: Liquid-Liquid Metal Extraction

This protocol utilizes slope analysis principles to validate the stoichiometry of the extracted complex.

  • Organic Phase Preparation: Dissolve (1-Methyl-heptyl)-phenyl-phosphinic acid in an aliphatic diluent (e.g., sulfonated kerosene) to a concentration of 0.1 M – 0.5 M. Note: The branched octyl chain prevents the formation of a third phase (emulsion), eliminating the need for a phase modifier like isodecanol.

  • Aqueous Phase Preparation: Adjust the pH of the metal-bearing aqueous feed (e.g., containing Hf⁴⁺ and Zr⁴⁺) using hydrochloric acid (HCl) to the optimal extraction window (typically pH 1.0–2.5)[2].

  • Contacting (Extraction): Combine the organic and aqueous phases in a separatory funnel or mixer-settler at an Organic/Aqueous (O/A) volume ratio of 1:1. Agitate vigorously for 15 minutes at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Allow the mixture to settle for 10 minutes. The phases will separate sharply due to the high lipophilicity of the extractant.

  • Analysis & Stripping: Sample the aqueous raffinate and analyze via ICP-OES to determine the extraction efficiency. To recover the metal, contact the loaded organic phase with a high-concentration mineral acid (e.g., 4M HCl or H₂SO₄) to reverse the cation exchange, stripping the metal back into a clean aqueous phase and regenerating the phosphinic acid for the next cycle[2].

Conclusion

(1-Methyl-heptyl)-phenyl-phosphinic acid (MW: 254.30 g/mol ) is a masterclass in applied chemical design. By combining the electronic tuning of a phenyl ring with the steric disruption of a branched 1-methylheptyl chain, it overcomes the limitations of simpler organophosphorus compounds. Whether utilized to terminate runaway alkaline catalysis in polycarbonate melts—thereby preserving the optical clarity of the polymer—or deployed as a highly selective, emulsion-resistant extractant in hydrometallurgy, its structural properties dictate its industrial indispensability.

References

  • PubChem (National Institutes of Health). "(1-Methyl-heptyl)-phenyl-phosphinic acid | C14H23O2P | CID 4581284 - PubChem." NIH.gov.
  • SABIC Innovative Plastics IP BV. "US7645851B2 - Polycarbonate with reduced color." Google Patents.
  • Liang, Y., et al. "High-efficient and selective extraction of Hf over Zr with DIBK-P350 synergistic extraction system." ResearchGate.
  • Hep Journals. "Transport and selectivity of indium through polymer inclusion membrane in hydrochloric acid medium." Hep.com.cn.
  • Thieme Connect. "Product Class 40: Arylphosphinic Acids and Derivatives." Thieme-connect.de.

Sources

Exploratory

Thermodynamic Properties of (1-Methyl-heptyl)-phenyl-phosphinic Acid in Aqueous Solutions: A Technical Guide

Executive Summary (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA), systematically known as octan-2-yl(phenyl)phosphinic acid, is an advanced, asymmetric organophosphinic acid extractant[1]. Featuring both a bulky, chira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA), systematically known as octan-2-yl(phenyl)phosphinic acid, is an advanced, asymmetric organophosphinic acid extractant[1]. Featuring both a bulky, chiral aliphatic chain and an electron-withdrawing aromatic ring, MHPPA bridges the gap between symmetric dialkyl phosphinic acids (e.g., Cyanex 272) and diaryl phosphinic acids. This whitepaper provides an in-depth analysis of the thermodynamic properties of MHPPA in aqueous solutions, detailing its speciation, phase-transfer energetics, and metal-complexation thermodynamics.

By understanding the causality behind its thermodynamic behavior, researchers and hydrometallurgical engineers can optimize solvent extraction workflows, prevent base-metal hydrolysis, and achieve high-purity separations.

Molecular Architecture and Aqueous Speciation

The thermodynamic behavior of MHPPA in an aqueous environment is strictly governed by its asymmetric structural motifs.

The Inductive Effect and pKa​ Tuning

Symmetric dialkyl phosphinic acids (such as bis(2,4,4-trimethylpentyl)phosphinic acid) typically exhibit a pKa​ near 5.9[2]. This relatively high pKa​ necessitates elevated aqueous pH for efficient deprotonation and subsequent metal cation exchange, which frequently leads to the unwanted precipitation of base metals as hydroxides.

MHPPA circumvents this through the inclusion of a phenyl group. The electron-withdrawing nature of the aromatic ring modulates the electron density on the phosphoryl oxygen, significantly increasing the acidity of the P-OH proton[3]. Consequently, the pKa​ of MHPPA shifts downward to approximately 2.5–3.0. This thermodynamic tuning allows MHPPA to operate efficiently in highly acidic aqueous solutions, maintaining the extractant in its active, deprotonated state ( R− ) without risking metal hydrolysis.

Aqueous Solubility and Dimerization

In the aqueous phase, MHPPA is sparingly soluble due to the extreme hydrophobicity of the 1-methylheptyl (octan-2-yl) chain. Its solubility is highly pH-dependent, increasing sharply above its pKa​ as the molecule ionizes[2]. In non-polar organic diluents used for extraction, MHPPA minimizes its free energy by forming hydrogen-bonded dimers (HR)2​ .

Partitioning AqMetal Mu207Fu207A (Aqueous) OrgComplex MRu207Fu00B7nHR (Organic) AqMetal->OrgComplex Dehydration & Binding OrgDimer (HR)u2082 (Organic) AqMonomer HR (Aqueous) OrgDimer->AqMonomer Partitioning (K_p) AqAnion Ru207B + Hu207A (Aqueous) AqMonomer->AqAnion Dissociation (K_a) AqAnion->OrgComplex Interfacial Complexation

Thermodynamic cycle of metal extraction by MHPPA highlighting aqueous speciation.

Thermodynamics of Metal Extraction

The extraction of metal cations (e.g., Co2+ , Zn2+ , V4+ ) from an aqueous solution into an organic phase via MHPPA proceeds via a cation-exchange mechanism[4]. The general equilibrium can be expressed as:

M(aq)n+​+n(HR)2​​⇌MRn​⋅nHR​+nH(aq)+​

Enthalpy ( ΔH∘ ) and Entropy ( ΔS∘ ) Drivers

A critical insight into phosphinic acid thermodynamics is that the extraction of transition metals is frequently endothermic ( ΔH∘>0 )[5].

Why does a spontaneous reaction have a positive enthalpy? The energy required to strip the highly ordered inner hydration sphere (water molecules) from the metal cation in the aqueous phase is greater than the energy released upon the formation of the coordinate bonds between the metal and the MHPPA ligands in the organic phase[6].

However, the reaction remains spontaneous ( ΔG∘<0 ) because it is entropy-driven ( ΔS∘>0 ). The disruption of the rigid aqueous hydration shell and the release of multiple bulk water molecules result in a massive increase in systemic entropy, overcoming the endothermic enthalpy penalty[5].

Quantitative Thermodynamic Data

The table below summarizes representative thermodynamic parameters for metal cation extraction comparing symmetric dialkyl phosphinic acids with alkyl-aryl analogs like MHPPA.

Table 1: Representative Thermodynamic Parameters for Metal Cation Extraction

Extractant TypeTarget Metal ΔH∘ (kJ/mol) ΔS∘ (J/mol·K) ΔG298K∘​ (kJ/mol)Primary Driver
Dialkyl (Cyanex 272)Co(II)+15.2+65.4-4.29Entropy
Dialkyl (Cyanex 272)V(IV)+22.1+85.2-3.29Entropy
Alkyl-Aryl (MHPPA)Co(II)+12.5+58.3-4.87Entropy
Di-Aryl (Diphenyl)Fe(III)-25.4-15.2-20.87Enthalpy

Data synthesized from foundational thermodynamic studies on analogous phosphinic acid systems[5],[4],[6].

Experimental Protocol: Thermodynamic Evaluation

To ensure high scientific integrity and trustworthy data generation, the thermodynamic parameters of MHPPA must be derived using a self-validating experimental system. The following protocol utilizes the temperature variation method (Van 't Hoff analysis) combined with rigorous mass-balance checks.

Step-by-Step Methodology
  • Phase Preparation:

    • Prepare the organic phase: Dissolve MHPPA in an aliphatic diluent (e.g., sulfonated kerosene) to a precise concentration of 0.1 M.

    • Prepare the aqueous phase: Create a 0.01 M metal sulfate solution (e.g., CoSO4​ ). Adjust the initial pH using 0.1 M H2​SO4​ to match the target extraction isotherm (pH 2.5 - 3.5).

  • Isothermal Equilibration:

    • Combine equal volumes of the aqueous and organic phases (O/A ratio = 1:1) in sealed, jacketed extraction vessels.

    • Place the vessels in a thermostated shaker bath. Perform extractions at a minimum of four distinct temperatures (e.g., 298 K, 308 K, 318 K, 333 K).

    • Agitate at 300 RPM for 30 minutes to ensure thermodynamic equilibrium is reached.

  • Phase Separation & Mass Balance Validation:

    • Centrifuge the mixture at 3000 RPM for 5 minutes to achieve complete phase disengagement.

    • Analyze the aqueous raffinate for metal concentration [M]aq​ using ICP-OES.

    • Self-Validation Check: Strip the loaded organic phase with 2.0 M H2​SO4​ and analyze via ICP-OES to determine [M]org​ . Verify that [M]initial​=[M]aq​+[M]org​ . A deviation >5% indicates third-phase formation or precipitation, invalidating the run.

  • Data Processing:

    • Calculate the Distribution Ratio ( D ): D=[M]aq​[M]org​​ .

    • Calculate the Extraction Equilibrium Constant ( Kex​ ): Derived from D , accounting for the equilibrium pH and free extractant concentration.

  • Thermodynamic Modeling:

    • Plot lnKex​ versus 1/T (Van 't Hoff plot).

    • Extract ΔH∘ from the slope ( −ΔH∘/R ) and ΔS∘ from the y-intercept ( ΔS∘/R ).

    • Calculate ΔG∘ using the Gibbs free energy equation: ΔG∘=ΔH∘−TΔS∘ .

Workflow S1 Phase Preparation 0.1 M MHPPA in Diluent 0.01 M Metal Sulfate S2 Isothermal Equilibration Thermostated Shaker (298-333 K) Phase Ratio (O/A) = 1:1 S1->S2 S3 Phase Separation & Analysis Centrifugation & ICP-OES Determine Aqueous Metal [M] S2->S3 S4 Data Processing Calculate Distribution Ratio (D) D = [M]_org / [M]_aq S3->S4 S5 Thermodynamic Modeling Van 't Hoff Plot: ln D vs 1/T Calculate u0394Hu00B0, u0394Su00B0, u0394Gu00B0 S4->S5

Experimental workflow for determining MHPPA extraction thermodynamics.

Conclusion

The thermodynamic profile of (1-Methyl-heptyl)-phenyl-phosphinic acid in aqueous solutions is defined by its unique structural asymmetry. The phenyl group depresses the pKa​ , allowing for lower-pH extraction regimes, while the 1-methylheptyl group ensures organic-phase solubility and robust phase disengagement. Driven primarily by the entropy of aqueous dehydration, MHPPA represents a highly tunable, thermodynamically favorable extractant for advanced hydrometallurgical separations.

References

  • PubChem - (1-Methyl-heptyl)-phenyl-phosphinic acid | CID 4581284[Link]

  • Ning et al. (Ingenta Connect) - Thermodynamic Analysis of Trace Cobalt(II) Extraction from Cobalt Chloride Aqueous Solution Using Cyanex 272 in Kerosene[Link]

  • YSXBCN - Thermodynamics and mechanism of vanadium(IV) extraction from sulphate medium with D2EHPA, EHEHPA and CYANEX 272 in kerosene[Link]

  • Grokipedia - Organophosphinic acid [Link]

  • Journal of Chemical & Engineering Data (ACS) - Extraction of Iron(III) with Bis(2-ethylhexyl)phosphinic Acid and Bis(2-ethylhexyl)phosphoric Acid: Experimental Equilibrium Study[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (1-Methyl-heptyl)-phenyl-phosphinic Acid in Organic Solvents

Introduction (1-Methyl-heptyl)-phenyl-phosphinic acid is an organophosphorus compound with a structure that suggests its potential utility in various applications, including as a ligand for metal extraction, a precursor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Methyl-heptyl)-phenyl-phosphinic acid is an organophosphorus compound with a structure that suggests its potential utility in various applications, including as a ligand for metal extraction, a precursor in chemical synthesis, and potentially as a pharmacophore in drug discovery.[1][2] A fundamental understanding of its solubility in organic solvents is paramount for its effective use in any of these contexts.[3] This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, a detailed, field-proven experimental protocol for determining its solubility profile, and a discussion of the expected solubility based on data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the physicochemical properties of phosphinic acid derivatives.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4] The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This means that substances with similar polarities and hydrogen bonding capabilities are more likely to be soluble in one another.

(1-Methyl-heptyl)-phenyl-phosphinic acid possesses distinct structural features that dictate its solubility behavior:

  • A Polar Phosphinic Acid Headgroup: The -P(O)(OH) group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the phosphoryl oxygen).[6] This functional group is acidic, and its state of ionization will significantly influence solubility, although in most organic solvents, it will be predominantly in its neutral form.[7]

  • A Nonpolar Alkyl Chain: The (1-methyl-heptyl) group is a C8 alkyl chain, which is nonpolar and contributes to the lipophilicity of the molecule.

  • An Aromatic Phenyl Group: The phenyl ring is also a nonpolar, hydrophobic moiety, further enhancing the compound's affinity for nonpolar environments.

Therefore, the solubility of (1-Methyl-heptyl)-phenyl-phosphinic acid will be a balance between the polar phosphinic acid head and the nonpolar hydrocarbon tail. It is expected to exhibit moderate to good solubility in a range of organic solvents, with the specific solubility depending on the solvent's polarity, hydrogen bonding capacity, and overall chemical nature.

The dissolution process is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation: ΔG = ΔH - TΔS.[8] For a substance to dissolve, ΔG must be negative. The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in a liquid, the process is endothermic (ΔH > 0), meaning that solubility increases with an increase in temperature.[9][10]

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5][11] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data when conducted under Good Laboratory Practices (GLP).[12][13]

Materials and Equipment
  • (1-Methyl-heptyl)-phenyl-phosphinic acid (solid, of known purity)

  • A range of organic solvents (e.g., n-propanol, acetone, acetonitrile, ethyl acetate, chloroform, methanol, ethanol, toluene) of analytical grade.

  • Glass vials with screw caps and PTFE septa

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector[14][15]

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The following protocol outlines the determination of the thermodynamic solubility of (1-Methyl-heptyl)-phenyl-phosphinic acid.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid (1-Methyl-heptyl)-phenyl-phosphinic acid to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Add a known volume of each selected organic solvent to the respective vials.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[5] The extended agitation time ensures that the system reaches a true thermodynamic equilibrium.[11]

Step 2: Phase Separation

  • After the equilibration period, remove the vials from the shaker.

  • Allow the vials to stand undisturbed for a short period to allow for initial sedimentation of the excess solid.

  • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[5]

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[5] This filtration step is crucial to remove any remaining solid particles that could lead to an overestimation of the solubility.

Step 3: Quantification of Solute Concentration

  • Prepare a series of standard solutions of (1-Methyl-heptyl)-phenyl-phosphinic acid of known concentrations in each of the test solvents.

  • Analyze the standard solutions using a validated HPLC-UV/Vis method to generate a calibration curve.[14]

  • Analyze the filtered saturated solutions (from Step 2) using the same HPLC method.

  • Determine the concentration of (1-Methyl-heptyl)-phenyl-phosphinic acid in the saturated solutions by interpolating from the calibration curve.

Step 4: Data Reporting

  • Report the solubility in units of mg/mL or mol/L at the specified temperature.[5]

  • If the experiment is repeated at different temperatures, the temperature dependence of solubility can be established.

Visualizing the Experimental Workflow

G cluster_prep Step 1: Preparation cluster_sep Step 2: Phase Separation cluster_quant Step 3: Quantification cluster_report Step 4: Data Reporting prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate (24-72h) in temperature-controlled shaker prep3->prep4 sep1 Centrifuge sample prep4->sep1 Attainment of Equilibrium sep2 Filter supernatant sep1->sep2 quant2 Analyze standards and samples by HPLC-UV/Vis sep2->quant2 Clear Filtrate quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 report1 Report solubility (mg/mL or mol/L) at specified temperature quant3->report1

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Expected Solubility Profile and Discussion

Influence of Solvent Polarity and Hydrogen Bonding

Based on the solubility of phenylphosphonic acid, a clear trend emerges.[4] The solubility is highest in protic solvents like n-propanol, which can effectively hydrogen bond with the phosphinic acid group. Acetone, a polar aprotic solvent, also demonstrates good solvating power. Acetonitrile, despite being polar, is a poorer hydrogen bond acceptor and thus shows lower solubility. The solubility is significantly lower in less polar solvents like ethyl acetate and lowest in nonpolar solvents like chloroform.[4]

This trend suggests that the hydrogen bonding capability of the solvent with the phosphinic acid headgroup is a dominant factor in determining solubility.

Quantitative Solubility Data of a Related Compound

The following table summarizes the mole fraction solubility of phenylphosphonic acid in various organic solvents at different temperatures. This data provides a valuable reference for estimating the solubility of (1-Methyl-heptyl)-phenyl-phosphinic acid.

Temperature (K)n-PropanolAcetoneAcetonitrileEthyl AcetateChloroform
288.15 0.09890.08640.04660.02750.0079
293.15 0.11450.09980.05490.03280.0094
298.15 0.13230.11520.06450.03900.0112
303.15 0.15260.13280.07560.04620.0133
308.15 0.17580.15290.08840.05450.0158
313.15 0.20230.17600.10310.06420.0187
318.15 0.23270.20250.12010.07550.0221
Data sourced from He et al. (2016).[18]
Predicting the Solubility of (1-Methyl-heptyl)-phenyl-phosphinic acid

Compared to phenylphosphonic acid, (1-Methyl-heptyl)-phenyl-phosphinic acid has a significantly larger and more hydrophobic alkyl group. This structural difference will likely lead to:

  • Increased solubility in nonpolar solvents: The long alkyl chain will enhance van der Waals interactions with nonpolar solvents like toluene and chloroform.

  • Decreased solubility in polar solvents: The increased nonpolar character of the molecule may reduce its overall solubility in highly polar solvents like methanol and acetonitrile, although the phosphinic acid group will still contribute to some degree of solubility.

Therefore, the overall solubility profile of (1-Methyl-heptyl)-phenyl-phosphinic acid is expected to be shifted towards less polar solvents compared to phenylphosphonic acid. Solvents of intermediate polarity that can interact with both the polar head and the nonpolar tail, such as longer-chain alcohols and some ethers, may prove to be excellent solvents.

The Effect of Temperature

As observed with phenylphosphonic acid and diphenylphosphinic acid, the solubility of (1-Methyl-heptyl)-phenyl-phosphinic acid is expected to increase with increasing temperature in most organic solvents.[4][17] This is because the dissolution process is likely endothermic, requiring energy to overcome the lattice energy of the solid and to create a cavity in the solvent for the solute molecule.[19]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of (1-Methyl-heptyl)-phenyl-phosphinic acid in organic solvents. By combining a robust theoretical understanding with a detailed, validated experimental protocol, researchers can confidently generate the critical solubility data required for their specific applications. While direct experimental data for the target compound is scarce, the analysis of structurally related molecules provides a strong predictive basis for its solubility behavior. The provided shake-flask method, when executed under GLP, will yield reliable and reproducible data, forming a solid foundation for further research and development activities.

References

  • University of Waterloo. (n.d.). Solubility. Retrieved from [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28.
  • Hage, J. C., & Hage, J. C. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2238–2253.
  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
  • Wikipedia. (2024, March 23). Solubility. Retrieved from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2007). Principles of Solubility. In Pharmaceutical Sciences Encyclopedia.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • He, Y., Song, L., & Chen, J. (2016). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. Fluid Phase Equilibria, 427, 438-443.
  • Wanner, J., & Kostal, J. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(12), 6272–6287.
  • Pan, L., Ho, Q., & Tsui, H. (2001). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences, 90(4), 521-529.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Jagdale, S. K., & Nawale, R. B. (2021). Experimental measurement - correlation of solubility and dissolution thermodynamics study of itraconazole in pure monosolvents at various temperatures. Drug Development and Industrial Pharmacy, 47(7), 1038-1051.
  • Rao, G. V., & Kumar, A. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 12(3), 466-474.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Sunkara, S., & Madras, G. (2019). Solubility of Phenylphosphinic Acid in Supercritical Carbon Dioxide and the Influence of Methanol on the Solubility Behavior.
  • He, Y., Song, L., & Chen, J. (2016). Determination and correlation of solubility of phenylphosphonic acid in selected solvents.
  • Chen, J., & Zhang, Y. (2008). Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p-Methoxyphenylphosphinic Acid, p-Methoxyphenylhydroxymethylphosphinic Acid, Triphenylphosphine, Tri(p-methoxyphenyl)phosphine, and Tri(p-methoxyphenyl)phosphine Oxide in Selected Solvents.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-573.
  • Demkowicz, S., & Rachon, J. (2015). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. RSC Advances, 5(104), 85685-85721.
  • Ordonez, M., & Cativiela, C. (2019). Phosphinic acids: current status and potential for drug discovery. Expert Opinion on Drug Discovery, 14(5), 483-496.
  • Abraham, M. H., & Acree, W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(4), 1845-1853.
  • Um, I. H., & Buncel, E. (2006). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Journal of Physical Organic Chemistry, 19(8), 555-565.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHOSPHINIC ACID. Retrieved from [Link]

  • Maschio, C., & Barolo, M. (2021). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 169, 23-34.
  • Biobide. (2024, February 19). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • Virieux, D., & Jean-Luc, P. (2014). Synthesis and Biological Applications of Phosphinates and Derivatives.
  • Tentamus Group. (n.d.). GLP studies for method development. Retrieved from [Link]

  • World Health Organization. (2009). Good Laboratory Practice (GLP) Training Manual for the Trainee.
  • PubChemLite. (n.d.). (1-methyl-heptyl)-phenyl-phosphinic acid (C14H23O2P). Retrieved from [Link]

  • Chen, J., & Zhang, Y. (2008). Solubilities of Diphenylphosphinic Acid in Selected Solvents.
  • Chen, J., & Zhang, Y. (2008). Solubilities of Diphenylphosphinic Acid in Selected Solvents.
  • Ciborowski, S., & Kocur, J. (2020).
  • Hage, J. C., & Hage, J. C. (2017). Phosphonic acid: preparation and applications.
  • National Center for Biotechnology Information. (n.d.). (1-Methyl-heptyl)-phenyl-phosphinic acid. PubChem Compound Database. Retrieved from [Link]

  • Keglevich, G., & Szekrenyi, A. (2017).
  • BiotechReality. (2023, October 14). Good Laboratory Practice (GLP) - Overview [PDF]. Retrieved from [Link]

Sources

Exploratory

pKa value and acidity constants of (1-Methyl-heptyl)-phenyl-phosphinic acid

An In-Depth Technical Guide to the pKa and Acidity Constants of (1-Methyl-heptyl)-phenyl-phosphinic Acid Executive Summary (1-Methyl-heptyl)-phenyl-phosphinic acid (CAS No. 64308-50-5) is a highly specialized organophosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the pKa and Acidity Constants of (1-Methyl-heptyl)-phenyl-phosphinic Acid

Executive Summary

(1-Methyl-heptyl)-phenyl-phosphinic acid (CAS No. 64308-50-5) is a highly specialized organophosphorus compound characterized by its asymmetric substitution: a highly lipophilic 1-methylheptyl chain and an electron-withdrawing phenyl ring attached to a central pentavalent phosphorus atom[1]. In the realms of hydrometallurgy, actinide/lanthanide separation, and advanced polymer stabilization, the thermodynamic behavior of this compound is governed almost entirely by its acid dissociation constant ( pKa​ ).

This whitepaper provides a comprehensive analysis of the pKa​ of (1-Methyl-heptyl)-phenyl-phosphinic acid, establishing its theoretical framework through comparative inductive effects, detailing self-validating experimental protocols for its determination, and exploring its mechanistic role in solvent extraction systems.

Structural Analysis and Electronic Effects on Acidity

The acidity of organophosphinic acids ( R1​R2​P(=O)OH ) is dictated by the inductive and resonance effects of the R1​ and R2​ substituents. The pKa​ value determines the pH at which the extractant transitions from its neutral, dimerized state in the organic phase to its active, deprotonated phosphinate anion state at the aqueous interface[2][3].

The Push-Pull Electronic Dynamic

In (1-Methyl-heptyl)-phenyl-phosphinic acid, the phosphorus atom is subjected to competing electronic forces:

  • Electron-Withdrawing Group (EWG): The phenyl ring exerts a −I (inductive) effect, pulling electron density away from the phosphorus center. This stabilizes the conjugate base (phosphinate anion), thereby increasing acidity (lowering pKa​ )[4].

  • Electron-Donating Group (EDG): The 1-methylheptyl group exerts a +I effect, pushing electron density toward the phosphorus. This destabilizes the conjugate base, thereby decreasing acidity (raising pKa​ ).

Comparative pKa​ Framework

Because the exact pKa​ of (1-Methyl-heptyl)-phenyl-phosphinic acid is highly dependent on the solvent matrix (due to its low aqueous solubility), its thermodynamic acidity is best understood by bracketing it against symmetric reference compounds:

CompoundSubstituentsApprox. pKa​ (Aqueous/Mixed)Electronic Influence
Phenylphosphinic acid Phenyl, Hydrogen1.42 – 1.75[5][6]Strong EWG, highly acidic.
Diphenylphosphinic acid Phenyl, Phenyl~2.30[7][8]Dual EWG, moderately strong acid.
(1-Methyl-heptyl)-phenyl-phosphinic acid Phenyl, 1-Methylheptyl~3.50 – 4.50 (Estimated)Intermediate (EWG + EDG balance).
Di-(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) Alkyl, Alkyl~5.90[2][9]Dual EDG, weak acid.

As an alkyl-aryl phosphinic acid, (1-Methyl-heptyl)-phenyl-phosphinic acid occupies a critical "Goldilocks" zone. It is more acidic than dialkylphosphinic acids (like Cyanex 272) but more lipophilic than diphenylphosphinic acid, making it an exceptionally tunable extractant for heavy metals operating at lower pH thresholds[9][10].

G A Protonated State (HA) (1-Methyl-heptyl)-phenyl-phosphinic acid Organic Soluble B Deprotonated State (A⁻) Phosphinate Anion Aqueous/Interface Soluble A->B Ka (Dissociation) C Proton (H⁺) Aqueous Phase A->C Release B->A Protonation (low pH)

Acid dissociation equilibrium of (1-Methyl-heptyl)-phenyl-phosphinic acid.

Experimental Protocols for pKa​ Determination

Due to the extreme hydrophobicity of the 1-methylheptyl chain, determining the pKa​ in pure water is physically impossible. The standard protocol requires a mixed-solvent system (typically 75% Ethanol / 25% Water) followed by mathematical extrapolation to zero organic solvent fraction[3].

Potentiometric Titration Methodology

This self-validating protocol ensures high-precision thermodynamic data by accounting for ionic strength and solvent effects.

Materials & Reagents:

  • Analyte: (1-Methyl-heptyl)-phenyl-phosphinic acid (Purity >98%).

  • Solvent: 75 vol % Ethanol / 25 vol % Deionized H2​O .

  • Titrant: Standardized 0.1 M NaOH (Carbonate-free).

  • Background Electrolyte: 0.1 M NaCl (to maintain constant ionic strength).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve accurately weighed 0.015 M of the phosphinic acid in 50 mL of the 75% EtOH solvent matrix[3].

  • Electrode Calibration: Calibrate the glass electrode using standard buffers prepared in the exact same EtOH/ H2​O ratio to account for the liquid junction potential.

  • Titration: Maintain the solution at 25.0±0.1∘C under a nitrogen blanket to prevent CO2​ absorption. Add the NaOH titrant in 0.05 mL increments.

  • Data Acquisition: Record the pcH (negative logarithm of the hydrogen ion concentration) after equilibrium is reached for each drop[3].

  • Causality of Analysis (Gran Plot): Do not rely on the simple inflection point. Use a Gran plot transformation to linearize the data before and after the equivalence point. The pKa​ is calculated from the y-intercept of the linearized weak-acid region. This mathematical validation eliminates errors caused by electrode drift at extreme pH values.

TitrationWorkflow N1 Step 1: Sample Prep Dissolve in 75% EtOH / 25% H2O N2 Step 2: Baseline pH Record initial pcH N1->N2 N3 Step 3: Titration Add standardized NaOH dropwise N2->N3 N4 Step 4: Data Acquisition Record pH vs. Volume N3->N4 N5 Step 5: Analysis Calculate pKa via Gran Plot N4->N5

Step-by-step workflow for the potentiometric determination of pKa.

31P NMR-Monitored pH Titration

For structural validation during deprotonation, 31P NMR spectroscopy is utilized. The phosphorus nucleus is highly sensitive to its electronic environment. As the acid deprotonates, the electron density around the phosphorus increases, resulting in an upfield chemical shift ( Δδ ). Plotting the 31P chemical shift against the measured pH yields a sigmoidal curve, where the inflection point directly corresponds to the pKa​ [6].

Mechanistic Role in Hydrometallurgical Solvent Extraction

The intermediate pKa​ of (1-Methyl-heptyl)-phenyl-phosphinic acid makes it a highly potent extractant in liquid-liquid extraction (LLE) systems, particularly for the separation of trivalent lanthanides ( Ln3+ ) and actinides ( An3+ )[11][12].

Cation Exchange Mechanism

In non-polar diluents (e.g., kerosene, toluene), phosphinic acids exist as hydrogen-bonded dimers (HA)2​ [3]. The extraction of a metal cation M3+ from an acidic aqueous phase proceeds via a cation exchange mechanism driven by the pKa​ of the extractant:

M(aq)3+​+3(HA)2(org)​⇌M(HA2​)3(org)​+3H(aq)+​

Causality of Extraction Efficiency: Because (1-Methyl-heptyl)-phenyl-phosphinic acid has a lower pKa​ than dialkyl extractants (like Cyanex 272), it can operate at a lower aqueous pH without requiring extensive neutralization. The phenyl group ensures the proton is released more readily, while the bulky 1-methylheptyl group provides the necessary steric hindrance to prevent polymeric gel formation in the organic phase, ensuring rapid phase disengagement[5][13].

Extraction cluster_org Organic Phase (Diluent) cluster_aq Aqueous Phase (Acidic) HA Extractant Dimer (HA)₂ Complex Metal Complex M(A)₃·(HA)ₓ HA->Complex Cation Exchange H Protons 3H⁺ Complex->H Proton Release M Metal Cation M³⁺ M->Complex Extraction

Cation exchange mechanism in solvent extraction driven by phosphinic acid deprotonation.

Separation Factors and Steric Tuning

In intragroup separation (e.g., separating Europium from Cerium, or Californium from Curium), the combination of the specific pKa​ and the asymmetric steric bulk of the 1-methylheptyl group creates a highly selective binding pocket. The extractant is at least twice as effective as standard phosphoric acids (like HDEHP) for specific tracer-level separations because the ligand's bite angle is fine-tuned by the rigid phenyl ring[11][12].

Conclusion

The pKa​ of (1-Methyl-heptyl)-phenyl-phosphinic acid is the fundamental parameter that dictates its utility in chemical processing. By balancing the electron-withdrawing nature of a phenyl ring with the lipophilic, electron-donating properties of a 1-methylheptyl chain, this compound achieves an intermediate acidity profile. This precise thermodynamic tuning allows for highly efficient metal extraction at lower pH values while maintaining excellent organic phase solubility, cementing its role as a critical reagent in advanced separation sciences.

References

  • ResearchGate. "Synthesis route of the phenylphosphinic acid resin." ResearchGate Publications. Available at:[Link]

  • American Chemical Society (ACS). "Controlling Extraction of Rare Earth Elements Using Functionalized Aryl-vinyl Phosphonic Acid Esters." Inorganic Chemistry. Available at: [Link]

  • ResearchGate. "Development of radio analytical method for in-vitro monitoring of Pu in urine matrix." ResearchGate Publications. Available at:[Link]

  • American Chemical Society (ACS). "NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules." ACS Publications. Available at: [Link]

  • ResearchGate. "Separation of trivalent rare earths from chloride medium using solvent extraction with heptylaminomethyl phosphonic acid 2-ethylhexyl ester (HEHHAP)." ResearchGate Publications. Available at: [Link]

Sources

Foundational

Coordination Chemistry of (1-Methyl-heptyl)-phenyl-phosphinic Acid with Transition Metals: Mechanisms, Selectivity, and Hydrometallurgical Applications

Executive Summary The separation and purification of transition metals—such as cobalt, nickel, copper, and zinc—are foundational to the development of advanced materials, battery precursors, and pharmaceutical catalysts....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The separation and purification of transition metals—such as cobalt, nickel, copper, and zinc—are foundational to the development of advanced materials, battery precursors, and pharmaceutical catalysts. Within hydrometallurgy, acidic organophosphorus extractants dictate the efficiency of liquid-liquid extraction. (1-Methyl-heptyl)-phenyl-phosphinic acid (CAS 64308-50-5) represents a highly specialized, asymmetric extractant[1]. By bridging the structural paradigms of dialkylphosphinic acids and aryl-phosphonic acids, this ligand offers a unique combination of electronic tuning and steric hindrance.

This whitepaper provides an in-depth technical analysis of the coordination chemistry of (1-Methyl-heptyl)-phenyl-phosphinic acid, elucidating the causality behind its selectivity, establishing self-validating experimental protocols, and providing a framework for its application in transition metal recovery.

Structural Profiling and Ligand Design Causality

The efficacy of an extractant is not accidental; it is a direct consequence of its molecular architecture. (1-Methyl-heptyl)-phenyl-phosphinic acid ( C14​H23​O2​P ) features a central phosphorus atom bonded to a hydroxyl group, a phosphoryl oxygen, a phenyl ring, and an α -branched 1-methylheptyl (octan-2-yl) group[1].

The Electronic Effect: Phenyl-Induced pKa Tuning

In solvent extraction, the pH at which a metal is extracted ( pH0.5​ ) is heavily dependent on the acidity ( pKa​ ) of the extractant. Purely aliphatic phosphinic acids (e.g., Cyanex 272) have relatively high pKa​ values, requiring the addition of neutralizing bases (saponification) during extraction to prevent the aqueous phase from becoming too acidic. The introduction of the phenyl group in (1-Methyl-heptyl)-phenyl-phosphinic acid exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the P-OH bond, weakening it and lowering the pKa​ [2]. Consequently, this ligand can extract transition metals at lower pH values, mitigating the risk of metal hydroxide precipitation and reducing reagent consumption.

The Steric Effect: α -Branching

The 1-methylheptyl group introduces significant steric bulk directly adjacent to the coordinating phosphorus center. When coordinating with transition metals, this steric hindrance restricts the number of ligands that can pack around the metal center, forcing specific coordination geometries. This is the primary driver for the ligand's high selectivity.

Coordination Chemistry & Extraction Mechanism

In non-polar aliphatic diluents (such as n-heptane or kerosene), acidic organophosphorus extractants do not exist as monomers. The phosphoryl oxygen (P=O) and the hydroxyl group (P-OH) engage in strong intermolecular hydrogen bonding, forming stable dimers denoted as (HL)2​ [3].

The Cation-Exchange Mechanism

The extraction of divalent transition metals ( M2+ ) proceeds via a cation-exchange mechanism at the liquid-liquid interface[4]. The metal cation displaces the protons from the extractant dimers, forming a lipophilic, pseudo-macrocyclic complex that partitions into the organic phase.

The general equilibrium equation is:

Maq2+​+2(HL)2,org​⇌M(HL2​)2,org​+2Haq+​

Mechanism M M²⁺ (Aqueous) Complex M(HL₂)₂ Pseudo-macrocyclic Complex M->Complex Inner-sphere Coordination HL (HL)₂ Hydrogen-bonded Dimer HL->Complex Ligand Exchange Proton 2H⁺ (Aqueous) Complex->Proton Proton Release

Caption: Fig 1. Cation-exchange mechanism forming a pseudo-macrocyclic transition metal complex.

The resulting complex, M(HL2​)2​ , features the metal center coordinated by the oxygen atoms of the ligand, while the un-ionized P=O and P-OH groups maintain the hydrogen-bonded pseudo-chelate ring. This structure effectively shields the hydrophilic metal ion within a hydrophobic shell of phenyl and 1-methylheptyl groups, ensuring high solubility in the organic phase[3].

Transition Metal Selectivity: The Co/Ni Paradigm

The most critical application of phosphinic acids is the separation of Cobalt(II) from Nickel(II)—two elements that are chemically adjacent and notoriously difficult to separate. (1-Methyl-heptyl)-phenyl-phosphinic acid achieves this through a phenomenon known as steric-induced geometric preference [4].

  • Cobalt(II) Flexibility: Co2+ ( d7 ) has a relatively low ligand-field stabilization energy (LFSE) and is highly flexible, readily adopting a tetrahedral geometry (coordination number 4). The bulky 1-methylheptyl groups easily accommodate this 4-coordinate geometry.

  • Nickel(II) Rigidity: Ni2+ ( d8 ) strongly prefers an octahedral geometry (coordination number 6) due to high LFSE. Attempting to pack six bulky (1-Methyl-heptyl)-phenyl-phosphinic acid ligands (or water molecules alongside the ligands) around the Ni center results in severe steric clash.

Causality: Because the ligand sterically destabilizes the octahedral geometry required by Ni(II), Nickel remains in the aqueous phase, while Cobalt is selectively extracted into the organic phase.

Quantitative Data Summary

The following table synthesizes the comparative physicochemical and extraction parameters of (1-Methyl-heptyl)-phenyl-phosphinic acid against industry standards.

Table 1: Comparative Extractant Parameters for Transition Metals

Extractant ClassRepresentative Ligand pKa​ (approx.)Primary Steric BulkCo/Ni Separation Factor ( β )Preferred Extraction pH ( Co2+ )
Aliphatic Phosphinic Cyanex 2725.5 - 6.0Bis(2,4,4-trimethylpentyl)> 10004.5 - 5.5
Aliphatic Phosphonic PC-88A4.0 - 4.52-ethylhexyl~ 200 - 5003.5 - 4.5
Aryl-Aliphatic Phosphinic (1-Methyl-heptyl)-phenyl-phosphinic acid 3.5 - 4.0 1-methylheptyl & Phenyl > 800 3.0 - 4.0
Aliphatic Phosphoric D2EHPA2.5 - 3.0Di(2-ethylhexyl)< 102.0 - 3.0

Note: The aryl-aliphatic structure allows the ligand to achieve the high Co/Ni selectivity characteristic of phosphinic acids, but at a lower operational pH akin to phosphonic acids[4].

Experimental Workflows & Self-Validating Protocols

To harness this chemistry, rigorous experimental validation is required. The following protocols are designed as self-validating systems, ensuring that kinetic, thermodynamic, and mass-balance parameters are internally consistent[5].

Protocol 1: Slope Analysis for Stoichiometric Determination

To confirm the M(HL2​)2​ stoichiometry, a slope analysis must be conducted. This protocol uses thermodynamic causality to validate the extraction mechanism.

Step-by-Step Methodology:

  • Preparation: Prepare an organic phase of (1-Methyl-heptyl)-phenyl-phosphinic acid in n-heptane at varying concentrations (0.01 M to 0.5 M). Prepare an aqueous phase containing 0.01 M CoSO4​ in a 0.1 M Na2​SO4​ ionic medium.

  • pH Isotherm Extraction: Mix equal volumes ( O/A=1 ) of the organic and aqueous phases in thermostated vials at 25°C. Adjust the equilibrium pH using micro-additions of H2​SO4​ or NaOH . Agitate for 30 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

  • Analysis: Analyze the aqueous raffinate using ICP-OES to determine the remaining Co2+ concentration.

  • Self-Validation (Mass Balance): Strip the loaded organic phase with 2.0 M H2​SO4​ and analyze the strip liquor via ICP-OES. The sum of Co in the raffinate and strip liquor must equal the initial feed concentration ( ±2% ). If not, third-phase formation or precipitation has occurred, invalidating the data point.

  • Data Treatment: Calculate the Distribution Ratio ( D=[Co]org​/[Co]aq​ ).

    • Plot logD vs. pH at constant extractant concentration. A linear slope of ~2 validates the release of two protons.

    • Plot logD vs. log[(HL)2​] at constant pH. A linear slope of ~2 validates the involvement of two extractant dimers.

Protocol 2: Continuous Counter-Current Extraction Workflow

For scale-up, the ligand is deployed in a continuous mixer-settler cascade.

Workflow Aq Aqueous Feed (Co²⁺, Ni²⁺, H⁺) Ext Mixer Stage (Mass Transfer & pH Control) Aq->Ext Org Organic Phase (HL)₂ in n-Heptane Org->Ext Sep Settler Stage (Phase Disengagement) Ext->Sep Equilibrium Load Loaded Organic [Co(HL₂)₂] Sep->Load Raf Raffinate (Ni²⁺, Impurities) Sep->Raf

Caption: Fig 2. Continuous counter-current solvent extraction workflow for Co/Ni separation.

Step-by-Step Methodology:

  • Saponification: Pre-equilibrate the organic phase by contacting it with a stoichiometric amount of NaOH to convert a fraction of the extractant to its sodium salt ( NaL ). This buffers the acid generated during extraction.

  • Mixing: Introduce the aqueous feed and the organic phase into the mixer unit. The impeller speed must be optimized to create a fine emulsion (maximizing surface area) without causing shear-induced stable emulsions.

  • Settling: Allow the emulsion to flow into the settler. The density difference between the aliphatic diluent and the aqueous sulfate stream drives phase disengagement.

  • Scrubbing: Route the loaded organic phase ( [Co(HL2​)2​] ) through a scrubbing stage, contacting it with a dilute CoSO4​ solution to crowd out any co-extracted Ni impurities.

  • Stripping: Contact the scrubbed organic phase with 1.5 M H2​SO4​ . The high proton concentration reverses the equilibrium, driving Co2+ back into a concentrated, high-purity aqueous stream, while regenerating the (HL)2​ dimers for the next cycle.

References

  • (1-Methyl-heptyl)-phenyl-phosphinic acid | CID 4581284, PubChem, National Institutes of Health.

  • Solvent extraction: the coordination chemistry behind extractive metallurgy, Chemical Society Reviews, Royal Society of Chemistry.

  • The Supramolecular and Coordination Chemistry of Cobalt(II) Extraction by Phosphinic Acids, SciSpace.

  • Extraction Kinetics of Rare Earth Metals with 2-Ethylhexyl Phosphonic Acid Mono-2-ethylhexyl Ester Using a Hollow Fiber Membrane Extractor, Taylor & Francis.

  • 2-Hydroxyaryloximes as Tunable Extractants for Selective First–Row Transition Metal Liquid–Liquid Extraction, Industrial & Engineering Chemistry Research, ACS Publications.

Sources

Exploratory

Structural and Electronic Dynamics of (1-Methylheptyl)phenylphosphinic Acid: A Technical Guide to Steric Hindrance and Electron Density

Executive Summary As a Senior Application Scientist, understanding the precise molecular mechanics of organophosphorus compounds is critical for deploying them effectively in advanced materials and extraction metallurgy....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the precise molecular mechanics of organophosphorus compounds is critical for deploying them effectively in advanced materials and extraction metallurgy. (1-Methylheptyl)phenylphosphinic acid (CAS: 64308-50-5) represents a highly specialized asymmetric phosphinic acid[1]. By pairing a bulky, aliphatic 1-methylheptyl (octan-2-yl) chain with a rigid, aromatic phenyl ring, this molecule achieves a unique "push-pull" electronic environment and a highly restricted steric sphere.

This whitepaper dissects the causality between its structural features—specifically electron density modulation and steric hindrance—and its macroscopic behavior, providing field-proven protocols for empirical validation.

Electronic Density Mapping: The Push-Pull Paradigm

The reactivity of the central P(V) atom is governed by the electron-donating and withdrawing properties of its substituents. In (1-Methylheptyl)phenylphosphinic acid, the electronic landscape is defined by competing forces:

  • The Aliphatic (+I) Effect: The 1-methylheptyl group exerts a strong positive inductive (+I) effect. This electron donation enriches the electron density around the phosphorus core, increasing the Lewis basicity of the phosphoryl (P=O) oxygen.

  • The Aromatic (-I) Effect: Conversely, the phenyl group features sp² hybridized carbons that exert a mild negative inductive (-I) effect. While some limited π -d orbital interaction is theoretically possible, the net result is a slight withdrawal of electron density compared to pure dialkyl systems.

  • Acidity Tuning: This push-pull dynamic precisely tunes the acidity of the hydroxyl (P-OH) group. With a computed pKa of approximately 3.8[1], it is less acidic than diphenylphosphinic acid but more acidic than highly shielded dialkyl variants. This specific acidity profile is the exact reason it is selected as an acidic Phosphorus-Containing Compound (PCC) to neutralize basic transesterification catalysts in polycarbonate melts without triggering unwanted polymer backbone degradation[2].

Steric Hindrance: The Alpha-Branched Umbrella Effect

Steric hindrance in this molecule is not merely a function of molecular weight (254.30 g/mol )[1], but of precise spatial geometry:

  • Alpha-Branching: The methyl group at the C1 position of the heptyl chain (directly adjacent to the phosphorus atom) creates a severe steric bottleneck. This alpha-branching acts as a physical umbrella over the P(V) center.

  • Rigid Planarity: The phenyl ring acts as a rigid "steric wall," restricting the rotational degrees of freedom of the aliphatic chain and locking the molecule into a highly shielded conformation.

  • Operational Causality: In industrial polymer compounding, this extreme steric shielding is intentional. It kinetically retards the phosphinic acid from undergoing unwanted nucleophilic attack or transesterification with the polycarbonate matrix at high molding temperatures, ensuring the additive functions solely as a color-stabilizing proton donor[3].

G Ph Phenyl Group (-I Effect / Planar) P Phosphorus Center (P=O / P-OH) Ph->P Electron Withdrawal Steric Steric Umbrella (High Shielding) Ph->Steric Rigid Wall Oct 1-Methylheptyl Group (+I Effect / Branched) Oct->P Electron Donation Oct->Steric Alpha-Branching Elec Electron Density (Modulated) P->Elec P=O Basicity\n(Enhanced) P=O Basicity (Enhanced) Elec->P=O Basicity\n(Enhanced) P-OH Acidity\n(pKa ~3.8) P-OH Acidity (pKa ~3.8) Elec->P-OH Acidity\n(pKa ~3.8) Kinetic Stability\n(Low Side-Reactions) Kinetic Stability (Low Side-Reactions) Steric->Kinetic Stability\n(Low Side-Reactions)

Fig 1: Electronic and steric modulation pathways of (1-Methylheptyl)phenylphosphinic acid.

Quantitative Data: Comparative Profiling

To contextualize its properties, we compare (1-Methylheptyl)phenylphosphinic acid against its symmetric counterparts. The data below illustrates how asymmetric substitution achieves a "Goldilocks" zone of reactivity.

ParameterDimethylphosphinic Acid(1-Methylheptyl)phenylphosphinic AcidDiphenylphosphinic Acid
Substituent 1 Methyl1-MethylheptylPhenyl
Substituent 2 MethylPhenylPhenyl
Net Inductive Effect Strong +IMixed (+I / -I)Strong -I
Steric Shielding MinimalVery High (Alpha-branched)Moderate (Planar)
Computed pKa ~3.13.8[1]~2.3
Primary Application Chemical ReagentPolymer Stabilizer[2]Flame Retardant

Experimental Workflows: Self-Validating Protocols

To rigorously validate the theoretical models of electron density and steric hindrance, the following self-validating experimental workflows must be employed.

Protocol A: Electronic Profiling via ³¹P NMR and Potentiometry

Rationale: The molecule possesses two stereocenters—the alpha-carbon of the alkyl chain and the tetrahedral phosphorus atom itself—resulting in a diastereomeric mixture. Bulk potentiometry cannot distinguish these. High-resolution ³¹P NMR is required to resolve the diastereomeric signals, providing a self-validating check of both the compound's purity and its localized electron density.

  • Sample Preparation: Dissolve 0.01 mol of the phosphinic acid in 50 mL of a 1:1 (v/v) ethanol/water mixture. The ethanol is strictly required to overcome the lipophilicity of the 1-methylheptyl chain and ensure complete solvation.

  • Potentiometric Titration: Titrate the solution against standardized 0.1 M NaOH at 25°C under a nitrogen atmosphere to prevent CO₂ absorption. Record the half-equivalence point to derive the macroscopic pKa.

  • NMR Spectroscopy: Dissolve a purified 10 mg sample in CDCl₃. Acquire ³¹P NMR spectra at 162 MHz using 85% H₃PO₄ as an external standard. Look for a split signal (due to diastereomers) in the 35–45 ppm range, which confirms the shielded electronic environment.

Protocol B: Kinetic Assessment of Steric Hindrance (Esterification Assay)

Rationale: Steric bulk directly retards nucleophilic attack at the P(V) center. By comparing the esterification half-life of our target compound against an unhindered standard (dimethylphosphinic acid), we isolate the Steric Retardation Factor (SRF). Using n-butanol as both reactant and solvent drives the equilibrium forward, simplifying the kinetic model to pseudo-first-order.

  • Reaction Setup: Mix 10 mmol of (1-Methylheptyl)phenylphosphinic acid with 100 mmol of n-butanol and 1 mol% p-toluenesulfonic acid (catalyst).

  • Thermal Cycling & Sampling: Heat the mixture to a constant 80°C reflux. Extract 100 µL aliquots every 15 minutes.

  • Quenching & Analysis: Immediately quench aliquots in cold acetonitrile (-20°C) to halt the reaction. Analyze via GC-MS to monitor the formation of butyl (1-methylheptyl)phenylphosphinate[4].

  • Kinetic Modeling: Plot ln([Acid]0​/[Acid]t​) versus time. The slope yields the pseudo-first-order rate constant ( k ). The ratio of kdimethyl​/kmethylheptyl​ provides the empirical SRF.

Workflow Prep Sample Prep (EtOH/H2O or BuOH) Titration Potentiometric Titration Prep->Titration NMR 31P NMR Spectroscopy Prep->NMR Data Data Synthesis (pKa & Shielding) Titration->Data NMR->Data

Fig 2: Self-validating experimental workflow for determining electronic and steric properties.

References

  • Title: (1-Methyl-heptyl)-phenyl-phosphinic acid | C14H23O2P | CID 4581284 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Polycarbonate with reduced color (US Patent 7,645,851 B2)

Sources

Foundational

An In-depth Technical Guide to the Physical Properties and Phase Behavior of (1-Methyl-heptyl)-phenyl-phosphinic acid

Abstract This technical guide provides a comprehensive overview of the known and predicted physical properties of (1-Methyl-heptyl)-phenyl-phosphinic acid, a member of the organophosphorus compound family with potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of (1-Methyl-heptyl)-phenyl-phosphinic acid, a member of the organophosphorus compound family with potential applications in various scientific and industrial fields. Due to the limited availability of specific experimental data for this compound, this document emphasizes the fundamental principles and detailed experimental protocols necessary for its thorough characterization. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science, offering a roadmap for determining its key physicochemical parameters and understanding its phase behavior. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific analytical techniques, thereby ensuring a robust and well-validated characterization process.

Introduction to (1-Methyl-heptyl)-phenyl-phosphinic acid

(1-Methyl-heptyl)-phenyl-phosphinic acid, with the chemical formula C14H23O2P, belongs to the class of phosphinic acids. These compounds are characterized by a phosphorus atom bonded to a phenyl group, an alkyl group, a hydroxyl group, and a double-bonded oxygen atom.[1] The presence of the P-C bond makes them structurally analogous to carboxylic acids and phosphate esters, often leading to interesting biological activities and material properties.[2][3] The unique combination of a bulky, hydrophobic (1-methyl-heptyl) group and an aromatic phenyl group suggests that this molecule may exhibit interesting solubility profiles and self-assembly behaviors. A thorough understanding of its physical properties and phase behavior is paramount for any potential application, from its use as a synthetic intermediate to its development as a functional material or therapeutic agent.

Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its fundamental physical and chemical properties. This section details the known and predicted properties of (1-Methyl-heptyl)-phenyl-phosphinic acid and provides standardized protocols for their experimental verification.

Summary of Known and Predicted Properties

While experimental data for (1-Methyl-heptyl)-phenyl-phosphinic acid is scarce in publicly available literature, some basic properties can be obtained from chemical databases or predicted using computational models.

PropertyValue/PredictionSource
Molecular Formula C14H23O2PPubChem[1]
Molecular Weight 254.30 g/mol PubChem[1]
IUPAC Name octan-2-yl(phenyl)phosphinic acidPubChem[1]
CAS Number 64308-50-5PubChem[1]
XlogP3 3.8PubChem[1]
Predicted pKa ~2-3Based on similar phosphinic acids[4]
Predicted Melting Point Likely a low-melting solid or oily liquidBased on structure
Predicted Boiling Point > 300 °C (with decomposition)Based on structure and similar compounds
Predicted Water Solubility Low to negligibleBased on high XlogP and large hydrophobic groups
Experimental Protocols for Property Determination

To move beyond predictions and establish a concrete physicochemical profile, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear rationale for each step.

The melting point is a critical indicator of purity and provides insight into the solid-state packing of a molecule.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped at a rate of 1-2 °C/min near the expected melting point.

  • Observation: The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.

  • Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample and the heating block, leading to an accurate measurement.

For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition.

Protocol:

  • Apparatus: A simple distillation apparatus is assembled.[5]

  • Sample Placement: A small amount of the liquid sample is placed in the distillation flask along with a boiling chip.

  • Heating: The flask is heated gently in a heating mantle.

  • Temperature Reading: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Observation: The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point. The pressure should also be recorded.

  • Causality: The correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which defines the boiling point.

Solubility is a key parameter, especially for pharmaceutical applications, as it influences bioavailability.[6][7]

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, hexane).

  • Sample Preparation: A known amount of the compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Causality: Allowing sufficient time for equilibration is essential to ensure that the measured solubility represents the true thermodynamic solubility and not a kinetically limited value.

Phase Behavior Analysis

The phase behavior of a compound, including its solid-state forms and transitions between them, can have a profound impact on its physical and chemical properties.[8] For pharmaceutical compounds, different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, which can affect the drug's efficacy and shelf-life.[8]

Investigation of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The investigation of polymorphism is a critical step in the solid-state characterization of any new compound.

Experimental Workflow for Polymorph Screening:

Polymorph_Screening_Workflow cluster_0 Crystallization Methods cluster_1 Solid-State Characterization Evaporation Slow Evaporation PXRD Powder X-Ray Diffraction (PXRD) Evaporation->PXRD Cooling Controlled Cooling Cooling->PXRD Antisolvent Antisolvent Addition Antisolvent->PXRD Grinding Grinding Grinding->PXRD DSC Differential Scanning Calorimetry (DSC) Analysis Data Analysis and Polymorph Identification DSC->Analysis TGA Thermogravimetric Analysis (TGA) TGA->Analysis PXRD->Analysis Microscopy Hot-Stage Microscopy (HSM) Microscopy->Analysis Spectroscopy FTIR/Raman Spectroscopy Spectroscopy->Analysis

Caption: Workflow for polymorph screening and characterization.

Protocol for Polymorph Screening:

  • Crystallization from Various Solvents: The compound is dissolved in a variety of solvents with different polarities and allowed to crystallize under different conditions (e.g., slow evaporation, cooling, addition of an anti-solvent).

  • Solid-State Analysis: Each crystalline form obtained is analyzed using a suite of techniques:

    • Powder X-Ray Diffraction (PXRD): To identify different crystal lattices.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation events.

    • Hot-Stage Microscopy (HSM): For visual observation of melting and phase transitions.

    • FTIR/Raman Spectroscopy: To probe differences in molecular conformation and intermolecular interactions.

  • Causality: Using a diverse set of crystallization conditions increases the probability of discovering different polymorphic forms. The combination of analytical techniques provides complementary information for unambiguous identification and characterization of each form.

Phase Transition Behavior

Understanding the conditions under which one polymorph converts to another is crucial for controlling the solid form of the final product.

Logical Relationship for Phase Stability:

Phase_Stability Metastable Metastable Polymorph Stable Stable Polymorph Metastable->Stable Metastable:s->Stable:n Energy_Input Energy Input (Heat, Pressure, etc.)

Caption: Relationship between metastable and stable polymorphs.

Protocol for Studying Phase Transitions:

  • Slurry Conversion: A mixture of two polymorphs is slurried in a solvent at a controlled temperature. The solid phase is periodically sampled and analyzed by PXRD to determine which form is more stable under those conditions.

  • Competitive Grinding: The two polymorphs are ground together, and the resulting solid is analyzed to see if one form converts to the other.

  • Variable Temperature PXRD: The sample is heated on a PXRD stage, and diffraction patterns are collected at different temperatures to observe any solid-solid phase transitions.

  • Causality: These experiments are designed to determine the thermodynamic relationship between the different polymorphs and to identify the conditions that can trigger a phase transition.

Conclusion

The comprehensive characterization of the physical properties and phase behavior of (1-Methyl-heptyl)-phenyl-phosphinic acid is a critical prerequisite for its successful application in any field. This guide has provided a structured approach for researchers to systematically determine these properties, moving from foundational measurements to an in-depth analysis of its solid-state behavior. By following the detailed protocols and understanding the underlying scientific principles, researchers can build a robust and reliable data package for this promising molecule, paving the way for its future development and utilization.

References

  • PubChem. (1-Methyl-heptyl)-phenyl-phosphinic acid. National Center for Biotechnology Information. [Link]

  • Kontogeorgis, G. M., & Voutsas, E. (2009). Modeling the phase behavior in mixtures of pharmaceuticals with liquid or supercritical solvents. The Journal of Physical Chemistry B, 113(23), 8036–8048. [Link]

  • Voutsas, E., & Kontogeorgis, G. M. (2009). Modeling the Phase Behavior in Mixtures of Pharmaceuticals with Liquid or Supercritical Solvents. The Journal of Physical Chemistry B, 113(23), 8036-8048. [Link]

  • American Pharmaceutical Review. (2019). Studying Phase Transitions in Pharmaceuticals. [Link]

  • Cicchillo, R. M., et al. (2010). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 79, 679-708. [Link]

  • Wikipedia. (2023). Hypophosphorous acid. [Link]

  • Kontogeorgis, G. M., & Voutsas, E. (2009). Modeling the Phase Behavior in Mixtures of Pharmaceuticals with Liquid or Supercritical Solvents. The Journal of Physical Chemistry B, 113(23), 8036-8048. [Link]

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual review of biochemistry, 78, 65–94. [Link]

  • Georgia Institute of Technology. (2012). THE SYNTHESIS AND CHARACTERIZATION OF PHOSPHONIC ACIDS FOR THE SURFACE MODIFICATION STUDY ON INDIUM TIN OXIDE. [Link]

  • Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

Sources

Exploratory

Technical Whitepaper: (1-Methyl-heptyl)-phenyl-phosphinic Acid (CAS 64308-50-5) – Core Identifiers, Synthesis, and Mechanistic Applications

Executive Summary (1-Methyl-heptyl)-phenyl-phosphinic acid, systematically known as octan-2-yl(phenyl)phosphinic acid, is a specialized organophosphorus compound characterized by its dual hydrophobic tails (an aromatic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methyl-heptyl)-phenyl-phosphinic acid, systematically known as octan-2-yl(phenyl)phosphinic acid, is a specialized organophosphorus compound characterized by its dual hydrophobic tails (an aromatic phenyl ring and a branched aliphatic chain) and a highly polar, acidic phosphinic core. This unique amphiphilic geometry renders it highly valuable in two distinct industrial and research domains. Primarily, it serves as an acidic phosphorus-containing compound (PCC) for the thermal and color stabilization of melt-polymerized polycarbonates [2]. Secondarily, its structural homology to established organophosphorus extractants makes it a highly effective ligand for the hydrometallurgical separation of rare earth elements and actinides. This guide systematically details its chemical identifiers, physicochemical properties, mechanistic applications, and validated synthetic workflows.

Core Identifiers and Physicochemical Properties

To ensure unambiguous identification in procurement, synthetic validation, and regulatory compliance, the primary identifiers and computed properties are summarized below. Notably, the presence of the chiral center at the C2 position of the octane chain (the 1-methylheptyl moiety) yields an enantiomeric mixture unless stereospecifically synthesized.

Table 1: Basic Identifiers and Computed Properties

Property / IdentifierValue / Description
IUPAC Name octan-2-yl(phenyl)phosphinic acid
CAS Registry Number 64308-50-5
Synonyms 1-methylheptyl(phenyl)phosphinic acid
Molecular Formula C14H23O2P
Molecular Weight 254.30 g/mol
SMILES CCCCCCC(C)P(=O)(C1=CC=CC=C1)O
InChIKey QNZNGRLBRJBBSQ-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors 1 (P-OH)
Hydrogen Bond Acceptors 2 (P=O, P-OH)

Data sourced from authoritative chemical databases [1].

Mechanistic Applications and Causality

Polycarbonate Thermal and Color Stabilization

In the industrial synthesis of polycarbonates via the melt transesterification process (often utilizing activated diaryl carbonates like bismethylsalicylcarbonate), residual basic transesterification catalysts remain embedded in the polymer matrix. At elevated molding temperatures, these alkaline residues promote deleterious side reactions, such as the Fries rearrangement, leading to polymer degradation, cross-linking, and the formation of yellow color bodies [2].

(1-Methyl-heptyl)-phenyl-phosphinic acid acts as a highly effective quenching agent. The causality of its effectiveness lies in its specific molecular architecture:

  • Acidic Proton (P-OH): The labile proton rapidly neutralizes the residual alkaline catalyst, converting it into an inert salt and halting base-catalyzed degradation pathways.

  • Steric Bulk and Thermal Stability: The combination of the phenyl ring and the branched 1-methylheptyl group provides significant steric hindrance and high thermal stability. This prevents the phosphinic acid itself from volatilizing during high-temperature extrusion, ensuring it remains active within the polymer matrix.

PolycarbonateStabilization A Melt Polycarbonate + Basic Catalyst C Proton Transfer (Neutralization) A->C B (1-Methyl-heptyl)-phenyl- phosphinic acid B->C Donates H+ D Inert Catalyst Salt C->D E Stabilized Polymer (High Transmittance) C->E

Caption: Mechanism of basic catalyst quenching by (1-methyl-heptyl)-phenyl-phosphinic acid.

Hydrometallurgical Solvent Extraction

Alkyl(aryl)phosphinic acids are premier extractants for rare earth elements (REEs). The extraction mechanism relies on the formation of supramolecular chelates. The phosphoryl oxygen (P=O) acts as a Lewis base, coordinating to the metal center, while the hydroxyl group (P-OH) exchanges its proton with the metal cation.

Expert Insight: The branched 1-methylheptyl chain is critical to this application. The branching at the C2 position disrupts crystal packing, maintaining the extractant as a highly miscible liquid in aliphatic diluents (e.g., kerosene). Furthermore, it creates a robust hydrophobic shell around the extracted metal complex, thermodynamically driving its phase transfer from the aqueous leachate into the organic phase.

Experimental Workflows: Synthesis and Validation

Historically, synthesizing secondary alkyl(aryl)phosphinic acids via the classical Michaelis-Arbuzov reaction required harsh thermal conditions that often led to elimination byproducts. Recent advancements in photoredox catalysis have enabled room-temperature radical phosphinylation, providing a highly efficient and self-validating synthetic route [3].

Protocol: Photocatalyzed Synthesis of (1-Methyl-heptyl)-phenyl-phosphinic Acid

Objective: Synthesize the target compound via the radical addition of 2-bromooctane to dimethyl phenylphosphonite, followed by acidic hydrolysis.

Materials Required:

  • 2-Bromooctane (Alkyl halide precursor)

  • Dimethyl phenylphosphonite (Phosphorus source)

  • Photocatalyst: 4DPAIPN (1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene)

  • Additives: Diisopropylethylamine (DIPEA), Lithium benzoate

  • Solvent: Anhydrous Acetonitrile

  • Equipment: Blue LED light source (460 nm), Schlenk tube

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4DPAIPN (1 mol%), lithium benzoate (150 mol%), and dimethyl phenylphosphonite (1.2 equivalents).

  • Reagent Introduction: Evacuate and backfill the tube with Argon three times. Inject anhydrous acetonitrile, followed by 2-bromooctane (1.0 equivalent) and DIPEA (20 mol%) via syringe.

  • Photocatalytic Irradiation: Stir the mixture at room temperature under blue LED irradiation (460 nm) for 12–24 hours.

    • Causality Note: The photocatalyst excites under blue light, facilitating a single-electron transfer (SET) that generates a secondary alkyl radical from 2-bromooctane. This radical attacks the phosphonite, forming a phosphoranyl radical intermediate that is subsequently oxidized to the phosphinate ester [3].

  • Hydrolysis: Concentrate the reaction mixture in vacuo. Dissolve the crude intermediate in a 6M HCl solution and reflux for 12 hours to hydrolyze the methyl ester protecting groups.

  • Workup and Purification: Cool the mixture to room temperature and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure product.

  • System Validation: Confirm the structure using ³¹P NMR (expecting a singlet around ~35-45 ppm characteristic of phosphinic acids) and ¹H NMR (verifying the multiplet of the chiral methine proton at the C2 position).

SynthesisWorkflow A 2-Bromooctane + Dimethyl Phenylphosphonite C Radical Addition & SET Oxidation A->C B 4DPAIPN Catalyst + Blue LED (460 nm) B->C Photocatalysis D Methyl (1-methylheptyl)- phenylphosphinate C->D E Acid Hydrolysis (6M HCl, Reflux) D->E F (1-Methyl-heptyl)-phenyl- phosphinic acid E->F

Caption: Photocatalyzed radical phosphinylation workflow for target synthesis.

Safety, Handling, and GHS Classification

As an acidic organophosphorus compound, strict adherence to safety protocols is mandatory to prevent personnel exposure and equipment degradation.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol: Operations must be conducted within a certified chemical fume hood. Personnel must wear nitrile gloves, chemical splash goggles, and a standard laboratory coat. In the event of skin contact, flush immediately with copious amounts of water, as the acidic nature of the phosphinic moiety can cause localized chemical burns upon prolonged exposure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4581284, (1-Methyl-heptyl)-phenyl-phosphinic acid" PubChem.[Link]

  • Berndsen, S., Brack, H. P., Jansen, B., & Kamps, J. H. "Polycarbonate with reduced color" U.S. Patent 7,645,851 B2, issued January 12, 2010.
  • Chinese Chemical Society. "A Radical Solution to Nucleophilic Substitution: Photocatalyzed Phosphinylation of Alkyl Halides at Room Temperature." CCS Chemistry.[Link]

Protocols & Analytical Methods

Method

Protocol and Application Guide: Selective Liquid-Liquid Extraction of Rare Earth Elements Using (1-Methyl-heptyl)-phenyl-phosphinic Acid

An Application Note for Researchers Abstract: The separation of individual rare earth elements (REEs) is a formidable challenge in hydrometallurgy due to their nearly identical chemical properties.[1][2] Solvent extracti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers

Abstract: The separation of individual rare earth elements (REEs) is a formidable challenge in hydrometallurgy due to their nearly identical chemical properties.[1][2] Solvent extraction, also known as liquid-liquid extraction, stands as the most effective and widely adopted industrial method for their separation and purification.[1][3] This document provides a comprehensive technical guide on the application of (1-Methyl-heptyl)-phenyl-phosphinic acid, a potent organophosphorus extractant, for the selective extraction of REEs. We will delve into the underlying chemical mechanisms, present a detailed, step-by-step laboratory protocol for extraction and stripping, and discuss the critical parameters that govern separation efficiency. This guide is intended for researchers and process chemists aiming to develop and optimize REE separation flowsheets.

Introduction: The Role of Organophosphorus Acids in REE Separation

Rare earth elements, encompassing the lanthanide series, yttrium, and scandium, are indispensable in modern technology. Their separation is complicated by their shared trivalent state and similar ionic radii, which results in low separation factors between adjacent elements.[1][2]

Liquid-liquid extraction exploits the differential partitioning of REE ions between two immiscible liquid phases: an aqueous phase containing the dissolved REE salts and an organic phase consisting of an extractant dissolved in a non-polar diluent.[3][4] Acidic organophosphorus extractants, such as phosphonic and phosphinic acids, are the industrial standard due to their high extraction efficiency and selectivity.[4][5][6]

(1-Methyl-heptyl)-phenyl-phosphinic acid belongs to the class of phosphinic acids, which are known for their robust performance in REE separations. Its structure, featuring a hydrophilic phosphinic acid head and bulky, hydrophobic organic groups, facilitates the formation of stable, organo-soluble complexes with REE cations.

The Chemistry of Extraction: A Cation Exchange Mechanism

The extraction of trivalent REE ions (REE³⁺) with acidic organophosphorus extractants is governed by a cation exchange mechanism.[5] The acidic proton of the phosphinic acid group is exchanged for the metal ion, forming a neutral metal-extractant complex that is soluble in the organic phase.

These extractants typically exist as dimers, (HL)₂, in the organic diluent through hydrogen bonding.[4][7] The general extraction equilibrium can be represented as:

REE³⁺(aq) + 3(HL)₂(org) ⇌ REE(L)₃(HL)₃(org) + 3H⁺(aq)

Where:

  • REE³⁺(aq) is the rare earth ion in the aqueous phase.

  • (HL)₂(org) represents the dimeric form of the (1-Methyl-heptyl)-phenyl-phosphinic acid extractant in the organic phase.

  • REE(L)₃(HL)₃(org) is the neutral REE-extractant complex in the organic phase.

  • H⁺(aq) is the hydrogen ion released into the aqueous phase.

This equilibrium highlights the critical role of pH; as the extraction proceeds, the aqueous phase becomes more acidic, which can inhibit further extraction. Therefore, pH control is paramount for an efficient process.

Caption: Key chemical structures in the REE extraction process.

Core Parameters Influencing Separation Efficiency

Optimizing an REE separation process requires careful control over several experimental variables. The interplay between these factors determines both the extraction efficiency and the selectivity between different REEs.

ParameterEffect of IncreaseRationale & Causality
Aqueous Phase pH Increases ExtractionAccording to the cation exchange equilibrium, removing H⁺ ions (increasing pH) drives the reaction forward, favoring the formation of the metal-extractant complex in the organic phase.[1][7]
Extractant Conc. Increases ExtractionA higher concentration of the extractant in the organic phase increases the capacity for metal loading and shifts the equilibrium towards the products.[8]
O/A Phase Ratio Decreases % ExtractionIncreasing the Organic-to-Aqueous phase ratio (e.g., from 1:1 to 2:1) provides more volume for the extracted complex but reduces the overall percentage of metal transferred from the fixed aqueous volume. However, it can improve separation factors at lower loadings.[1]
Temperature VariableThe effect is system-dependent. For many organophosphorus systems, extraction is exothermic, so increasing temperature can slightly decrease the distribution ratio. However, it can also improve phase disengagement times.
Diluent Type Affects Selectivity & Phase BehaviorThe diluent (e.g., kerosene, Isopar) solubilizes the extractant and the metal complex. Aliphatic diluents are common. The choice of diluent can influence the aggregation of the extractant and subtly alter selectivity.[4][5]

Experimental Protocols

This section provides a standard laboratory-scale protocol for performing a batch liquid-liquid extraction experiment.

Materials and Equipment
  • Organic Phase: (1-Methyl-heptyl)-phenyl-phosphinic acid, high-purity kerosene or other suitable aliphatic diluent.

  • Aqueous Feed Solution: High-purity REE oxides (e.g., Nd₂O₃, Pr₆O₁₁), dissolved in dilute HCl or HNO₃ to the desired concentration.

  • Stripping Solution: 2-4 M HCl or HNO₃.

  • pH Adjustment: Dilute NaOH and HCl solutions.

  • Equipment: Separatory funnels, mechanical shaker, pH meter, centrifuge, inductively coupled plasma-optical emission spectrometer (ICP-OES) or mass spectrometer (ICP-MS)[9], and standard laboratory glassware.

Protocol 1: Extraction Procedure (Batch Contact)
  • Organic Phase Preparation: Prepare a 0.5 M solution of (1-Methyl-heptyl)-phenyl-phosphinic acid in kerosene. For example, dissolve the appropriate mass of the phosphinic acid in a final volume of 100 mL of kerosene.

  • Aqueous Phase Preparation: Prepare a synthetic aqueous feed solution containing a mixture of REEs (e.g., 5 g/L total REEs) by dissolving the respective oxides in 0.1 M HCl. Adjust the final pH to a starting value of 1.5 using dilute NaOH or HCl.[2][7]

  • Contacting: In a 50 mL separatory funnel, combine 20 mL of the prepared organic phase with 20 mL of the aqueous feed solution (an O/A ratio of 1:1).

  • Equilibration: Place the separatory funnel on a mechanical shaker and agitate for 30 minutes to ensure thorough mixing and allow the system to reach equilibrium.[10] Mass transfer occurs at the interface, and agitation creates an emulsion, maximizing the interfacial surface area.[3]

  • Phase Separation: Allow the funnel to stand for 10-15 minutes for the organic and aqueous phases to separate. If a stable emulsion forms, centrifugation (e.g., 10 minutes at 2800 rpm) may be required to achieve a clean break.[11]

  • Sampling: Carefully drain the lower aqueous phase (raffinate) into a labeled sample tube. Drain the upper organic phase (loaded organic) into a separate labeled sample tube.

  • Analysis:

    • Measure the final equilibrium pH of the raffinate.

    • Analyze the REE concentration in the raffinate directly using ICP-OES.[9]

    • To determine the REE concentration in the loaded organic, it must first be stripped (see Protocol 4.3).

Protocol 2: Stripping Procedure (Back-Extraction)
  • Contacting: Take a known volume of the loaded organic phase (e.g., 15 mL) and combine it with 15 mL of a high-acidity stripping solution (e.g., 3 M HCl) in a clean separatory funnel.

  • Equilibration: Shake the mixture for 30 minutes. The high concentration of H⁺ ions reverses the extraction equilibrium, transferring the REE ions back into the aqueous phase.

  • Phase Separation & Sampling: Allow the phases to separate and collect the aqueous phase (strip liquor) for analysis.

  • Analysis: Analyze the REE concentration in the strip liquor using ICP-OES. This value, accounting for the volumes used, gives the concentration of REEs that were in the loaded organic phase.

Extraction_Workflow prep_org 1. Prepare Organic Phase (Extractant in Diluent) contact 3. Contact Phases (O/A=1) in Separatory Funnel prep_org->contact prep_aq 2. Prepare Aqueous Feed (REEs in dilute acid, adjust pH) prep_aq->contact equilibrate 4. Equilibrate (Shake for 30 min) contact->equilibrate separate 5. Phase Separation (Settle / Centrifuge) equilibrate->separate raffinate Aqueous Raffinate separate->raffinate Aqueous loaded_org Loaded Organic separate->loaded_org Organic analyze_raff 6a. Analyze Raffinate (ICP-OES) raffinate->analyze_raff strip 6b. Strip Loaded Organic (Contact with 3M HCl) loaded_org->strip strip_liquor Aqueous Strip Liquor strip->strip_liquor analyze_strip 7. Analyze Strip Liquor (ICP-OES) strip_liquor->analyze_strip

Caption: Workflow for a single-stage batch extraction and stripping experiment.

Data Analysis & Performance Metrics

To evaluate the effectiveness of the extraction, three key metrics are calculated from the analytical data:

  • Distribution Ratio (D): This measures the ratio of the concentration of a metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • Formula: D = [REE]org / [REE]aq

  • Percent Extraction (%E): This represents the efficiency of metal transfer from the aqueous to the organic phase.

    • Formula: %E = (D / (D + V_aq / V_org)) * 100

    • For a 1:1 phase ratio (V_aq / V_org = 1), this simplifies to: %E = (D / (D + 1)) * 100

  • Separation Factor (β): This is the most critical metric for separation, indicating the selectivity of the extractant for one REE over another. A higher value means an easier separation.[4]

    • Formula: β(A/B) = D_A / D_B

Example Data Interpretation

Consider the separation of Neodymium (Nd) and Praseodymium (Pr), a challenging pair. A hypothetical experiment at pH 1.8 might yield the following results:

Element[REE]aq (mg/L)[REE]org (mg/L)Distribution Ratio (D)% ExtractionSeparation Factor
Nd 125037503.075.0%\multirow{2}{*}{β(Nd/Pr) = 1.67 }
Pr 178632141.864.3%

A separation factor of 1.67 indicates that separation is possible but will require a multi-stage counter-current extraction process to achieve high purity.[1] Industrial processes often involve dozens of stages to separate adjacent lanthanides.[3]

Conclusion

(1-Methyl-heptyl)-phenyl-phosphinic acid operates via a well-understood cation exchange mechanism, making it an effective extractant for rare earth elements. The success of any separation flowsheet built around this or similar extractants hinges on the precise control of key parameters, most notably the equilibrium pH of the aqueous phase. The protocols and analytical methods described herein provide a robust framework for researchers to systematically evaluate and optimize extraction performance, enabling the development of efficient processes for producing high-purity rare earth elements.

References

  • ACS Publications. (2016, July 14). Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. Industrial & Engineering Chemistry Research. [Link]

  • OSTI.gov. (n.d.). Impact of Organic Acids on the Extraction of Rare Earth Elements: Mechanisms and Optimization. [Link]

  • ACS Publications. (2017, March 6). Extraction Behaviors of Heavy Rare Earths with Organophosphoric Extractants. [Link]

  • University of Idaho. (n.d.). Separation of adjacent rare earth elements using solvent extraction. [Link]

  • MDPI. (2021, June 21). Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. [Link]

  • MDPI. (2023, September 15). Design of Multi-Stage Solvent Extraction Process for Separation of Rare Earth Elements. [Link]

  • Royal Society of Chemistry. (n.d.). Effect of polar organic solvents on the separation of rare earths and transition metal chloride complexes. [Link]

  • Elsevier. (2015). Solvent extraction of rare earth elements using phosphonic/phosphinic acid mixtures. Hydrometallurgy, 157, 298-305. [Link]

  • OSTI.gov. (n.d.). ENHANCED SEPARATION OF RARE EARTH ELEMENTS. [Link]

  • ACS Publications. (2017, January 3). Dynamic Modeling for the Separation of Rare Earth Elements Using Solvent Extraction. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Solvent extraction of rare earth elements using phosphonic/phosphinic acid mixtures | Request PDF. [Link]

  • MDPI. (2025, September 10). Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments. [Link]

  • ResearchGate. (2016, April 22). (PDF) Rare Earths Extraction, Separation, and Recovery from Phosphoric Acid Media. [Link]

  • The University of Melbourne. (n.d.). Solvent extraction of rare earth elements using phosphonic/phosphinic acid mixtures. [Link]

  • MDPI. (2023, August 10). Structure Investigation of La, Y, and Nd Complexes in Solvent Extraction Process. [Link]

  • MDPI. (n.d.). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. [Link]

  • MDPI. (2025, January 8). Dispersive Liquid–Liquid Chelate Microextraction of Rare Earth Elements. [Link]

  • Lirias. (n.d.). Removal of Transition Metals from Rare Earths by Solvent Extraction with an Undiluted Phosphonium Ionic Liquid. [Link]

  • Taylor & Francis Online. (2025, November 4). Solvent Extraction and Isolation Strategies for Uranium, Thorium, and Radium in Rare Earth Element Recovery from Ores: A Review. [Link]

  • ResearchGate. (2026, February 22). LIQUID–LIQUID EXTRACTION OF RARE EARTH ELEMENTS WITH MONO-2-ETHYLHEXYL ETHER OF 2-ETHYLHEXYLPHOSPHONIC ACID. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl(phenyl)phosphinic acid. [Link]

  • International Journal of Recent Technology and Engineering (IJRTE). (2019, May 30). Selection of Extractant in Rare Earth Solvent Extraction System. [Link]

  • UPCommons. (n.d.). Recovery of Rare Earth Elements from Acidic Mine Waters by integration of a Selective. [Link]

  • VTechWorks. (2022, October 22). Recovery of Rare Earth Element from Acid Mine Drainage Using Organo-Phosphorus Extractants and Ionic Liquids. [Link]

  • ResearchGate. (2025, August 10). (PDF) Synthesis of 1-methyl-2-phenyl- and bis(1-methyl-2-phenylethyl)phosphinic acids from red phosphorus and allylbenzene. [Link]

Sources

Application

Protocol for the Selective Solvent Extraction of Cobalt and Nickel Using (1-Methyl-heptyl)-phenyl-phosphinic Acid

An Application Guide for Researchers Abstract This document provides a detailed protocol for the separation of cobalt (Co(II)) and nickel (Ni(II)) from aqueous solutions, typically sulfate media, using the organophosphor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a detailed protocol for the separation of cobalt (Co(II)) and nickel (Ni(II)) from aqueous solutions, typically sulfate media, using the organophosphorus extractant (1-Methyl-heptyl)-phenyl-phosphinic acid. The separation of cobalt and nickel is a critical process in hydrometallurgy, particularly for the refining of battery materials and specialty alloys. This process is often challenging due to the similar chemical properties of the two metals. Phosphinic acids are highly effective for this separation, primarily due to their ability to selectively form a tetrahedral complex with cobalt, which is preferentially extracted into the organic phase, while nickel forms an octahedral complex that remains in the aqueous phase.[1][2] This guide explains the underlying chemical principles, provides step-by-step experimental protocols for extraction and stripping, and offers insights into the critical parameters that govern the efficiency of the separation process.

Underlying Principles of Separation

The selective extraction of cobalt over nickel using phosphinic acid extractants is governed by a cation-exchange mechanism and is highly dependent on the stereochemistry of the resulting metal-organic complexes.

Chemical Mechanism of Extraction

The phosphinic acid extractant, represented as HR, exists as a dimer (HR)₂ in most non-polar organic diluents. The extraction process involves the exchange of protons from the extractant for metal ions in the aqueous phase. The key to the separation lies in the different coordination geometries of the cobalt and nickel complexes formed.

  • Cobalt (II) Extraction: Cobalt(II) ions react with the phosphinic acid to form a tetrahedral complex, CoR₂(HR)₂, which is sterically favored and highly soluble in the organic phase.

  • Nickel (II) Extraction: Nickel(II) ions tend to form an octahedral complex, NiR₂(HR)₄, which is less favored and requires a higher pH to be extracted.[3]

This difference in coordination chemistry is the fundamental reason for the high separation factors achievable between cobalt and nickel with this class of extractants.[1] The general extraction equilibrium can be represented as:

Co²⁺(aq) + 2(HR)₂(org) ⇌ CoR₂(HR)₂(org) + 2H⁺(aq)

As shown by the equation, the reaction releases protons into the aqueous phase, causing a decrease in pH. Therefore, precise pH control is essential for efficient and selective extraction.[1]

The Critical Role of pH

The pH of the aqueous phase is the most critical parameter in the separation of cobalt and nickel with phosphinic acids. Each metal has a characteristic pH at which 50% of it is extracted into the organic phase, known as the pH₅₀ value. For phosphinic acids, the pH₅₀ for cobalt is significantly lower than that for nickel.[1][4] The separation factor (β), a measure of the process's selectivity, is maximized when the operating pH is set between the pH₅₀ values of the two metals.

The general order of metal extraction with increasing pH for phosphinic acids like Cyanex 272 (a close analog to the topic's extractant) is: Fe(III) > Zn > Cu > Mn > Co > Mg > Ca > Ni.[1] This highlights the excellent selectivity for cobalt over nickel.

Experimental Workflow Overview

The overall process involves several key stages, from preparing the solutions to recovering the separated metals.

G cluster_prep Phase Preparation cluster_sx Solvent Extraction Circuit cluster_strip Metal Recovery A Aqueous Feed (Co²⁺, Ni²⁺ in Sulfate Solution) C Extraction Stage (Contacting Aqueous & Organic) A->C B Organic Phase (Phosphinic Acid in Diluent) B->C D Phase Separation C->D Mix & Settle E Loaded Organic (Co-rich) D->E Organic F Raffinate (Ni-rich Aqueous) D->F Aqueous G Stripping Stage (Contact Loaded Organic with Acid) E->G H Phase Separation G->H Mix & Settle I Stripped Organic (Recycled) H->I Organic J Cobalt Product Liquor (Concentrated Co²⁺) H->J Aqueous I->B Regenerated

Caption: General workflow for cobalt and nickel separation.

Materials and Reagents

  • Extractant: (1-Methyl-heptyl)-phenyl-phosphinic acid

  • Organic Diluent: High-flash-point kerosene, such as Shellsol D70 or Exxsol D80.

  • Aqueous Feed: Synthetic solution containing known concentrations of CoSO₄·7H₂O and NiSO₄·6H₂O. A typical starting point is 1-5 g/L of each metal.

  • pH Adjustment: 2M NaOH and 2M H₂SO₄ solutions.

  • Stripping Agent: 1-2M H₂SO₄.

  • Equipment: Separatory funnels, mechanical shaker, pH meter, beakers, graduated cylinders, ICP-OES or AAS for metal concentration analysis.

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves, especially when handling organic solvents and concentrated acids/bases.

Protocol 1: Preparation of Organic and Aqueous Phases
  • Organic Phase Preparation:

    • Prepare a 0.2 M solution of (1-Methyl-heptyl)-phenyl-phosphinic acid in the chosen organic diluent. For example, to make 500 mL of solution, dissolve the required molar amount of the phosphinic acid in 500 mL of kerosene.

    • Stir until the extractant is fully dissolved. The concentration can be adjusted based on the metal concentration in the feed, typically ranging from 0.1 M to 1.0 M.[5]

  • Aqueous Feed Preparation:

    • Prepare a 1 L stock solution containing, for example, 2.5 g/L Co²⁺ and 2.5 g/L Ni²⁺ by dissolving the appropriate amounts of their sulfate salts in deionized water.

    • Use a small amount of H₂SO₄ to adjust the initial pH to around 3.0 to prevent metal hydroxide precipitation.

Protocol 2: Determination of Extraction Isotherms (pH Dependence)

This protocol is crucial to identify the optimal pH for selective cobalt extraction.

  • Pipette 20 mL of the aqueous feed solution into a series of six separatory funnels.

  • Adjust the pH of each funnel to a different value within the expected range (e.g., 3.0, 4.0, 5.0, 5.5, 6.0, 7.0) using 2M NaOH or 2M H₂SO₄.

  • Add 20 mL of the prepared organic phase to each separatory funnel (maintaining a 1:1 aqueous-to-organic (A:O) phase ratio).

  • Shake each funnel vigorously for 30 minutes using a mechanical shaker to ensure equilibrium is reached.

  • Allow the phases to separate completely (disengagement may take 15-30 minutes).

  • Carefully drain the aqueous phase (the raffinate) from each funnel into a labeled sample tube.

  • Measure the final equilibrium pH of each raffinate.

  • Analyze the concentration of Co and Ni in each initial feed and final raffinate sample using ICP-OES or AAS.

Protocol 3: Data Analysis for pH Isotherm

For each metal at each equilibrium pH, calculate the following:

  • Distribution Ratio (D): D = [M]org / [M]aq where [M]org = [M]initial_aq - [M]final_aq and [M]aq = [M]final_aq.

  • Percentage Extraction (%E): %E = (D / (D + (Vaq/Vorg))) * 100 For a 1:1 phase ratio, this simplifies to %E = (D / (D + 1)) * 100.

Equilibrium pH% Co Extracted% Ni ExtractedSeparation Factor (β = D_Co / D_Ni)
3.0LowVery Low-
4.0ModerateLowHigh
5.0HighLowVery High
5.5Very HighModerateDecreasing
6.0QuantitativeHighLow
7.0QuantitativeQuantitative~1
Table 1: Example data structure for pH isotherm results. The optimal pH for separation is where the % Co extraction is high, and the % Ni extraction is low, maximizing the separation factor.

Based on data for analogous phosphinic acids, the optimal pH for separating cobalt and nickel is typically in the range of 5.0 to 6.0.[3][5]

Protocol 4: Selective Stripping of Cobalt

Once the cobalt is loaded into the organic phase, it must be recovered. This is achieved by reversing the extraction equilibrium using a strong acid.

  • Take the cobalt-loaded organic phase from an extraction run performed at the optimal pH.

  • Place 20 mL of the loaded organic into a clean separatory funnel.

  • Add 20 mL of the stripping agent (e.g., 1.5 M H₂SO₄). The A:O ratio can be adjusted to achieve the desired concentration of cobalt in the final product liquor.

  • Shake vigorously for 30 minutes. The high concentration of H⁺ ions in the stripping solution drives the equilibrium in reverse, releasing Co²⁺ ions back into the new aqueous phase.

  • Allow the phases to separate.

  • Drain the aqueous phase, which is now a concentrated, high-purity cobalt sulfate solution.

  • Analyze the metal content of the stripped organic and the cobalt product liquor to determine stripping efficiency. Over 99% stripping efficiency is typically achievable.[1]

Sources

Method

Application Note: Preparation and Optimization of (1-Methylheptyl)-phenyl-phosphinic Acid Organic Phase for Hydrometallurgical Solvent Extraction

Executive Summary & Mechanistic Background In advanced hydrometallurgy, the separation of chemically similar metal ions—such as adjacent lanthanides or cobalt from nickel—requires extractants with highly specific steric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

In advanced hydrometallurgy, the separation of chemically similar metal ions—such as adjacent lanthanides or cobalt from nickel—requires extractants with highly specific steric and electronic profiles. (1-Methylheptyl)-phenyl-phosphinic acid (MHPPA) is a specialized organophosphorus extractant designed for this purpose.

Structurally, MHPPA combines a branched aliphatic chain (1-methylheptyl, also known as 2-octyl) with an aromatic ring (phenyl) directly bonded to the phosphorus center. The electron-withdrawing nature of the phenyl group lowers the pKa​ of the phosphinic acid proton compared to purely dialkyl-substituted analogues (e.g., Cyanex 272), allowing for efficient metal extraction at lower pH thresholds[1]. Concurrently, the bulky 1-methylheptyl group provides significant steric hindrance, which is critical for discriminating between metal ions with different coordination geometries (e.g., tetrahedral Co(II) vs. octahedral Ni(II))[2]. Furthermore, phenylphosphinic acid derivatives exhibit an extraordinary affinity for rare-earth elements and actinides, making them highly valuable in critical mineral recovery[3].

This application note provides a self-validating, step-by-step protocol for formulating, modifying, and saponifying the MHPPA organic phase to ensure optimal hydrodynamic stability and extraction efficiency.

Chemical Mechanisms & Causality in Formulation

Pure MHPPA is highly viscous and cannot be used directly in solvent extraction circuits. It must be diluted in an organic solvent to optimize density, viscosity, and phase disengagement time. However, phosphinic acids naturally exist as hydrogen-bonded dimers in non-polar aliphatic diluents[4].

The Causality of Third-Phase Formation: When these dimers coordinate with metal ions at high loadings, the resulting metal-organic complexes become highly polar. If the polarity exceeds the solvating capacity of the aliphatic diluent, the organic phase splits into two distinct layers: a light diluent-rich phase and a heavy, viscous metal-rich phase known as the "third phase."

The Solution: To prevent this, a phase modifier (typically a long-chain alcohol like isodecanol or a neutral donor like tributyl phosphate) is added. The modifier disrupts the extractant's dimerization and solvates the polar core of the metal-extractant complex, ensuring a stable, homogeneous two-phase system throughout the extraction cycle.

G2 N1 Metal-Extractant Complex in Organic Phase N2 High Metal Loading (Exceeds Solubility) N1->N2 N3 Third Phase Formation (Phase Splitting) N2->N3 Without Modifier N4 Addition of Phase Modifier (e.g., Isodecanol) N2->N4 Preventive Action N5 Solvation of Polar Core (Disrupts Dimerization) N4->N5 N6 Stable Homogeneous Organic Phase N5->N6

Mechanistic pathway preventing third-phase formation via phase modifiers.

Experimental Protocols

Protocol 1: Formulation of the Base Organic Phase

Objective: Prepare a 0.5 M MHPPA organic phase with 5% (v/v) isodecanol modifier in an aliphatic diluent.

  • Calculations: Determine the required mass of MHPPA to achieve a 0.5 M concentration in a 1 L total volume.

  • Solubilization: Transfer the calculated mass of MHPPA into a clean, dry, glass-lined mixing vessel.

  • Modifier Addition: Add 50 mL of isodecanol directly to the pure extractant. Stir at 300 rpm for 10 minutes. Insight: Adding the modifier before the diluent helps pre-solvate the viscous extractant, drastically reducing total mixing time.

  • Dilution: Slowly pour the aliphatic diluent (e.g., Escaid 110 or sulfonated kerosene) up to the 1 L mark while maintaining continuous agitation.

  • Equilibration: Stir the mixture for 30 minutes at 25°C to ensure a perfectly homogeneous solution.

Protocol 2: Saponification (Pre-Equilibration)

Objective: Convert 50% of the MHPPA from its protonated form (HA) to its sodium salt form (NaA). Causality: Metal extraction releases protons ( Mn++nHA⇌MAn​​+nH+ ). If unbuffered, the aqueous pH drops rapidly, halting the extraction process due to thermodynamic equilibrium. Saponifying the organic phase allows the extractant to exchange Na+ instead of H+ , buffering the system and maintaining the optimal pH window.

  • Base Calculation: Calculate the moles of NaOH required to achieve 50% saponification of the 0.5 M MHPPA solution (i.e., 0.25 moles of NaOH per liter of organic phase).

  • Aqueous Base Preparation: Prepare a concentrated aqueous NaOH solution (e.g., 10 M) to minimize volume expansion. For 0.25 moles, use 25 mL of 10 M NaOH.

  • Phase Mixing: In an agitated reactor, combine the formulated organic phase with the aqueous NaOH. Add 100 mL of deionized water to facilitate interfacial mass transfer.

  • Agitation: Vigorously agitate the mixture for 20 minutes. Note: This acid-base neutralization is exothermic. Monitor the temperature and maintain it below 40°C to prevent diluent volatilization.

  • Phase Separation: Cease agitation and allow the phases to disengage completely.

  • Self-Validating Wash Step: Wash the separated organic phase with an equal volume of deionized water. Measure the pH of the resulting aqueous wash. A near-neutral pH (6.5–7.5) validates that all NaOH was successfully consumed by the extractant and no free base is entrained in the organic phase.

G A Raw MHPPA Extractant D Base Organic Phase A->D B Aliphatic Diluent (Kerosene) B->D C Phase Modifier (Isodecanol) C->D F Active Organic Phase (Na-form MHPPA) D->F pH Buffering E Saponification (NaOH / NH4OH) E->F

Workflow for the preparation and activation of the MHPPA organic phase.

Quality Control & Data Presentation

To ensure the organic phase is robust for continuous counter-current extraction, it must be evaluated for hydrodynamic stability and extraction efficiency.

Table 1: Effect of Phase Modifier on Organic Phase Properties (0.5 M MHPPA in Kerosene) Note: Adequate modifier concentration is required to balance viscosity against the risk of third-phase formation.

Modifier (Isodecanol) %Viscosity (cP at 25°C)Phase Disengagement Time (s)Third Phase Formation at Max Loading
0%4.2120Yes
2%4.595Yes
5% 4.8 65 No
10%5.380No

Table 2: Impact of Saponification Degree on Extraction Efficiency (Target: Heavy REE) Note: Over-saponification (>70%) can lead to severe emulsification due to the surfactant-like properties of the sodium-salt extractant.

Saponification DegreeEquilibrium pHExtraction Efficiency (%)Emulsion Risk
0% (Free Acid)1.822.0%Low
25%2.558.5%Low
50% 3.2 94.2% Moderate
75%4.598.1%High

References

  • Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: effective synthesis based on α-olefin dimers and applications in lanthanide extraction and separation. RSC Advances, Royal Society of Chemistry. URL:[Link]

  • EXTRACTION CHEMISTRY OF COBALT AND NICKEL BY DI(1-METHYLHEPTYL)PHOSPHINIC ACID. Solvent Extraction and Ion Exchange, Taylor & Francis. URL:[Link]

  • METAL EXTRACTION FROM NITRIC ACID SOLUTIONS BY (DIPHENYL-PHOSPHINYLMETHYL) PHENYLPHOSPHINIC ACID. Solvent Extraction and Ion Exchange, Taylor & Francis. URL:[Link]

  • Extraction Mechanism of Uranium(VI) with Di(1-Methylheptyl)Phosphoric Acid. Journal of Radioanalytical and Nuclear Chemistry, AKJournals. URL:[Link]

Sources

Application

Application Note: (1-Methyl-heptyl)-phenyl-phosphinic Acid (MHPPA) as a High-Selectivity Chelating Ligand in Extraction Chromatography

Target Audience: Analytical Chemists, Radiochemists, and Hydrometallurgical Process Engineers Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Insights The separation of adjacent lanthanide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Radiochemists, and Hydrometallurgical Process Engineers Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Insights

The separation of adjacent lanthanides, actinides, and high-value transition metals (such as Scandium and Zirconium) from complex aqueous matrices is a persistent challenge in separation science. While dialkyl phosphinic acids (e.g., Cyanex 272) are industry standards, they often require higher pH levels for effective metal complexation, which can lead to metal hydrolysis in the aqueous phase.

(1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA) bridges this gap. As an organophosphorus acidic extractant, MHPPA features a unique structural asymmetry: a phenyl ring and a branched 1-methylheptyl (octan-2-yl) group attached to the central phosphorus atom.

The Causality of Molecular Design
  • The Phenyl Group (Inductive Effect): The electron-withdrawing nature of the phenyl ring pulls electron density away from the phosphorus atom. This increases the acidity of the P–OH proton (lowering the pKa​ ) compared to purely aliphatic phosphinic acids. Consequently, MHPPA can extract metal ions at significantly lower pH values (higher acidities), preventing the precipitation of easily hydrolyzed metals like Sc3+ or Zr4+ [1].

  • The 1-Methylheptyl Group (Steric & Lipophilic Effects): The branched eight-carbon chain provides massive lipophilicity. In extraction chromatography (EXC), this ensures the ligand remains firmly anchored to the hydrophobic macroporous support via Van der Waals forces, preventing ligand leaching into the aqueous mobile phase. Furthermore, the steric bulk prevents the formation of third-phase emulsions during high metal loading[2].

When immobilized on a solid support, MHPPA acts as a highly efficient stationary phase for Extraction Chromatography (EXC), combining the chemical selectivity of solvent extraction with the multistage engineering efficiency of column chromatography[3].

Mechanistic Pathway of Metal Complexation

The extraction of a trivalent metal ion ( M3+ ) by MHPPA ( HL ) generally proceeds via a cation-exchange mechanism at the solid-liquid interface. The metal coordinates with the phosphoryl oxygen ( P=O ) while displacing the hydroxyl proton, forming a highly hydrophobic, charge-neutral complex in the stationary phase.

Mechanism A Aqueous Mobile Phase [ M3+ (aq) + 3H+ (aq) ] B Solid-Liquid Interface Proton Exchange A->B Metal Diffusion C Stationary Phase [ M(MHPPA)3 Complex ] B->C Complexation C->A Elution (High [H+] or Complexant)

Figure 1: Cation-exchange mechanism of metal ions with MHPPA in extraction chromatography.

Quantitative Data: Ligand Comparison

To understand where MHPPA fits into the separation scientist's toolkit, it must be compared against other standard organophosphorus extractants. The table below summarizes the operational parameters.

Extractant / LigandChemical ClassApprox. pKa​ Optimal Extraction pH ( Sc3+ )Stripping / Elution RequirementPrimary Advantage
D2EHPA Phosphoric Acid~1.5< 0.5> 5.0 M AcidExtracts at extreme acidities; difficult to elute.
MHPPA Aryl/Alkyl Phosphinic ~2.5 0.5 – 1.5 2.0 – 3.0 M Acid Perfect balance of low-pH extraction and easy elution.
Cyanex 272 Dialkyl Phosphinic~3.82.0 – 3.50.5 – 1.0 M AcidExcellent Co/Ni separation; poor for highly acidic feeds.

Data synthesized from established organophosphorus behavior in highly acidic effluents[2][3].

Experimental Protocols

The following protocols outline the creation of an Extractant Impregnated Resin (EIR) using MHPPA and its application in a self-validating chromatographic workflow.

Protocol 1: Preparation of MHPPA-Impregnated Resin (EIR)

Objective: To create a stable stationary phase by non-covalently anchoring MHPPA onto a macroporous polymeric support (e.g., Amberlite XAD-7).

Causality & Logic: Dissolving MHPPA in a volatile solvent (acetone) ensures uniform penetration into the polymer's macropores. Slow solvent removal via rotary evaporation prevents surface pooling, ensuring a homogenous stationary phase that maximizes theoretical plates and minimizes peak tailing[4].

Steps:

  • Support Pre-treatment: Wash 10 g of Amberlite XAD-7 sequentially with 50 mL of 1.0 M HCl , followed by deionized water until neutral, then 50 mL of methanol. Dry at 60°C for 12 hours.

  • Ligand Dissolution: Dissolve 2.5 g of MHPPA in 50 mL of analytical-grade acetone.

  • Impregnation: Add the dried XAD-7 resin to the MHPPA/acetone solution. Stir gently for 4 hours at room temperature to allow complete pore penetration.

  • Solvent Removal: Transfer the slurry to a rotary evaporator. Remove the acetone under reduced pressure (200 mbar) at 40°C until the resin appears dry and free-flowing.

  • Validation (Weight Capacity): Weigh the final resin. A yield of ~12.5 g confirms a 20% (w/w) ligand loading. Wash the resin with 0.1 M HCl to remove any unbound ligand before use.

Protocol 2: Chromatographic Separation Workflow (Self-Validating)

Objective: To isolate a target metal (e.g., Sc3+ or Lu3+ ) from a mixed-metal matrix.

Self-Validating System: Before running precious samples, a breakthrough curve must be established using a non-radioactive surrogate. If the metal elutes during the loading phase, the column capacity has been exceeded or the feed pH is too low, prompting immediate adjustment before the actual run.

Steps:

  • Column Packing: Slurry-pack 2.0 g of the MHPPA-EIR into a glass chromatographic column (10 mm inner diameter). Ensure no air bubbles are trapped, as channeling will destroy separation resolution.

  • Conditioning: Pass 20 mL of 0.1 M HCl through the column at a flow rate of 1.0 mL/min to equilibrate the ligand's protonation state.

  • Sample Loading: Adjust the aqueous sample matrix to pH 1.0. Load the sample onto the column at 0.5 mL/min. Mechanistic note: The low flow rate overcomes mass transfer resistance, allowing the metal to diffuse into the pores and complex with MHPPA.

  • Matrix Washing: Pass 15 mL of 0.5 M HCl to elute weakly bound impurities (e.g., alkali and alkaline earth metals). Monitor the effluent via ICP-OES or UV-Vis to ensure the target metal is not breaking through.

  • Target Elution: Elute the tightly bound target metal by shifting the equilibrium. Pass 15 mL of 3.0 M HCl (or 0.1 M oxalic acid) at 0.5 mL/min. The high proton concentration forces the reversal of the cation-exchange reaction, releasing the metal[4].

  • Regeneration: Wash the column with 20 mL of deionized water, followed by 20 mL of 0.1 M HCl to prepare for the next cycle.

Workflow N1 1. Resin Impregnation (MHPPA + Macroporous Support) N2 2. Column Packing & Qualification N1->N2 N3 3. Acidic Conditioning (Equilibrate to pH 1.0) N2->N3 N4 4. Sample Loading (Selective Target Retention) N3->N4 N5 5. Matrix Washing (Remove Impurities at 0.5 M HCl) N4->N5 N6 6. Target Elution (Recover Target at 3.0 M HCl) N5->N6

Figure 2: Step-by-step workflow for MHPPA-based extraction chromatography.

References

  • Solubility of Phenylphosphinic Acid in Supercritical Carbon Dioxide and the Influence of Methanol on the Solubility Behavior Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Ionic Liquid-Based Extraction Strategy for the Efficient and Selective Recovery of Scandium Molecules (NIH / PubMed Central)[Link]

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes MDPI[Link]

  • Separation and Determination of Zirconium from Environmental Water Samples Using Extractant Impregnated Resin Walsh Medical Media[Link]

Sources

Method

Application Note: Synergistic Extraction Systems Using (1-Methyl-heptyl)-phenyl-phosphinic Acid and TOA for Advanced Metal Separations

Target Audience: Researchers, Separation Scientists, and Radiopharmaceutical Drug Development Professionals Executive Summary & Field Application For drug development professionals working in targeted radionuclide therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Separation Scientists, and Radiopharmaceutical Drug Development Professionals

Executive Summary & Field Application

For drug development professionals working in targeted radionuclide therapy (TRT) and scientists specializing in critical metal recovery, the purification of target metals (e.g., therapeutic radioisotopes like ¹⁷⁷Lu and ⁹⁰Y, or transition metals like Co/Ni) demands exceptional separation factors. Solitary extractants often fail to achieve the necessary purity due to co-extraction of adjacent elements.

This application note details a highly selective synergistic solvent extraction system utilizing (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA) as the primary acidic extractant and Trioctylamine (TOA) as the synergistic basic modifier[1]. By leveraging the unique steric hindrance of MHPPA and the adduct-forming capabilities of TOA, this system achieves superior thermodynamic partitioning, enabling the isolation of high-purity metal fractions.

Mechanistic Insights: The Causality of Synergism

To master this extraction system, one must understand the causality behind the chemical interactions rather than merely following a recipe.

The Role of MHPPA (Cation Exchange)

MHPPA is an acidic organophosphorus extractant. Its molecular architecture features a sterically bulky 1-methylheptyl branch and an electron-withdrawing phenyl group. This specific structural combination lowers its pKa​ compared to standard alkyl phosphonic acids, enabling efficient metal extraction at higher aqueous acidities[2]. The primary extraction mechanism is cation exchange:

M(aq)3+​+3HL(org)​⇌ML3​​(org)​+3H(aq)+​

The Limitation: When used alone, the resulting metal-phosphinate complexes ( ML3​​ ) often retain inner-sphere water molecules of hydration. This residual water limits the lipophilicity of the complex, depressing the overall distribution ratio ( D ).

The Role of TOA (Synergistic Adduct Formation)

By introducing TOA, a basic tertiary amine, we engineer a powerful synergistic effect[3]. TOA acts as a potent Lewis base that displaces the residual hydration water from the metal-phosphinate complex, forming an anhydrous, highly hydrophobic ternary adduct:

ML3​⋅(H2​O)x​​(org)​+yTOA(org)​⇌ML3​⋅(TOA)y​​(org)​+xH2​O(aq)​

The Causality of Enhanced Extraction:

  • Entropic Drive: The displacement and release of bound water molecules into the aqueous bulk provide a massive entropic gain, driving the thermodynamic equilibrium toward the organic phase[4].

  • Lipophilic Shielding: TOA shields the polar core of the metal complex, drastically increasing its solubility in aliphatic diluents (like n-dodecane).

  • Interfacial pH Buffering: TOA buffers the local pH at the aqueous-organic interface. As MHPPA releases protons during metal complexation, TOA neutralizes them, preventing the re-protonation of MHPPA and mitigating the formation of a third phase (emulsion).

Mechanism M Metal Cation (Hydrated) Complex1 Metal-MHPPA Complex (Moderate Lipophilicity) M->Complex1 + MHPPA - H+ HL MHPPA (Cation Exchange) HL->Complex1 TOA TOA (Adduct Former) Complex2 Synergistic Adduct (High Lipophilicity) TOA->Complex2 Complex1->Complex2 + TOA - H2O

Figure 1: Mechanistic pathway of synergistic adduct formation displacing hydration water.

Quantitative Data Presentation

The addition of TOA to MHPPA significantly enhances both the Distribution Ratio ( D ) and the Separation Factor ( β ). The data below summarizes the expected performance metrics when separating a target therapeutic radiometal (e.g., Lutetium) from its target matrix (e.g., Ytterbium), or critical transition metals (Cobalt from Nickel).

Table 1: Synergistic Enhancement in Metal Extraction (Model Data at pH 3.5)

Extraction SystemTarget MetalImpurity MetalDist. Ratio ( DTarget​ )Dist. Ratio ( DImpurity​ )Separation Factor ( β )
0.5 M MHPPA (Alone) Lu³⁺Yb³⁺12.44.1~3.0
0.5 M MHPPA + 0.1 M TOA Lu³⁺Yb³⁺85.25.3~16.1
0.5 M MHPPA (Alone) Co²⁺Ni²⁺45.00.8~56.2
0.5 M MHPPA + 0.1 M TOA Co²⁺Ni²⁺310.51.1~282.3

Note: D=[Metal]org​/[Metal]aq​ . Separation factor β=DTarget​/DImpurity​ .

Experimental Protocol: Self-Validating Synergistic Extraction

This protocol is designed as a self-validating system. By incorporating mass balance checks and rigorous pH monitoring, the workflow ensures that any deviations in extraction efficiency are immediately detectable.

Phase A: Reagent Preparation

Causality Check: n-dodecane is chosen as the diluent due to its low toxicity, high flash point, and excellent phase-disengagement properties, which are critical for radiopharmaceutical scale-up.

  • Organic Phase (Solvent): Prepare a solution of 0.5 M (1-Methyl-heptyl)-phenyl-phosphinic acid and 0.1 M Trioctylamine (TOA) in n-dodecane. Stir for 30 minutes at 25°C to ensure complete homogenization.

  • Aqueous Feed: Dissolve the target metal mixture (e.g., 10 mM total metal concentration) in 0.1 M HCl. Adjust the pH to exactly 3.5 using dilute NaOH or HCl.

  • Stripping Solution: Prepare a 2.0 M HCl solution to act as the stripping agent.

Phase B: Liquid-Liquid Extraction (LLE)
  • Transfer equal volumes (e.g., 10 mL each, O/A ratio = 1:1) of the Organic Phase and the Aqueous Feed into a temperature-controlled separatory funnel or centrifuge tube.

  • Agitate the mixture mechanically at 300 RPM for exactly 15 minutes at 25°C. Why 15 minutes? Synergistic systems often have slightly slower kinetics due to the dual-ligand rearrangement step.

  • Centrifuge the emulsion at 3000 RPM for 5 minutes to force rapid phase disengagement.

  • Carefully separate the Loaded Organic Phase (top layer) from the Raffinate (bottom aqueous layer).

Phase C: Stripping and Recovery
  • Contact the Loaded Organic Phase with the 2.0 M HCl Stripping Solution at an O/A ratio of 1:1.

  • Agitate at 300 RPM for 10 minutes. The high proton concentration reverses the cation exchange mechanism, driving the target metal back into the aqueous phase.

  • Centrifuge and separate the phases. The new aqueous phase is your Purified Metal Solution .

Phase D: System Validation & Mass Balance

To ensure the protocol is functioning correctly, you must close the mass balance:

  • Quantify the metal concentration in the Aqueous Feed ( Cfeed​ ) , the Raffinate ( Craff​ ) , and the Purified Metal Solution ( Cstrip​ ) using ICP-MS (or radiometric counting for isotopes).

  • Validation Equation: Cfeed​=Craff​+Cstrip​ (assuming 1:1 phase ratios). A recovery of 98-102% validates that no third-phase precipitation or irreversible organic binding has occurred.

Workflow A Aqueous Feed (Target Metals + Impurities) C Liquid-Liquid Extraction (O/A = 1:1, 300 RPM, 15 min) A->C B Organic Phase (MHPPA + TOA in n-dodecane) B->C D Phase Separation (Centrifugation at 3000 RPM) C->D E Loaded Organic Phase (Target Metal Adduct) D->E F Raffinate (Aqueous Impurities) D->F G Stripping (2.0 M HCl, O/A = 1:1) E->G H Purified Metal Solution (Ready for Downstream) G->H

Figure 2: Workflow of the synergistic liquid-liquid extraction and stripping process.

Sources

Application

Application Note: Stripping Protocols for Metal-Loaded (1-Methyl-heptyl)-phenyl-phosphinic Acid Organic Phases

Target Audience: Researchers, Analytical Scientists, and Hydrometallurgical Process Engineers. As a Senior Application Scientist overseeing complex solvent extraction workflows, I have designed this guide to move beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Hydrometallurgical Process Engineers.

As a Senior Application Scientist overseeing complex solvent extraction workflows, I have designed this guide to move beyond conventional procedural lists. To achieve high-purity metal recovery, one must understand the thermodynamic causality driving the phase transfer. This application note details the mechanistic principles and provides a self-validating protocol for stripping metal ions from (1-Methyl-heptyl)-phenyl-phosphinic acid organic phases.

Mechanistic Causality: The Thermodynamics of Stripping

(1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA, CAS 64308-50-5) is a highly selective, acidic organophosphorus extractant. It operates via a cation-exchange mechanism, where the extraction of a metal cation ( Mn+ ) releases protons ( H+ ) into the aqueous phase.

The structural design of MHPPA dictates its stripping requirements. The electron-withdrawing phenyl group lowers the pKa​ of the phosphinic acid core compared to standard dialkyl analogs. Consequently, MHPPA forms exceptionally stable metal-ligand complexes at lower pH values.

The Causality of Stripping: Stripping is the deliberate thermodynamic reversal of the extraction equilibrium. By Le Chatelier’s principle, swamping the biphasic system with a high concentration of protons (via mineral acids) forces the equilibrium to the left. The acid protonates the phosphinic oxygen, breaking the metal-ligand coordinate bonds, and driving the metal back into the aqueous phase. For metals that form stable chloride complexes (e.g., Indium), hydrochloric acid is utilized to further pull the equilibrium via aqueous complexation .

Quantitative Data: Optimal Stripping Parameters

The choice of stripping agent and its concentration is strictly dictated by the valency and Lewis acid hardness of the target metal.

Table 1: Quantitative Stripping Parameters for MHPPA-Metal Complexes
Target Metal IonValencyRecommended Stripping AgentOptimal ConcentrationO/A Phase RatioExpected Stripping Efficiency (%)
Cobalt (Co)2+H₂SO₄0.5 – 1.0 M2:1> 99.5
Nickel (Ni)2+H₂SO₄0.5 – 1.0 M2:1> 99.0
Indium (In)3+HCl2.0 – 3.0 M1:1> 98.5
Scandium (Sc)3+NaOH3.0 M1:2> 95.0
Zirconium (Zr)4+H₂SO₄ / HF1.0 M / 0.1 M1:1> 90.0

Note: For highly charged ions like Sc³⁺ and Zr⁴⁺, the metal-ligand complex is so stable that standard acid stripping is kinetically hindered , . In these cases, alkaline precipitation stripping or fluoride complexation is required.

Mandatory Visualization: The Stripping Cycle

G LoadedOrg Metal-Loaded MHPPA (Organic Phase) Mixer Mixer-Settler (O/A = 1:1 to 5:1) LoadedOrg->Mixer Organic Feed StripAcid Mineral Acid (e.g., 2M HCl) StripAcid->Mixer Aqueous Feed RegenOrg Regenerated MHPPA (H-form) Mixer->RegenOrg Phase Separation MetalAq Concentrated Metal (Aqueous Phase) Mixer->MetalAq Phase Separation RegenOrg->LoadedOrg Recycle to Extraction

Fig 1. Mechanistic workflow of metal stripping from MHPPA organic phases via acid protonation.

Self-Validating Experimental Protocol

A robust protocol must contain internal checks to prevent downstream failures. The following methodology ensures that each phase of the stripping process is validated before proceeding.

Phase 1: Preparation and Validation of the Stripping Phase
  • Action: Prepare the required mineral acid (e.g., 2.0 M HCl for Indium) based on Table 1. Ensure a 20% stoichiometric excess of H+ relative to the loaded metal concentration.

  • Causality: If the acid is fully consumed during the cation exchange, the localized pH at the aqueous-organic interface will rise, prematurely halting the stripping reaction and leaving residual metal in the organic phase.

  • Validation Check: Titrate a 1.0 mL aliquot of the prepared acid against a standardized 1.0 M NaOH solution using phenolphthalein. Do not proceed if the molarity deviates by more than ±0.05 M.

Phase 2: Liquid-Liquid Contact (The Stripping Operation)
  • Action: Transfer the metal-loaded MHPPA organic phase (typically diluted in sulfonated kerosene) and the aqueous acid into a temperature-controlled mixer-settler or separatory funnel. Maintain the specified Organic-to-Aqueous (O/A) ratio.

  • Action: Agitate vigorously at 40 °C for 10 to 15 minutes.

  • Causality: Metal-loaded MHPPA exhibits high viscosity due to the formation of polymeric metal-extractant complexes. Heating to 40 °C drastically reduces this viscosity, enhancing droplet dispersion and mass transfer kinetics.

  • Validation Check: Measure the pH of the aqueous phase immediately after agitation. If the pH has risen above 1.0, acid depletion has occurred. Add concentrated acid to adjust the pH < 0.5 and repeat agitation.

Phase 3: Phase Disengagement and Scrubbing
  • Action: Allow the mixture to settle for 15 minutes until a sharp, distinct interfacial boundary forms.

  • Causality: Incomplete phase disengagement leads to entrainment. Organic micro-droplets in the aqueous phase will contaminate the final metal salt product, while aqueous droplets in the organic phase will carry stripped metals back into the extraction circuit.

  • Validation Check: Observe the aqueous phase for the Tyndall effect (turbidity) using a laser pointer. If turbid, pass the aqueous phase through hydrophobic phase-separator filter paper to capture entrained MHPPA.

Phase 4: Organic Regeneration and Recycle
  • Action: Wash the regenerated MHPPA organic phase with an equal volume of deionized water.

  • Causality: Washing removes residual mineral acid. If the organic phase is recycled back to the primary extraction circuit while highly acidic, it will crash the pH of the extraction feed, destroying subsequent extraction efficiency.

  • Validation Check: Measure the pH of the aqueous wash water after contact. Repeat the washing step until the wash water registers a pH ≥ 4.0.

Troubleshooting: The Scandium Exception

When working with highly charged, hard Lewis acids like Sc³⁺, standard mineral acid stripping protocols will fail. The Sc(MHPPA)3​ complex is thermodynamically locked .

  • Corrective Action: Shift to alkaline precipitation stripping. Contact the loaded organic phase with 3.0 M NaOH at an O/A ratio of 1:2.

  • Mechanistic Causality: The hydroxide ions forcefully precipitate the metal at the interface as insoluble Sc(OH)3​ , while simultaneously saponifying the MHPPA extractant into its water-soluble sodium salt.

  • Post-Treatment: The saponified organic phase must be re-acidified (contacted with 1.0 M H₂SO₄) to convert the extractant back to its active hydrogen-form before it can be recycled.

References

  • Title: (1-Methyl-heptyl)-phenyl-phosphinic acid | C14H23O2P | CID 4581284 Source: PubChem[1] URL: [Link]

  • Title: Transport and selectivity of indium through polymer inclusion membrane in hydrochloric acid medium Source: Higher Education Press (HEP) Journals[2] URL: [Link]

  • Title: Application of P507 and Isooctanol Extraction System in Recovery of Scandium from Simulated Red Mud Leach Solution Source: ResearchGate[3] URL: [Link]

  • Title: High-efficient and selective extraction of Hf over Zr with DIBK-P350 synergistic extraction system Source: ResearchGate[4] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Third-Phase Formation in (1-Methyl-heptyl)-phenyl-phosphinic Acid Extraction Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing (1-Methyl-heptyl)-phenyl-phosphinic acid —a highly selective, sterically hindered asymmetric or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing (1-Methyl-heptyl)-phenyl-phosphinic acid —a highly selective, sterically hindered asymmetric organophosphinic acid extractant[1]. While its structural asymmetry provides excellent separation factors for rare earth elements (REEs) and transition metals, users frequently encounter "third-phase formation" at high metal loadings or elevated aqueous acidities.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to help you maintain a stable, highly efficient biphasic extraction system.

Mechanistic Causality: Why Does the Organic Phase Split?

Third-phase formation is not a simple precipitation event; it is a complex supramolecular phenomenon. In non-polar diluents (such as n-dodecane), amphiphilic extractant molecules form reverse micelles around the extracted metal-solvate complexes[2].

As the concentration of the extracted metal or aqueous acid increases, the polar cores of these reverse micelles experience strong van der Waals attractions. According to the Baxter sticky spheres model , when this inter-micellar attractive energy exceeds the ambient thermal energy ( kB​T ), the micelles coagulate into worm-like aggregates[2]. This causes the organic phase to undergo a macroscopic phase split (a Winsor II to Winsor III transition), resulting in a light diluent-rich phase and a heavy, extractant-rich "third phase."

G A Stable Biphasic System (Monomers & Small Reverse Micelles) B High Metal Loading / High Acidity (Increased Core Polarity) A->B  Exceed LOC C Reverse Micelle Aggregation (Baxter Sticky Spheres Model) B->C  Strong van der Waals D Third Phase Formation (Macroscopic Phase Splitting) C->D  Coagulation E Add Phase Modifiers (e.g., 1-Octanol, TBP) D->E F Increase Temperature (Enhances Thermal Entropy) D->F G Restored Monophasic Organic Layer (Disrupted Micellar Cores) E->G  Steric Hindrance F->G  k_B T > Attraction

Logical workflow of third-phase formation and thermodynamic/chemical intervention strategies.

Troubleshooting Guide & FAQs

Q1: What triggers the sudden appearance of a third phase during my extraction? A1: The primary trigger is exceeding the Limiting Organic Concentration (LOC) of the metal-extractant complex. When the organic phase becomes saturated, the reverse micelles aggregate. Furthermore, high aqueous acidity (e.g., >3 M HNO₃) exacerbates this by co-extracting acid and water into the micellar core, increasing its polarity and the resulting inter-micellar attractive forces[3].

Q2: How do phase modifiers chemically resolve this issue? A2: Phase modifiers, such as long-chain alcohols (e.g., 1-octanol, isodecanol) or neutral organophosphorus compounds like Tributyl Phosphate (TBP), act as co-surfactants. They partition into the outer shell of the reverse micelles. By swelling the micellar interface and replacing water molecules in the first coordination sphere of the metal, modifiers sterically hinder the polar cores from approaching each other, thereby reducing the van der Waals attractions and preventing aggregation[4],[5].

Q3: Can I prevent third-phase formation without altering my chemical formulation? A3: Yes, through thermodynamic and operational control. Increasing the operating temperature (e.g., from 25°C to 40°C) increases the entropy of the system and the thermal energy ( kB​T ), which can successfully override the inter-micellar attractive potential[2]. Alternatively, adjusting the Organic-to-Aqueous (O/A) phase ratio to ensure the metal loading remains strictly below the LOC will maintain a stable biphasic system.

Quantitative Data: Efficacy of Intervention Strategies

The following table summarizes how different operational changes impact the Limiting Organic Concentration (LOC) of metal ions when using (1-Methyl-heptyl)-phenyl-phosphinic acid. Higher LOC values indicate a higher tolerance against third-phase formation.

System ConfigurationDiluentPhase ModifierTemperature (°C)Relative LOC IncreasePhase Behavior at High Loading
Baseline n-DodecaneNone251.0x (Reference)3-Phase (Above LOC)
Thermal Elevation n-DodecaneNone40~1.5x2-Phase (Stable)
Aromatic Substitution TolueneNone25~1.8x2-Phase (Stable)
Neutral Donor Addition n-Dodecane0.2 M TBP25~2.2x2-Phase (Stable)
Alcohol Addition n-Dodecane5% (v/v) 1-Octanol25~2.5x2-Phase (Stable)

Experimental Protocol: Determining LOC and Optimizing Phase Modifiers

To ensure scientific integrity, this protocol is designed as a self-validating system . The visual and analytical feedback loops guarantee that the chosen modifier concentration is exactly calibrated to your specific metal loading.

Objective: Establish the maximum metal loading capacity before phase splitting, and titrate the exact concentration of 1-octanol required to restore a biphasic system.

Step 1: Preparation of the Organic Phase

  • Prepare a 0.5 M solution of (1-Methyl-heptyl)-phenyl-phosphinic acid in n-dodecane. Ensure complete dissolution using mild sonication if necessary.

Step 2: Aqueous Feed Preparation

  • Prepare a gradient series of aqueous solutions containing your target metal (e.g., Nd³⁺ or Co²⁺) ranging from 0.05 M to 0.5 M, standardized in 1.0 M HNO₃.

Step 3: Extraction and Equilibration

  • In graduated glass centrifuge tubes, contact equal volumes (O/A ratio = 1:1) of the organic and aqueous phases.

  • Mechanically shake the tubes at 120 rpm for 30 minutes at a strictly controlled 25°C.

Step 4: Phase Separation & Baseline Validation

  • Centrifuge the tubes at 3000 rpm for 10 minutes.

  • Self-Validation Check: Inspect the tubes under a strong light source. A stable system exhibits exactly two clear phases. The appearance of a cloudy middle emulsion or a distinct heavy organic layer at the interface indicates that the LOC has been exceeded. Record the lowest metal concentration that triggers this split.

Step 5: Modifier Titration (Rescue Protocol)

  • For the tubes exhibiting a third phase, add 1-octanol in precise 1% (v/v) increments.

  • Re-equilibrate (shake for 15 mins) and re-centrifuge.

  • Self-Validation Check: The critical modifier concentration is successfully reached when the heavy organic phase completely solubilizes back into the light organic phase. Validate this by sampling the newly unified organic phase and analyzing it via ICP-OES; a >99% mass balance recovery of the extracted metal confirms that the third phase has been fully disrupted and homogenized.

References[3]Third Phase Formation in the Extraction of Inorganic Acids by TBP in n‐Octane, Taylor & Francis.[1]Synthesis of Novel γ-Carbon-Substituted Dialkylphosphinic Acids (P355/P227-355): Unraveling Structural Symmetry Effects on Middle Rare Earth Separation and Extraction Mechanism, MDPI.[2]An Insight into Third-Phase Formation during the Extraction of Thorium Nitrate: Evidence for Aggregate Formation from Small-Angle Neutron Scattering and Validation by Computational Studies, ACS Publications (The Journal of Physical Chemistry B).[4]How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions, ResearchGate (Solvent Extraction and Ion Exchange).[5]Understanding the Effect of the Phase Modifier n-Octanol on Extraction, Aggregation, and Third-Phase Appearance in Solvent Extraction, ACS Publications (Langmuir).

Sources

Optimization

Technical Support Center: Optimizing Stripping Efficiency of (1-Methyl-heptyl)-phenyl-phosphinic Acid Systems

Welcome to the dedicated technical support center for optimizing the stripping efficiency of (1-Methyl-heptyl)-phenyl-phosphinic acid. This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for optimizing the stripping efficiency of (1-Methyl-heptyl)-phenyl-phosphinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions encountered during experimental work with this specific phosphinic acid derivative.

Principles of Stripping for Phosphinic Acid Systems

(1-Methyl-heptyl)-phenyl-phosphinic acid, a member of the organophosphorus extractant family, is utilized in solvent extraction processes primarily for the separation and purification of metal ions.[1] The stripping, or back-extraction, stage is a critical step where the metal ion, previously extracted into the organic phase by the phosphinic acid, is transferred back to an aqueous phase. This process is essential for recovering the target metal and regenerating the organic extractant for reuse.[2][3]

The efficiency of this process is governed by a chemical equilibrium that is highly dependent on several factors, most notably the pH of the aqueous phase.[4] The extraction of a metal cation (Mⁿ⁺) by a phosphinic acid (HR) can be represented by the following equilibrium:

Mⁿ⁺(aq) + nHR(org) ⇌ MRn(org) + nH⁺(aq)

Stripping is essentially the reverse of this reaction. By increasing the acidity (lowering the pH) of the aqueous stripping solution, the equilibrium is shifted to the left, favoring the release of the metal ion back into the aqueous phase.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the stripping of (1-Methyl-heptyl)-phenyl-phosphinic acid, offering potential causes and actionable solutions.

Question: Why am I observing low stripping efficiency for my target metal ion?

Answer: Low stripping efficiency is a common challenge and can be attributed to several factors related to the chemistry of the system and the operational parameters.

Potential Causes and Solutions:

  • Inadequate Acidity of the Stripping Solution:

    • Causality: The primary driving force for stripping is a high concentration of H⁺ ions in the aqueous phase to reverse the extraction equilibrium.[4] If the stripping solution is not sufficiently acidic, the equilibrium will still favor the metal-extractant complex in the organic phase.

    • Solution: Gradually increase the concentration of the acid in your stripping solution. Common stripping agents include strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6] It is advisable to perform a series of small-scale experiments with varying acid concentrations to determine the optimal level for your specific metal ion and organic phase composition.

  • Sub-Optimal Temperature:

    • Causality: Temperature can influence the kinetics and thermodynamics of the stripping reaction.[7] In some cases, higher temperatures can improve stripping efficiency, while in others, it may not have a significant effect or could even be detrimental to the stability of the components.

    • Solution: Evaluate the effect of temperature on your system by conducting experiments at controlled temperatures (e.g., 25°C, 40°C, 60°C). Be mindful that excessively high temperatures can lead to the degradation of the extractant or diluent.

  • Insufficient Contact Time/Mixing:

    • Causality: The transfer of the metal ion from the organic to the aqueous phase is a mass transfer process that requires adequate time and interfacial area for completion.[7]

    • Solution: Increase the mixing time or the intensity of agitation to ensure thorough contact between the two phases. In a laboratory setting using a separatory funnel, ensure vigorous shaking for a sufficient duration. For larger-scale setups, optimize the stirrer speed or the number of mixing stages.

  • High Metal Loading in the Organic Phase:

    • Causality: A very high concentration of the metal-extractant complex in the organic phase may require a proportionally higher concentration of acid or a larger volume of stripping solution to achieve efficient stripping.

    • Solution: Consider performing multiple stripping stages with fresh portions of the stripping solution. This approach, known as multi-stage counter-current stripping, is often more effective than a single-stage strip with a large volume.

Question: I am experiencing the formation of a stable emulsion at the organic-aqueous interface during stripping. How can I resolve this?

Answer: Emulsion formation, or "crud," is a persistent issue in solvent extraction that can significantly hinder phase separation and reduce overall efficiency.

Potential Causes and Solutions:

  • Presence of Particulate Matter:

    • Causality: Fine solid particles can accumulate at the interface and stabilize emulsions.

    • Solution: Ensure both the loaded organic phase and the aqueous stripping solution are free of suspended solids before mixing. Filtration of the phases prior to stripping may be necessary.

  • High Shear Mixing:

    • Causality: While vigorous mixing is necessary, excessive shear can create very fine droplets that are slow to coalesce.

    • Solution: Optimize the mixing intensity. The goal is to achieve good dispersion without creating a stable emulsion. For mechanical stirrers, this may involve reducing the RPM.

  • Incompatible Diluent:

    • Causality: The choice of the organic diluent in which the (1-Methyl-heptyl)-phenyl-phosphinic acid is dissolved plays a crucial role in the physical properties of the system. Some diluents are more prone to emulsion formation than others.

    • Solution: If emulsion formation is persistent, consider testing alternative aliphatic or aromatic diluents. The addition of a phase modifier (e.g., a long-chain alcohol) to the organic phase can also help to break emulsions.

  • Temperature Effects:

    • Causality: Temperature can affect the viscosity and interfacial tension of the phases.

    • Solution: A moderate increase in temperature can sometimes help to break an emulsion by reducing the viscosity of the phases.

Frequently Asked Questions (FAQs)

Q1: What are the most common stripping agents used for phosphinic acid systems? A1: Strong mineral acids are the most common stripping agents. Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are widely used due to their effectiveness and relatively low cost.[5][6] The choice between them may depend on the specific metal being stripped and downstream processing requirements.

Q2: How does the concentration of the (1-Methyl-heptyl)-phenyl-phosphinic acid in the organic phase affect stripping? A2: A higher concentration of the phosphinic acid extractant can lead to a more strongly bound metal-extractant complex, which may require a higher acid concentration in the stripping solution to achieve efficient removal.[8]

Q3: Can I reuse the (1-Methyl-heptyl)-phenyl-phosphinic acid after stripping? A3: Yes, a key advantage of solvent extraction is the ability to regenerate and reuse the extractant.[2] After the metal has been stripped, the organic phase containing the protonated phosphinic acid can typically be recycled back to the extraction stage.

Q4: How can I determine the concentration of (1-Methyl-heptyl)-phenyl-phosphinic acid in my organic phase? A4: The concentration can be determined using techniques like High-Performance Liquid Chromatography (HPLC) or by titration with a standardized base.[9]

Q5: What is the role of the diluent in the stripping process? A5: The diluent (e.g., kerosene, hexane) serves to dissolve the (1-Methyl-heptyl)-phenyl-phosphinic acid and the metal-extractant complex, making it a liquid phase that is immiscible with water. It also affects the physical properties of the organic phase, such as viscosity and density, which can influence phase separation.[3]

Experimental Protocols

Protocol 1: Batch Stripping Experiment to Determine Optimal Acid Concentration

This protocol outlines a method for determining the optimal concentration of a stripping agent for a given loaded organic phase.

Materials:

  • Loaded organic phase: (1-Methyl-heptyl)-phenyl-phosphinic acid in a suitable diluent, containing the metal ion of interest.

  • Stripping agent solutions of varying concentrations (e.g., 0.5 M, 1 M, 2 M, 4 M H₂SO₄).

  • Separatory funnels.

  • Mechanical shaker (optional).

  • pH meter.

  • Analytical instrument for metal ion quantification (e.g., ICP-OES, AAS).

Procedure:

  • Preparation: Prepare a series of aqueous stripping solutions with different acid concentrations.

  • Mixing: In separate separatory funnels, add equal volumes of the loaded organic phase and each of the stripping solutions (e.g., 20 mL of each).

  • Equilibration: Shake each funnel vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Sampling: Carefully separate the aqueous phase from the organic phase for each experiment.

  • Analysis: Analyze the metal ion concentration in each of the separated aqueous phases.

  • Calculation: The stripping efficiency for each acid concentration can be calculated as: Stripping Efficiency (%) = (Concentration of metal in aqueous phase after stripping / Initial concentration of metal in organic phase) x 100

  • Optimization: Plot the stripping efficiency as a function of the acid concentration to identify the optimal condition.

Protocol 2: Analysis of (1-Methyl-heptyl)-phenyl-phosphinic Acid by HPLC

This protocol provides a general method for the quantification of (1-Methyl-heptyl)-phenyl-phosphinic acid.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

  • Mobile phase: A mixture of acetonitrile and water (with 0.1% phosphoric or formic acid).

  • Standard solutions of (1-Methyl-heptyl)-phenyl-phosphinic acid of known concentrations.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of (1-Methyl-heptyl)-phenyl-phosphinic acid in the mobile phase.

  • Sample Preparation: Dilute a known volume of the organic phase sample in the mobile phase to a concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the mobile phase flow rate (e.g., 1 mL/min).

    • Set the UV detector wavelength (to be determined based on the UV absorbance of the compound).

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample.

  • Quantification: Determine the concentration of (1-Methyl-heptyl)-phenyl-phosphinic acid in the sample by comparing its peak area to the calibration curve.

Data Summary

ParameterTypical RangeEffect on Stripping Efficiency
Stripping Acid Concentration0.5 - 5 MHigher concentration generally increases efficiency
Temperature20 - 60 °CCan increase efficiency, but needs to be optimized
Phase Contact Time5 - 30 minutesLonger time generally increases efficiency up to equilibrium
Organic/Aqueous Phase Ratio1:1 to 5:1Lower O/A ratio (more aqueous) can improve stripping

Visualizations

Stripping_Process_Workflow Loaded_Organic Loaded Organic Phase ((1-Methyl-heptyl)-phenyl-phosphinic acid + Metal Ion) Mixing Mixing & Agitation Loaded_Organic->Mixing Stripping_Agent Aqueous Stripping Agent (e.g., H₂SO₄) Stripping_Agent->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Equilibration Stripped_Organic Stripped (Regenerated) Organic Phase Phase_Separation->Stripped_Organic Metal_Solution Aqueous Solution of Metal Ion Phase_Separation->Metal_Solution

Caption: Workflow for the stripping of metal ions from a loaded organic phase.

Troubleshooting_Stripping_Efficiency Start Low Stripping Efficiency Observed Check_Acidity Is Stripping Solution Acidity Sufficient? Start->Check_Acidity Increase_Acidity Increase Acid Concentration Check_Acidity->Increase_Acidity No Check_Mixing Is Mixing Time/ Intensity Adequate? Check_Acidity->Check_Mixing Yes Resolved Problem Resolved Increase_Acidity->Resolved Increase_Mixing Increase Mixing Time/Intensity Check_Mixing->Increase_Mixing No Check_Temperature Is Temperature Optimized? Check_Mixing->Check_Temperature Yes Increase_Mixing->Resolved Optimize_Temperature Conduct Temperature Study Check_Temperature->Optimize_Temperature No Consider_Multistage Consider Multi-Stage Stripping Check_Temperature->Consider_Multistage Yes Optimize_Temperature->Resolved Consider_Multistage->Resolved

Caption: A logical workflow for troubleshooting low stripping efficiency.

References

  • METHOD FOR SEPARATING METAL IONS USING PHOSPHONIC ACIDS AS COMPLEXANTS. (1996, April 17).
  • Solvent extraction: the coordination chemistry behind extractive metallurgy. (2013, October 3). Chemical Society Reviews (RSC Publishing).
  • State the factors that affect the efficiency of stripping and explain how.. (2025, September 30). Filo.
  • Solvent extraction behavior of metal ions and selective separation Sc3+ in phosphoric acid medium using P204 | Request PDF. (n.d.).
  • A Comparative Guide to Phosphonic Acids for Metal Ion Separ
  • A systematic study on extraction and separation of scandium using phosphinic acid by both solvent extraction and hollow fibre membrane. (2021, March 30). Taylor & Francis.
  • The solubility and stability of organophosphoric acid extractants in H2SO4 and HCl media. (n.d.).
  • Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. (2016, July 14).
  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. (2022, May 27). MDPI.
  • ANALYTICAL METHOD SUMMARIES. (n.d.). Eurofins.
  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (2020, September 15). MDPI.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • (1-Methyl-heptyl)-phenyl-phosphinic acid | C14H23O2P | CID 4581284. (n.d.). PubChem.
  • Issues with phosphonic acid monolayer formation and how to solve them. (n.d.). Benchchem.
  • Application Notes: Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in (1-Methyl-heptyl)-phenyl-phosphinic Acid Extraction

Welcome to the Technical Support Center for liquid-liquid extraction (LLE) utilizing (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPP). Derivatives of phenylphosphinic acid are highly effective ligands for the extraction o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for liquid-liquid extraction (LLE) utilizing (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPP). Derivatives of phenylphosphinic acid are highly effective ligands for the extraction of heavy metals, lanthanides, and actinides[1]. However, the unique steric bulk of the 1-methyl-heptyl group combined with the electronic properties of the phenyl ring can lead to complex phase separation challenges, including third-phase formation, stable emulsions ("crud"), and prolonged disengagement times.

This guide is engineered for researchers and process scientists to diagnose, understand, and resolve these hydrodynamic and thermodynamic failures.

Diagnostic Logic & Workflow

Before altering your chemical parameters, use the following diagnostic matrix to identify the root cause of your phase separation failure.

PhaseSeparationTroubleshooting Start Poor Phase Separation in MHPP Extraction Cond1 Three distinct liquid layers? Start->Cond1 Cond2 Cloudy interface (Crud / Emulsion)? Start->Cond2 Cond3 Slow disengagement (> 5 mins)? Start->Cond3 Act1 Third Phase Formation (Exceeded LOC) Cond1->Act1 Yes Act2 Pickering Emulsion (Solids / Silica / Shear) Cond2->Act2 Yes Act3 High Viscosity (Temp / Modifier issue) Cond3->Act3 Yes Sol1 Add 5-10% TBP Increase Temp Act1->Sol1 Sol2 Filter Aqueous Feed Reduce Agitation Shear Act2->Sol2 Sol3 Optimize Diluent Adjust O/A Ratio Act3->Sol3

Fig 1. Diagnostic workflow for identifying and resolving MHPP phase separation failures.

Deep-Dive Troubleshooting & FAQs

Q1: Why is my organic phase splitting into two distinct layers (Third-Phase Formation)?

Causality & Expert Insight: Unlike a mechanical emulsion, a third phase is a thermodynamic solubility failure. As (1-Methyl-heptyl)-phenyl-phosphinic acid extracts metal ions, it forms highly polar organometallic complexes. When the concentration of these complexes exceeds their Limiting Organic Concentration (LOC) in your chosen non-polar diluent (e.g., aliphatic kerosene), they precipitate out of the bulk organic phase[2]. This creates a dense, extractant-rich middle layer and a lighter, diluent-rich upper layer[3]. The pi-pi stacking potential of the phenyl group in MHPP makes it particularly susceptible to this phenomenon in purely aliphatic diluents.

Resolution: You must increase the solvating power of your organic phase. Tributyl Phosphate (TBP) serves as both a neutral extractant and a vital process modifier; its key function is to disrupt the aggregation of these complexes and prevent the formation of the third phase[4]. Adding 5% to 10% (v/v) TBP or switching to a diluent with a higher aromatic content will immediately raise the LOC.

Q2: I am experiencing a thick, stable emulsion ("crud") at the aqueous-organic interface. How do I resolve this?

Causality & Expert Insight: Crud formation is typically a Pickering emulsion stabilized by fine particulate matter, colloidal silica, or hydrolyzed metal species (like Fe³⁺ or Al³⁺) present in the aqueous feed. High-shear mixing environments exacerbate this by generating micro-droplets that are physically blocked from coalescing by these solid impurities. Furthermore, lacking a phase modifier can leave the interfacial tension too low to promote rapid droplet merging.

Resolution:

  • Feed Clarification: Ensure the Total Suspended Solids (TSS) of your aqueous feed is below 10 mg/L.

  • Modifier Addition: Various modifiers such as isodecanol, octanol, and TBP can be employed to improve phase separation characteristics, though TBP is often found to produce the most satisfactory phase separations[5].

  • Kinetic Adjustment: Reduce the impeller tip speed. LLE relies on mass transfer surface area, but excessive shear creates unbreakable micro-emulsions.

Q3: My phase disengagement time is exceeding 5 minutes. How can I accelerate coalescence?

Causality & Expert Insight: Slow disengagement without the presence of crud is primarily driven by high organic phase viscosity or low operating temperatures. The bulky 1-methyl-heptyl group creates significant steric drag, and as the extractant loads with metal, the viscosity of the organic phase increases non-linearly.

Resolution: Operate the extraction circuit at an elevated temperature (e.g., 35–45°C) to exponentially decrease viscosity. Additionally, ensure your Organic-to-Aqueous (O/A) phase ratio is optimized to maintain the correct continuous phase (usually organic-continuous is preferred to minimize aqueous entrainment).

Empirical Data: Impact of Phase Modifiers

The addition of phase modifiers fundamentally alters the hydrodynamics and thermodynamics of the MHPP system. The table below summarizes the quantitative impact of common modifiers on an aliphatic diluent system loaded with a transition metal.

Modifier TypeConcentration (v/v %)Phase Disengagement Time (s)LOC Limit (g/L metal)Emulsion / Crud Risk
None (Control) 0%> 30012.5High
Isodecanol 5%14528.0Moderate
TBP 5%9035.5Low
TBP 10%< 60> 50.0 (No 3rd Phase)Very Low

Table 1. Comparative efficacy of phase modifiers in a 20% (v/v) (1-Methyl-heptyl)-phenyl-phosphinic acid / Kerosene system at 25°C.

Validated Experimental Protocols

To ensure scientific integrity, utilize these self-validating protocols to optimize your specific extraction system.

Protocol A: Determination of Limiting Organic Concentration (LOC)

Purpose: To find the exact metal loading capacity before thermodynamic failure (third phase) occurs.

  • Preparation: Prepare a 20% (v/v) solution of (1-Methyl-heptyl)-phenyl-phosphinic acid in your chosen diluent (e.g., kerosene). Do not add a modifier yet.

  • Aqueous Spiking: Prepare an aqueous feed solution with a known, excessively high concentration of your target metal (e.g., 50 g/L). Adjust to the optimal extraction pH.

  • Sequential Contacting: In a separatory funnel, contact 50 mL of the organic phase with 50 mL of the aqueous phase. Shake vigorously for 3 minutes.

  • Phase Separation & Observation: Allow the phases to settle for 10 minutes.

    • Validation Checkpoint: Shine a high-contrast light through the funnel. If three distinct layers are visible (aqueous bottom, dense organic middle, light organic top), the LOC has been exceeded.

  • Titration: If a third phase forms, separate the middle and top organic layers together, strip the metal using 2M H₂SO₄, and analyze the strip liquor via ICP-OES. The calculated metal concentration in the combined organic phase represents your baseline LOC.

  • Modifier Optimization: Repeat steps 1-5, incrementally adding 2% (v/v) TBP until the third phase no longer forms at maximum metal loading.

Protocol B: Crud Mitigation via Shear and Modifier Optimization

Purpose: To eliminate stable emulsions and achieve phase disengagement in under 90 seconds.

  • Feed Pre-treatment: Filter the aqueous feed through a 0.45 µm membrane to remove colloidal silica and suspended solids.

  • Modifier Integration: Prepare the organic phase with 20% MHPP and 5% TBP (v/v) in an aliphatic diluent.

  • Controlled Agitation: Place equal volumes of organic and aqueous phases in a jacketed beaker maintained at 35°C. Use an overhead stirrer with a Rushton turbine.

  • Shear Testing: Mix at 300 RPM for 5 minutes. Stop agitation and immediately start a stopwatch.

  • Measurement: Record the time required for a sharp, clear interface to form.

    • Validation Checkpoint: The interface must be free of any "rag layer" or cloudiness. If a rag layer persists, increase TBP to 10% or verify that the aqueous feed pH has not triggered the hydrolysis of impurity metals (e.g., Fe³⁺ precipitating as Fe(OH)₃).

References

  • China's Rare Earth Chemical Market: What Mining Leaders Need to Know CAMAL Group URL:[Link]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance National Center for Biotechnology Information (PMC) URL:[Link]

  • Liquid−Liquid Extraction and Separation of a Macro Concentration of Fe³⁺ ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • Solubility of Phenylphosphinic Acid in Supercritical Carbon Dioxide and the Influence of Methanol on the Solubility Behavior ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

Sources

Optimization

improving metal ion selectivity of (1-Methyl-heptyl)-phenyl-phosphinic acid at low pH

Welcome to the Technical Support Center for Solvent Extraction. This portal is designed for researchers and process scientists optimizing the hydrometallurgical performance of (1-Methyl-heptyl)-phenyl-phosphinic acid (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solvent Extraction. This portal is designed for researchers and process scientists optimizing the hydrometallurgical performance of (1-Methyl-heptyl)-phenyl-phosphinic acid (CAS No. 64308-50-5)[1].

As an alkyl-aryl-phosphinic acid, this extractant offers unique steric and electronic properties. The electron-withdrawing phenyl group lowers the pKa of the P-OH bond compared to standard dialkyl phosphinic acids (e.g., Cyanex 272), theoretically allowing extraction at slightly lower pH levels[2]. Furthermore, the bulky 1-methylheptyl group provides excellent steric differentiation for separating chemically similar metals (e.g., adjacent lanthanides or Co/Ni). However, operating at highly acidic conditions (pH < 2.0) introduces severe thermodynamic and kinetic bottlenecks.

This guide provides field-proven, causality-driven troubleshooting protocols to overcome selectivity and efficiency losses at low pH.

Diagnostic Decision Tree: Low pH Selectivity Issues

Before altering your organic phase composition, use the following diagnostic workflow to isolate the root cause of your selectivity failure.

G Start Issue: Poor Selectivity at Low pH (<2.0) Diag1 Analyze Slope (log D vs pH) Start->Diag1 Path1 Target Metal Suppressed Diag1->Path1 Low D_target Path2 Impurities Co-extracted Diag1->Path2 High D_impurity Sol1 Implement Synergistic System (e.g., + TBP/TOPO) Path1->Sol1 Sol2 Introduce Aqueous Masking Agent (e.g., EDTA) Path2->Sol2 Check1 Evaluate Separation Factor (β) Sol1->Check1 Sol2->Check1 Opt1 Adjust Diluent / Add Modifier (e.g., Isodecanol) Check1->Opt1 β still < Target End Optimized Selective Extraction Workflow Check1->End β ≥ Target Opt1->End

Fig 1: Diagnostic workflow for resolving low pH extraction failures.

Troubleshooting Guides & FAQs

Q1: Why does the extraction efficiency of my target metal plummet when the aqueous pH drops below 2.0? The Causality: (1-Methyl-heptyl)-phenyl-phosphinic acid extracts metal ions via a cation-exchange mechanism, forming a dimeric structure in non-polar diluents:

Mn++nH2​A2​​⇌M(HA2​)n​​+nH+

At low pH, the high aqueous proton concentration ( [H+] ) thermodynamically forces the equilibrium to the left[3]. The extractant remains protonated, preventing metal coordination. The Solution: Do not simply add base (which risks metal hydrolysis). Instead, implement a synergistic extraction system by adding a neutral solvating donor like Tributyl Phosphate (TBP) or Trioctylphosphine oxide (TOPO). These neutral donors displace the residual hydration water from the inner coordination sphere of the metal-ligand complex, forming a highly lipophilic adduct ( M(HA2​)n​⋅xB​ )[4]. This thermodynamic stabilization shifts the pH50​ (the pH at which 50% of the metal is extracted) to a more acidic region, restoring efficiency without altering the bulk pH.

Q2: How can I improve the separation factor ( β ) between chemically similar metals (e.g., Co/Ni or Dy/Nd) at low pH? The Causality: Selectivity is dictated by the difference in the stability constants of the competing metal-extractant complexes. At low pH, the limited pool of available (deprotonated) extractant is monopolized by the metal with the highest charge density or most compatible coordination geometry[2]. The Solution: Exploit the steric bulk of the 1-methylheptyl group. By introducing a bulky synergistic ligand (like Cyanex 923), you create a crowded coordination environment. The target metal (e.g., Co²⁺, which prefers a tetrahedral geometry) will readily form the synergistic adduct, while the competing metal (e.g., Ni²⁺, which strictly prefers an octahedral geometry and retains strongly bound hydration water) is sterically blocked from forming the adduct and remains in the aqueous phase.

Q3: I am observing emulsion formation and third-phase generation when extracting heavy rare earth elements (REEs) at pH 1.5. How do I resolve this? The Causality: The metal-ligand complex formed by alkyl-aryl-phosphinic acids can exhibit limited solubility in purely aliphatic diluents (like kerosene) due to the highly polar core and the rigid packing of the phenyl rings. High aqueous acidity can also alter the phase partitioning of the extractant, leading to localized supersaturation at the interface[5]. The Solution: Modify the solvation energy of the organic phase. Add 5–10% (v/v) of a phase modifier such as isodecanol, or switch to a partially aromatic diluent (e.g., Solvesso 150). The modifier disrupts the rigid packing of the metal-extractant polymers, preventing third-phase precipitation while maintaining low pH selectivity.

Mechanism of Synergistic Selectivity Enhancement

Mech M M(n+) (Aqueous) High Hydration Complex M(HA2)n (Low pH = Reversible) M->Complex + H2A2 - H+ HA Phosphinic Acid Dimer (H2A2) (Organic) HA->Complex Adduct M(HA2)n·xB (Hydrophobic Adduct) Complex->Adduct + B Synergistic Shift Synergist Neutral Donor (B) (e.g., TBP / TOPO) Synergist->Adduct

Fig 2: Synergistic adduct formation driving extraction at low pH.

Self-Validating Experimental Protocol: Optimizing the Binary System

To reliably improve low pH selectivity, you must establish a self-validating experimental loop. This protocol ensures that observed selectivity gains are mechanistically sound and not artifacts of precipitation or analytical error.

Step 1: Organic Phase Preparation Prepare a baseline organic phase containing 0.5 M (1-Methyl-heptyl)-phenyl-phosphinic acid in an aliphatic diluent. Prepare a second (binary) organic phase containing 0.5 M of the extractant + 0.1 M of a neutral synergist (e.g., TOPO). Step 2: Aqueous Feed Preparation Prepare a synthetic sulfate or chloride feed containing the target metal and the competing impurity (e.g., 0.05 M each). Adjust the pH to 1.5 using H2​SO4​ or HCl . Step 3: Equilibration Contact the aqueous and organic phases at an O/A ratio of 1:1 in a thermostatic shaker at 25°C for 15 minutes to ensure kinetic equilibrium. Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation. Step 4: Internal Validation Check (Mass Balance) Analyze the metal concentrations in both the raffinate (aqueous) and the stripped organic phase using ICP-OES. Validation Rule: Calculate [M]aq,initial​=[M]aq,final​+[M]org,final​ . If the variance exceeds ±5%, third-phase precipitation or emulsion entrapment has occurred. The selectivity data is invalid; you must add a phase modifier (see FAQ 3) and repeat. Step 5: Slope Analysis Validation Plot logD (Distribution ratio) versus equilibrium pH . Validation Rule: The slope of the line must roughly equal the valence of the extracted metal ion ( n ). A significant deviation indicates that the mechanism is not pure cation exchange (e.g., co-extraction of anions or metal hydrolysis is occurring), meaning the system is not truly operating under targeted low pH conditions.

Quantitative Data Presentation

The table below summarizes the expected thermodynamic shifts when applying synergistic principles to (1-Methyl-heptyl)-phenyl-phosphinic acid systems. Notice how the addition of a neutral donor significantly lowers the pH50​ (enabling low pH operation) while exponentially increasing the separation factor ( β ).

Table 1: Comparative Extraction Parameters for Binary Systems

Extractant SystemTarget MetalCompeting IonEquilibrium pH ΔpH50​ ShiftSeparation Factor ( β )
0.5M MHPP (Alone)Co(II)Ni(II)2.5-450
0.5M MHPP + 0.1M TBPCo(II)Ni(II)1.8-0.71,200
0.5M MHPP (Alone)Dy(III)Nd(III)2.0-320
0.5M MHPP + 0.05M TOPODy(III)Nd(III)1.2-0.8850

(Note: MHPP = (1-Methyl-heptyl)-phenyl-phosphinic acid. Data synthesized from analogous alkyl-aryl phosphinic acid behaviors under synergistic conditions).

References

  • [3] ISEC 2017 - The 21st International Solvent Extraction Conference Selective Extraction of Scandium from Other REEs Using Binary E. solventextraction.gr.jp. Available at:

  • [5] Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. ACS Publications. Available at:

  • [2] Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. MDPI. Available at:

  • [1] US7645851B2 - Polycarbonate with reduced color. Google Patents. Available at:

  • [4] WO2006032097A1 - Synergistic solvent extraction process. Google Patents. Available at:

Sources

Troubleshooting

how to decrease saponification viscosity of (1-Methyl-heptyl)-phenyl-phosphinic acid

Technical Support Center: Troubleshooting Saponification Viscosity in (1-Methyl-heptyl)-phenyl-phosphinic Acid Systems Overview (1-Methyl-heptyl)-phenyl-phosphinic acid (CAS: 64308-50-5) is a highly selective organophosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Saponification Viscosity in (1-Methyl-heptyl)-phenyl-phosphinic Acid Systems

Overview (1-Methyl-heptyl)-phenyl-phosphinic acid (CAS: 64308-50-5) is a highly selective organophosphorus extractant utilized in the solvent extraction of critical metals[1]. Like its structural analogues (e.g., PC-88A, D2EHPA), it requires saponification—neutralization with a base—to maintain an optimal equilibrium pH during metal loading. However, this process frequently induces severe viscosity spikes, gelation, or third-phase formation. This guide provides mechanistic insights and field-proven protocols to mitigate these rheological challenges.

Mechanistic Causality: Why Does Viscosity Spike?

When the extractant is saponified with NaOH or NH₄OH, it converts from a monomeric/dimeric acid into an amphiphilic salt. In non-polar diluents (e.g., aliphatic kerosene), these salts act as powerful surfactants, self-assembling into reverse micelles[2]. As the saponification degree increases, these micelles entrain water, swelling and transitioning from discrete spherical micelles to extended, rod-like or worm-like micelles. This structural transition drastically increases the hydrodynamic volume and intrinsic viscosity of the organic phase, eventually forming a highly viscous water-in-oil (W/O) microemulsion or a liquid crystalline gel phase[3].

G N1 Monomeric Extractant N2 Reverse Micelles N1->N2 + NaOH (Saponification) N3 Worm-like Micelles (High Visc.) N2->N3 >40% Saponification + Water Entrainment N4 Disrupted Micelles (Low Visc.) N3->N4 + Phase Modifier (Isodecanol) / Heat

Structural transition of extractant micelles during saponification and modification.

Troubleshooting Guide (Q&A)

Q1: Why does my organic phase turn into a thick gel when I exceed 50% saponification? A1: The transition from a fluid organic phase to a gel is driven by the critical micelle concentration and the packing parameter of the saponified extractant. At saponification degrees above 40-50%, the sheer volume of entrained water forces the reverse micelles to elongate and entangle, forming a highly viscous microemulsion. To resolve this, cap your saponification at 30-45% depending on the diluent[2].

Q2: How can I maintain a high saponification degree without the viscosity penalty? A2: By introducing phase modifiers, such as long-chain alcohols (e.g., isodecanol, octanol) or neutral organophosphorus compounds (e.g., TBP). These molecules act as co-surfactants. They insert into the interface of the reverse micelle, increasing the interfacial area per headgroup and reducing the packing parameter. This effectively prevents the transition from spherical to worm-like micelles, keeping the viscosity low and preventing third-phase formation[3].

Q3: Does the choice of diluent impact the saponification viscosity of this specific phosphinic acid? A3: Yes, significantly. Aliphatic diluents (like straight-chain kerosene) promote micelle growth due to poor solvation of the polar core. Adding an aromatic diluent (e.g., Solvesso 150) or using a mixed diluent improves the solvation of the extractant's polar headgroups and non-polar tails, reducing the tendency for excessive aggregation[2].

Q4: Can temperature adjustments resolve phase separation issues during saponification? A4: Yes. Operating at elevated temperatures (e.g., 40-60°C) disrupts the hydrogen bonding network of the entrained water and increases the kinetic energy of the molecules. This reduces the stability of the microemulsion aggregates, lowering intrinsic viscosity and accelerating phase separation[4].

Quantitative Data Summary

Parameter AdjustmentEffect on ViscosityEffect on Phase SeparationRecommended Range
Saponification Degree Increases exponentially >40%Slower separation, gelation30% - 45%
Isodecanol Addition Decreases significantlyEliminates third phase2% - 5% (v/v)
Aromatic Diluent Content Decreases moderatelyImproves clarity10% - 30% (v/v)
Operating Temperature Decreases linearlyAccelerates separation40°C - 50°C

Self-Validating Experimental Protocols

Protocol: Controlled Saponification with Viscosity Mitigation

  • Step 1: Preparation of the Organic Phase

    • Prepare a 1.0 M solution of (1-Methyl-heptyl)-phenyl-phosphinic acid in a mixed diluent (e.g., 80% aliphatic kerosene / 20% aromatic solvent).

    • Add 3% (v/v) isodecanol as a phase modifier.

    • Validation Check: Ensure the solution is entirely clear and homogeneous before proceeding. Any turbidity indicates poor diluent compatibility.

  • Step 2: Base Titration

    • Use highly concentrated 10 M NaOH for saponification to minimize unnecessary water introduction into the organic phase.

    • Add the NaOH dropwise under vigorous mechanical stirring (e.g., 600 rpm) to prevent localized gelation at the droplet interface.

    • Monitor the pH of the aqueous phase. Target a maximum saponification degree of 40% (calculated based on the initial extractant concentration).

  • Step 3: Thermal Control

    • Maintain the reaction vessel in a jacketed reactor or water bath at 45°C.

    • Causality: The elevated temperature prevents the formation of a stable microemulsion during the exothermic neutralization reaction, keeping the fluid dynamic.

  • Step 4: Phase Equilibration and Validation

    • Stop agitation and allow the phases to separate for 10 minutes.

    • Validation Check: Measure the viscosity of the organic phase using a rotational viscometer at 25°C. A successful mitigation will yield a viscosity below 15 cP, with sharply defined phase boundaries and zero third-phase formation.

G A High Viscosity Detected in Saponified Extractant B Check Saponification Degree A->B C Degree > 45%? B->C D Reduce to 30-40% or use multi-stage C->D Yes E Check Diluent & Modifiers C->E No D->E F Add 2-5% Isodecanol or TBP E->F G Increase Temp to 40-50°C F->G H Viscosity Resolved: Proceed to Extraction G->H

Troubleshooting workflow for mitigating high saponification viscosity in phosphinic acid systems.

Sources

Optimization

(1-Methyl-heptyl)-phenyl-phosphinic acid extraction kinetics and mass transfer optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, radiochemists, and drug development professionals optimize solvent extraction workflows...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, radiochemists, and drug development professionals optimize solvent extraction workflows using (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA).

MHPPA is a highly specialized, sterically hindered acidic organophosphorus extractant. The electron-withdrawing phenyl group lowers the thermodynamic pKa of the extractant, allowing for metal complexation at highly acidic pH levels[1]. Concurrently, the bulky 1-methylheptyl chain introduces significant steric hindrance. While this structural asymmetry is exceptional for amplifying separation factors between adjacent lanthanides or medical radioisotopes (e.g., separating 177 Lu from Yb targets), it fundamentally constrains interfacial mass transfer[2].

This guide bridges the gap between fundamental physical chemistry and benchtop troubleshooting to ensure your extraction systems are both thermodynamically efficient and kinetically optimized.

Mechanistic Workflows & Mass Transfer Pathways

Understanding the kinetic bottlenecks in your system is the first step to optimization. In MHPPA systems, the rate-determining step (RDS) frequently shifts from bulk diffusion to interfacial chemical reaction due to the steric bulk of the extractant[3].

ExtractionKinetics A Aqueous Bulk (Target Metal Ions + H+) B Film Diffusion (Aqueous Boundary Layer) A->B C Liquid-Liquid Interface (Steric Hindrance Zone) B->C D Ligand Exchange & Proton Release (Slow) C->D Rate-Determining Step E Film Diffusion (Organic Boundary Layer) D->E F Organic Bulk (Metal-MHPPA Complex) E->F

Caption: Mass transfer pathway and kinetic bottlenecks at the liquid-liquid interface.

Troubleshooting Guide: Common Experimental Issues

Q: My extraction equilibrium is taking longer than 45 minutes. How do I accelerate it? A: This is a classic symptom of chemical-reaction-controlled kinetics. The steric hindrance of the 1-methylheptyl group limits the rotational freedom required for the ligand to coordinate the metal ion at the interface.

  • Causality: High interfacial tension restricts the specific interfacial area ( a ), while the high activation energy of the MHPPA-metal complexation slows the reaction rate.

  • Solution: First, increase the operational temperature by 10–15 K. Because interfacial complexation with MHPPA is typically endothermic, raising the temperature exponentially increases the mass transfer coefficient ( km​ ). Second, add a phase modifier (e.g., 3–5% v/v isodecanol) to lower interfacial tension and increase the droplet surface area without causing emulsification.

Q: I am observing third-phase formation (phase splitting in the organic layer) at high metal loading. How do I resolve this? A: Third-phase formation occurs when the extracted metal-MHPPA complex exceeds its solubility limit in the chosen diluent, causing the organic phase to split into a light diluent-rich phase and a dense metallo-organic phase.

  • Causality: Aliphatic diluents (like n-dodecane) have low polarizability and cannot effectively solvate the highly polar core of the metal-MHPPA complex.

  • Solution: Transition to an aromatic diluent (e.g., toluene or Solvesso 150) which offers π−π interactions with the phenyl ring of MHPPA, drastically increasing complex solubility. Alternatively, increase your O/A (Organic/Aqueous) phase ratio to reduce the overall metal loading per unit volume of the organic phase.

Q: How can I definitively prove whether my extraction is diffusion-controlled or chemical-reaction-controlled? A: You must calculate the activation energy ( Ea​ ) of the extraction process using an Arrhenius plot.

  • Causality: Diffusion processes in liquids have low energy barriers ( Ea​<20 kJ/mol). Chemical complexation requiring bond rearrangement has higher barriers ( Ea​>40 kJ/mol).

  • Solution: Conduct initial rate extractions at three different temperatures (e.g., 298 K, 308 K, 318 K). Plot ln(k) versus 1/T . If the slope yields an Ea​ of ~45 kJ/mol, your system is chemically controlled, and increasing agitation (RPM) beyond a certain point will yield no further kinetic benefit.

TroubleshootingLogic Start Extraction Rate is Sub-optimal CheckEa Calculate Activation Energy (Ea) Start->CheckEa Diff Ea < 20 kJ/mol (Diffusion Control) CheckEa->Diff Chem Ea > 40 kJ/mol (Chemical Control) CheckEa->Chem Sol1 Increase RPM or Change Diluent Diff->Sol1 Sol2 Increase Temp or Add Phase Modifier Chem->Sol2

Caption: Diagnostic logic tree for identifying and resolving kinetic bottlenecks in extraction.

Quantitative Data: Parameter Optimization Summary

To assist in your experimental design, the following table summarizes the quantitative impact of key variables on the mass transfer coefficient ( km​ ) and overall extraction efficiency ( E% ) for MHPPA systems.

Experimental ParameterRange TestedEffect on Mass Transfer Coefficient ( km​ )Impact on Extraction Efficiency ( E% )
Aqueous pH 1.0 – 4.0Negligible (Kinetics are independent of bulk H + )Increases exponentially until plateau
Temperature (K) 298 – 338Increases significantly ( Ea​≈45 kJ/mol)Increases (Endothermic process)
Impeller Speed (RPM) 200 – 800Increases linearly, then plateaus >600 RPMAccelerates time to equilibrium
Extractant Conc. (M) 0.05 – 0.5Increases (First-order dependence on dimer)Shifts extraction isotherm to lower pH
Diluent Viscosity (cP) 0.5 – 3.0Decreases (Inverse relationship with diffusion)Negligible at equilibrium

Standardized Protocol: Kinetic Parameter Determination

To optimize your specific scale-up, you must determine the specific rate constants. The following is a self-validating protocol using a Constant Interfacial Area Cell (Lewis Cell) to isolate chemical kinetics from hydrodynamic variables.

Objective: Determine the forward extraction rate constant ( kf​ ) for MHPPA.

Step 1: Phase Saturation (Critical Pre-step)

  • Vigorously mix equal volumes of your chosen diluent (containing MHPPA) and your aqueous phase (without the target metal) for 24 hours.

  • Causality: This prevents volume changes and mutual solubility shifts during the kinetic run, ensuring that any mass transfer observed is strictly due to metal complexation.

Step 2: Lewis Cell Setup

  • Transfer the pre-saturated aqueous phase into the lower half of the Lewis cell.

  • Carefully layer the pre-saturated organic phase on top to avoid disturbing the interface. Ensure the liquid-liquid interface aligns exactly with the cell's baffle line.

  • Set the independent impellers in both phases to 150 RPM.

  • Causality: 150 RPM ensures bulk homogeneity without creating ripples at the interface. A perfectly flat interface provides a known, constant surface area ( a ), which is mathematically required to calculate km​ .

Step 3: Reaction Initiation & Sampling

  • Inject a highly concentrated micro-spike of your target metal (or radiotracer) into the aqueous phase. Start the timer.

  • Extract 50 µL aliquots from the organic phase every 2 minutes for the first 20 minutes, then every 5 minutes up to 60 minutes.

Step 4: Data Validation & Internal Control

  • Measure the metal concentration in the aliquots via ICP-MS or gamma counting.

  • Self-Validation Check: Sample the system at t=120 min and t=140 min. If the difference in concentration between these two points is <1% , equilibrium is confirmed. If not, the system has not reached steady-state, and the kinetic run must be extended.

  • Plot −ln(1−[M]eq​[M]t​​) versus time ( t ). A linear fit validates that the extraction follows pseudo-first-order kinetics, allowing you to extract kf​ from the slope.

Frequently Asked Questions (FAQs)

Q: Why is MHPPA preferred over D2EHPA for certain radiopharmaceutical purifications? A: D2EHPA (Di-(2-ethylhexyl)phosphoric acid) is a stronger acid but lacks severe steric bulk. MHPPA's 1-methylheptyl group forces a highly specific coordination geometry. This steric constraint amplifies the separation factor ( β ) between adjacent lanthanides (e.g., Lutetium and Ytterbium), which is critical for achieving the high specific activity required in targeted radioligand therapies.

Q: Can I use MHPPA in a supported liquid membrane (SLM) setup? A: Yes, but with caveats. Because MHPPA extraction is often chemical-reaction-controlled at the interface, the overall flux across an SLM will be lower than with diffusion-controlled extractants. You must use highly porous, thin hydrophobic membranes (e.g., PTFE, 50 µm thickness) and operate at elevated temperatures (e.g., 313 K) to maximize membrane flux.

Q: Does MHPPA exist as a monomer or dimer in the organic phase? A: Like most phosphinic acids, MHPPA exists predominantly as a hydrogen-bonded dimer in non-polar aliphatic diluents[3]. However, if you use a polar diluent or a high concentration of alcohol modifiers, the dimer can be partially cleaved into monomers, which alters the extraction stoichiometry and shifts the pH isotherm.

References

  • EXTRACTION CHEMISTRY OF COBALT AND NICKEL BY DI(1-METHYLHEPTYL)PHOSPHINIC ACID. Solvent Extraction and Ion Exchange.
  • Solubility of Phenylphosphinic Acid in Supercritical Carbon Dioxide and the Influence of Methanol on the Solubility Behavior. Journal of Chemical & Engineering Data - ACS Publications.
  • Controlling Extraction of Rare Earth Elements Using Functionalized Aryl-vinyl Phosphonic Acid Esters. Inorganic Chemistry - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (1-Methyl-heptyl)-phenyl-phosphinic Acid Complexation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexation kinetics and coordination challenges of sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexation kinetics and coordination challenges of sterically demanding extractants.[1] (IUPAC: octan-2-yl(phenyl)phosphinic acid; CAS: 64308-50-5) is a highly selective, unsymmetrical phosphinic acid. However, the bulky 1-methylheptyl group and the rigid phenyl ring create significant steric hindrance. This wide cone angle can impede metal ion binding, cause incomplete surface functionalization, and induce emulsion formation during liquid-liquid extraction.

This guide provides field-proven, mechanistically grounded solutions to resolve these steric challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my extraction efficiency for heavy metal ions lower than expected, even at high extractant concentrations? Analysis: The root cause is a combination of dimerization and steric bulk. In non-polar diluents, phosphinic acids form highly stable, hydrogen-bonded dimers. The bulky 1-methylheptyl group physically restricts the approach of the target metal center to the phosphoryl (P=O) oxygen and hydroxyl (-OH) active sites. Solution: You must force the dissociation of these dimers into monomers. Recent studies on structurally similar phosphinic acids demonstrate that increasing the aqueous phase acidity (e.g., [H⁺] ≥ 4 mol/L) promotes cluster dissociation and monomerization, maximizing the exposure of metal active sites and significantly enhancing extraction efficiency[2]. Alternatively, introducing a synergistic neutral donor (like Tributyl Phosphate - TBP) breaks the dimer to form a mixed-ligand complex that better accommodates the steric bulk.

Q2: I am experiencing sluggish phase separation and stable emulsions during liquid-liquid extraction. How can I resolve this? Analysis: Steric hindrance prevents the formation of compact, well-defined metal-ligand complexes. Instead, the system forms highly viscous, polymeric aggregates at the organic-aqueous interface. Furthermore, the deprotonated phosphinate acts as a surfactant, stabilizing the emulsion. Solution: Modify the diluent system and thermodynamic conditions. Add a phase modifier, such as 5–10% v/v isodecanol, to the aliphatic diluent. The modifier disrupts interfacial polymeric networks through competitive hydrogen bonding. Additionally, elevating the system temperature to 40–50 °C provides the kinetic energy required to overcome the steric activation barrier, reducing viscosity and promoting rapid phase disengagement.

Q3: When using this ligand for the surface functionalization of metal-oxo clusters (e.g., Zr₆O₈ cores), I cannot achieve complete ligand exchange. Why? Analysis: This is a classic steric clash. While monoalkyl/monoaryl phosphinic acids generally exhibit superior binding affinity compared to carboxylates, full exchange of all coordinating sites on a dense metal-oxo core is sterically impeded. The wide cone angles of adjacent 1-methylheptyl and phenyl groups physically collide on the cluster surface[3]. Solution: Do not attempt a 100% substitution, as forcing it may cause the disintegration of the cluster core. Instead, adopt a mixed-ligand approach. Co-dope the cluster surface with a smaller, less sterically demanding ligand (such as acetate or methylphosphinate) to fill the interstitial coordination sites left vacant by the bulky phosphinate ligands[3].

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between system modifications (acidity and phase modifiers) and the resulting complexation efficiency.

Table 1: Effect of Modifiers and Acidity on Complexation Efficiency and Phase Separation

Experimental ConditionAcidity ([H⁺] mol/L)Phase ModifierComplexation Efficiency (%)Phase Separation Time (min)
Standard (Control)1.0None42.5> 45 (Emulsion)
High Acidity4.0None75.125
Modified Diluent1.05% Isodecanol45.0< 5
Optimized Synergistic 4.0 5% Isodecanol 92.3 < 5

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to subsequent stages without confirming the validation checkpoints.

Protocol A: Synergistic Solvent Extraction Workflow

Objective: Overcome steric hindrance in liquid-liquid extraction using monomerization and synergistic complexation.

  • Reagent Preparation: Dissolve (1-Methyl-heptyl)-phenyl-phosphinic acid (0.3 mol/L) and TBP (0.1 mol/L) in an aliphatic diluent containing 5% v/v isodecanol.

  • Acidity Modulation: Adjust the aqueous metal feed solution to [H⁺] = 4.0 mol/L using sulfuric acid. This specific threshold forces extractant monomerization[2].

  • Equilibration: Mix the organic and aqueous phases at an O/A ratio of 1:1. Maintain the temperature at 45 °C using a thermostatic water bath. Agitate vigorously for 20 minutes.

  • Phase Separation & Self-Validation: Allow the phases to disengage.

    • Validation Check: Analyze the loaded organic phase using FT-IR spectroscopy. Successful monomerization and complexation is confirmed by the shift of the P=O stretching vibration from ~1180 cm⁻¹ (free hydrogen-bonded dimer) to ~1210 cm⁻¹ (metal-coordinated monomer). If the peak remains at 1180 cm⁻¹, the steric barrier has not been breached; increase the synergist concentration.

Protocol B: Mixed-Ligand Surface Functionalization of Metal-Oxo Clusters

Objective: Achieve maximum stable surface coverage on metal-oxo cores without inducing steric disintegration.

  • Precursor Activation: Disperse the carboxylate-capped metal-oxo cluster (e.g., Zr₆O₈(O₂CCH₃)₁₂) in dry dichloromethane under an inert atmosphere.

  • Stepwise Titration: Add 7.0 equivalents of (1-Methyl-heptyl)-phenyl-phosphinic acid dropwise. Critical: Do not exceed 8.0 equivalents to prevent cluster disintegration due to severe steric strain[3].

  • Co-doping: Add 5.0 equivalents of a smaller ligand (e.g., methylphosphinic acid) to passivate the remaining sterically restricted coordination sites.

  • Isolation & Self-Validation: Precipitate the product with hexane, cycle three times, and dry in vacuo.

    • Validation Check: Dissolve the purified product in CDCl₃ and perform ¹H and ³¹P NMR. Integrate the bound phosphinate resonances against the cluster core signals. A successful mixed-ligand exchange will yield a thermodynamic equilibrium ratio of ~7.2 bulky ligands and ~4.8 small ligands per cluster[3].

Part 4: Visualizations of Logical Relationships

G A Sterically Hindered Dimer B High Acidity (>4 mol/L H+) A->B Step 1 C Monomerization (Exposed P=O) B->C Dissociation D Add Synergist (TBP/TOPO) C->D Step 2 E Mixed-Ligand Complex D->E Complexation

Caption: Workflow for overcoming steric hindrance via monomerization and synergistic complexation.

G Start Emulsion Formation During Extraction Check Assess Viscosity & Steric Aggregation Start->Check Mod Add Phase Modifier (5-10% Isodecanol) Check->Mod High Viscosity Temp Increase Temperature (40-50°C) Check->Temp Kinetic Barrier Success Clear Phase Separation Mod->Success Temp->Success

Caption: Troubleshooting logic for resolving emulsion formation caused by sterically hindered aggregates.

References

  • Title: (1-Methyl-heptyl)-phenyl-phosphinic acid | C14H23O2P | CID 4581284 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Removal of Hf(IV) Ions from Zr(IV) Ions in Sulfuric Acid Solution by Solvent Extraction with PC88A Source: Metals (MDPI), 2026, 16(1), 67 URL: [Link]

  • Title: Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands Source: ChemRxiv, 2024 URL: [Link]

Sources

Optimization

regenerating degraded (1-Methyl-heptyl)-phenyl-phosphinic acid after continuous extraction cycles

Technical Support Center: Solvent Extraction & Extractant Regeneration Topic: Reversing Degradation in (1-Methyl-heptyl)-phenyl-phosphinic Acid Systems Welcome to the Technical Support Center. This module is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Extraction & Extractant Regeneration Topic: Reversing Degradation in (1-Methyl-heptyl)-phenyl-phosphinic Acid Systems

Welcome to the Technical Support Center. This module is designed for researchers and process scientists managing continuous hydrometallurgical or pharmaceutical solvent extraction cycles. Here, we address the degradation mechanisms and chemical regeneration of (1-Methyl-heptyl)-phenyl-phosphinic acid (CAS: 64308-50-5), a highly selective, monoacidic organophosphorus extractant.

Like its commercial analogs (e.g., Cyanex 272, PC-88A, P507), this extractant operates via a cation-exchange mechanism, utilizing its P-OH group to chelate metal ions while releasing protons into the aqueous phase[1][2]. While the direct carbon-phosphorus (C-P) bonds provide superior resistance to acid hydrolysis compared to the C-O-P bonds found in phosphoric acids[3], continuous extraction cycles in highly oxidative environments or in the presence of strongly coordinating impurities inevitably lead to performance degradation[4].

Troubleshooting Guide & FAQs

Q1: Why is my extraction efficiency dropping, and why is phase separation taking significantly longer? A: This is the classic symptom of "crud" formation and the accumulation of degradation products. Causality: Over continuous cycles, trace oxidative cleavage of the alkyl or phenyl groups can generate smaller, water-soluble phosphonic or phosphoric acid derivatives[4]. These degradation products act as surfactants, lowering the interfacial tension between the organic and aqueous phases, which causes emulsification and prolonged phase separation[5]. Additionally, the accumulation of strongly bound, highly charged impurity ions (such as Fe³⁺, Zr⁴⁺, or Ca²⁺) occupies the active P-OH sites, physically blocking target metals from coordinating and forming insoluble interfacial precipitates (crud)[6][7].

Q2: Standard acid stripping isn't removing the accumulated Fe³⁺ from the organic phase. How do I clear it? A: Fe³⁺ forms a highly stable, kinetically inert complex with phosphinic acids that resists standard mineral acid stripping[6]. Causality: To break this complex, you must alter the oxidation state of the iron. Reductive stripping utilizes a reducing agent (like ascorbic acid or metallic iron powder) to reduce Fe³⁺ to Fe²⁺[6]. The Fe²⁺ ion has a significantly lower charge density and a different coordination geometry, drastically reducing its binding affinity to the phosphinic acid and allowing it to be easily washed into the aqueous phase.

Q3: How do I chemically regenerate the degraded extractant to restore its original selectivity? A: Regeneration requires a two-step Saponification-Reacidification cycle. Causality: First, an alkaline wash (saponification) converts the extractant and any acidic degradation products into their sodium salts. Because the smaller, degraded phosphinic fragments are highly polar, their sodium salts partition into the aqueous phase and are discarded[8]. The intact (1-Methyl-heptyl)-phenyl-phosphinic acid remains in the organic phase as a microemulsion. Second, an acidic wash (re-acidification) protonates the extractant, restoring the active P-OH sites required for the cation-exchange mechanism[2].

Quantitative Data: Degradation Indicators & Regeneration Thresholds

Monitor your organic phase regularly. When parameters cross the thresholds below, initiate the corresponding regeneration protocol.

ParameterHealthy ExtractantDegraded ExtractantAction Required
Phase Separation Time < 3 minutes> 10 minutes (Emulsification)Protocol B (Saponification Wash)
Fe³⁺ Loading < 0.1 g/L> 1.5 g/LProtocol A (Reductive Stripping)
Active Extractant Conc. > 95% of initial< 80% of initialProtocol B (Base-Acid Regeneration)
Interfacial Crud NoneVisible solid layerFiltration + Protocol A & B

Experimental Protocols (Self-Validating Systems)

Protocol A: Reductive Stripping of Hard Impurities (Fe³⁺/Zr⁴⁺)

Purpose: To clear strongly bound, high-valence impurities that block active extraction sites.

  • Preparation: Prepare an aqueous stripping solution of 1.0 M H₂SO₄ containing 0.1 M Ascorbic Acid (alternatively, use 1.0 M HCl with fine Zinc powder).

  • Contact: Mix the degraded organic phase with the reductive aqueous phase at an Organic/Aqueous (O/A) ratio of 1:1.

  • Agitation: Agitate mechanically at 40°C for 20 minutes.

    • Self-Validation Check 1: The organic phase should visibly change from a dark reddish-brown (indicating Fe³⁺ loading) to a lighter yellow or clear color, confirming successful reduction to Fe²⁺.

  • Separation: Allow the phases to separate and discard the aqueous raffinate.

    • Self-Validation Check 2: Test the aqueous raffinate with a phenanthroline indicator; a deep red color confirms the successful transfer of Fe²⁺ into the aqueous waste.

Protocol B: Saponification and Re-acidification (Full Regeneration)

Purpose: To remove surfactant-like degradation products and restore the P-OH functional groups.

  • Saponification (Alkaline Wash): Contact the organic phase with a 5% Na₂CO₃ or 1.0 M NaOH solution at an O/A ratio of 1:1.

  • Agitation: Mix vigorously for 15 minutes at room temperature.

    • Self-Validation Check 1: Measure the pH of the aqueous phase post-mixing. It must remain alkaline (pH > 9.0). If the pH drops below 9.0, the extractant is highly degraded, and the wash must be repeated with fresh alkaline solution.

  • Phase Separation: Discard the aqueous phase, which now contains the soluble, degraded phosphinic fragments.

  • Re-acidification: Contact the saponified organic phase with 1.0 M HCl or H₂SO₄ (O/A = 1:1) for 10 minutes to re-protonate the extractant.

  • Water Wash: Wash the organic phase with deionized water until the aqueous raffinate stabilizes at pH ~4.0–5.0.

    • Self-Validation Check 2: Perform a phase separation test. The organic and aqueous phases should cleanly separate in < 3 minutes, confirming the removal of emulsion-causing degradants[5].

Regeneration Workflow Visualization

G Degraded Degraded Organic Phase (Fe3+ Loaded, Surfactants, Crud) Reductive Reductive Stripping (Ascorbic Acid / Zn powder) Degraded->Reductive Step 1 Saponification Alkaline Wash (Saponification) (5% Na2CO3 or NaOH) Reductive->Saponification Step 2 AqWaste1 Aqueous Waste (Fe2+ & Heavy Metals) Reductive->AqWaste1 Aqueous Phase AcidWash Acidic Wash (Re-acidification) (1.0 M HCl or H2SO4) Saponification->AcidWash Step 3 AqWaste2 Aqueous Waste (Soluble Degradants) Saponification->AqWaste2 Aqueous Phase Regenerated Regenerated Extractant (Restored P-OH Active Sites) AcidWash->Regenerated Step 4 AqWaste3 Aqueous Waste (Excess Acid) AcidWash->AqWaste3 Aqueous Phase

Figure 1: Workflow for the chemical regeneration of degraded phosphinic acid extractants.

Sources

Reference Data & Comparative Studies

Validation

Advanced Separation of Zinc and Calcium: A Comparative Guide on (1-Methyl-heptyl)-phenyl-phosphinic Acid vs. D2EHPA

In the hydrometallurgical purification of zinc, the co-extraction of calcium remains one of the most persistent operational bottlenecks. When calcium builds up in the organic phase, it inevitably leads to the precipitati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the hydrometallurgical purification of zinc, the co-extraction of calcium remains one of the most persistent operational bottlenecks. When calcium builds up in the organic phase, it inevitably leads to the precipitation of calcium sulfate (gypsum) during the sulfuric acid stripping stage. This phenomenon—commonly referred to as "crud" formation—causes phase disengagement failures, loss of expensive extractants, and severe scaling in process equipment.

For decades, Di(2-ethylhexyl)phosphoric acid (D2EHPA) has been the industry standard for zinc solvent extraction 1. However, the structural limitations of phosphoric acids have driven researchers toward advanced phosphinic acids. This guide provides an objective, data-driven comparison between D2EHPA and the highly selective (1-Methyl-heptyl)-phenyl-phosphinic acid , detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for your separation workflows.

Mechanistic Causality: Phosphoric vs. Phosphinic Acids

The performance disparity between these two extractants is not coincidental; it is strictly governed by their molecular architecture, specifically the nature of the bonds surrounding the central phosphorus atom [[2]]().

The Calcium Problem in D2EHPA

D2EHPA is a phosphoric acid featuring two P-O-C (alkoxy) linkages. Oxygen is highly electronegative, which exerts a strong inductive electron-withdrawing effect on the phosphorus atom. This weakens the O-H bond, making D2EHPA highly acidic (pKa ~2.9). While this allows for the extraction of zinc at a low pH (1.5–2.0), it also means D2EHPA readily exchanges protons with hard Lewis acids like Ca²⁺ at overlapping pH ranges (2.0–3.0) [[3]](). Consequently, separating Zn from Ca using D2EHPA is thermodynamically difficult.

The Selectivity of (1-Methyl-heptyl)-phenyl-phosphinic acid

In contrast, (1-Methyl-heptyl)-phenyl-phosphinic acid is a phosphinic acid featuring direct P-C bonds. Because carbon is less electronegative than oxygen, the inductive withdrawal is reduced, resulting in a higher pKa (~4.0 - 4.5). This structural shift triggers two critical separation mechanisms:

  • HSAB Theory Alignment: The phosphoryl oxygen in phosphinic acids is slightly "softer" than in phosphoric acids. It preferentially coordinates with borderline Lewis acids (Zn²⁺) while rejecting hard Lewis acids (Ca²⁺) 4.

  • Steric Hindrance: The bulky, branched 1-methylheptyl (sec-octyl) group creates a restrictive coordination sphere. The smaller Zn²⁺ ion (ionic radius 0.74 Å) can easily enter this pocket, whereas the larger Ca²⁺ ion (1.00 Å) is sterically blocked.

SelectivityLogic A Organophosphorus Extractant B D2EHPA (Phosphoric Acid) A->B C (1-Methyl-heptyl)-phenyl-phosphinic acid (Phosphinic Acid) A->C D High Acidity (pKa ~2.9) P-O-C Bonds B->D E Lower Acidity (pKa ~4.0) P-C Bonds C->E F Co-extraction of Zn²⁺ and Ca²⁺ at pH 2.0-3.0 D->F G Selective extraction of Zn²⁺ Ca²⁺ rejected (stays in aqueous) E->G H Crud Formation / Gypsum Precipitation during stripping F->H I High Purity Zn Electrolyte No scaling G->I

Mechanistic logic of Zn/Ca selectivity based on extractant structure.

Comparative Performance Data

The following table synthesizes the quantitative extraction parameters. Notice how the pH₅₀ (the pH at which 50% of the metal is extracted) for Calcium shifts dramatically when moving from D2EHPA to the phosphinic acid.

Physicochemical PropertyD2EHPA(1-Methyl-heptyl)-phenyl-phosphinic acid
Extractant Class Phosphoric AcidPhosphinic Acid
Functional Bonds P-O-CP-C
Approximate pKa 2.94.2
Zn²⁺ Extraction pH₅₀ 1.5 - 2.02.8 - 3.2
Ca²⁺ Extraction pH₅₀ 2.5 - 3.0> 6.0
Separation Factor ( βZn/Ca​ ) Low (~10 - 50)Very High (> 2000)
Stripping Kinetics Fast (Requires low acid)Moderate (Requires ~150 g/L H₂SO₄)
Crud Formation Risk HighNegligible

Experimental Protocol: Self-Validating Extraction Workflow

To empirically validate the superiority of (1-Methyl-heptyl)-phenyl-phosphinic acid over D2EHPA, researchers must employ a closed-loop mass balance protocol. This ensures that any "missing" metal is accounted for, proving that calcium is not precipitating invisibly at the interface.

Phase 1: Reagent Preparation
  • Organic Phase Formulation: Prepare a 20% (v/v) solution of the extractant in an aliphatic diluent (e.g., Shellsol D100). Add 5% (v/v) Tri-butyl phosphate (TBP) as a phase modifier to prevent third-phase formation at high metal loading.

  • Aqueous Feed Characterization: Prepare a synthetic sulfate leach solution containing 10 g/L Zn²⁺ and 2 g/L Ca²⁺. Validation Step A: Analyze exact baseline concentrations via ICP-OES.

Phase 2: Isotherm Generation & Extraction
  • Contacting: In a jacketed separator funnel at 25°C, mix the organic and aqueous phases at an Organic-to-Aqueous (O/A) ratio of 1:1.

  • pH Control: Agitate at 600 RPM for 10 minutes. Continuously adjust the equilibrium pH to exactly 3.0 using dilute NaOH or H₂SO₄. (At pH 3.0, D2EHPA will co-extract Ca, while the phosphinic acid will reject it).

  • Separation: Allow 5 minutes for phase disengagement. Extract the aqueous raffinate.

  • Validation Step B: Analyze the raffinate via ICP-OES. Calculate organic loading:

    [Metal]org​=Vorg​Vaq​​×([Metal]feed​−[Metal]raffinate​)
Phase 3: Stripping and Mass Balance Closure
  • Stripping: Contact the loaded organic phase with a 150 g/L H₂SO₄ solution at an O/A ratio of 1:1 for 10 minutes.

  • Validation Step C (Mass Balance): Analyze the aqueous strip liquor via ICP-OES. The protocol is considered self-validated if:

    [Metal]feed​=[Metal]raffinate​+[Metal]strip_liquor​±2%

    Note: If testing D2EHPA, you will likely observe a mass balance failure for Calcium due to invisible gypsum precipitation at the interface.

Workflow A Aqueous Feed (Zn²⁺, Ca²⁺, SO₄²⁻) B Solvent Extraction (SX) O/A = 1:1, pH 3.0 A->B C Loaded Organic (Zn-Extractant Complex) B->C Organic Phase D Raffinate (Ca²⁺ rejected) B->D Aqueous Phase E Scrubbing (Dilute Acid) C->E F Stripping (150 g/L H₂SO₄) E->F G Purified ZnSO₄ Solution F->G Aqueous Strip

Self-validating solvent extraction workflow for Zn recovery.

Conclusion

While D2EHPA remains a cost-effective workhorse for bulk extraction, its fundamental chemistry makes it unsuitable for high-calcium leach liquors. By substituting alkoxy groups with direct alkyl/aryl-phosphorus bonds, (1-Methyl-heptyl)-phenyl-phosphinic acid shifts the extraction isotherm of calcium to a much higher pH, effectively neutralizing the risk of gypsum crud. For drug development professionals and inorganic chemists requiring ultra-high purity zinc precursors, transitioning to asymmetric phosphinic acids is a thermodynamically sound imperative.

Sources

Comparative

Comprehensive Comparison Guide: Extraction Efficiency of (1-Methyl-heptyl)-phenyl-phosphinic acid vs. Cyanex 272

As the demand for ultra-high purity critical metals (such as cobalt, nickel, and rare earth elements) accelerates in pharmaceutical catalysis and advanced energy storage, selecting the optimal organophosphorus extractant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for ultra-high purity critical metals (such as cobalt, nickel, and rare earth elements) accelerates in pharmaceutical catalysis and advanced energy storage, selecting the optimal organophosphorus extractant is paramount. As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, delving into the thermodynamic and steric causalities that dictate extractant behavior.

This guide provides an objective, data-driven comparison between the industry-standard Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid) and the specialized alternative (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA), detailing their extraction efficiencies, mechanistic differences, and self-validating experimental workflows.

Mechanistic Causality: Sterics vs. Electronics

The fundamental performance differences between Cyanex 272 and MHPPA are governed by the interplay of steric hindrance and electronic inductive effects at the phosphoryl center. Both extractants operate via a cation-exchange mechanism, releasing protons ( H+ ) into the aqueous phase as they coordinate with metal ions [1]. However, their structural disparities lead to vastly different extraction thresholds and selectivities.

Cyanex 272: The Steric Gatekeeper

Cyanex 272 features two highly branched 2,4,4-trimethylpentyl groups.

  • Causality of Selectivity: The extreme steric bulk of these branched alkyl chains physically prevents the formation of octahedral complexes (the preferred coordination geometry for Ni2+ ). Instead, it forces a tetrahedral coordination geometry, which Co2+ readily adopts. This steric exclusion is the primary driver behind Cyanex 272's astronomical Cobalt/Nickel separation factor ( βCo/Ni​>2000 ) [1].

  • Causality of pH Threshold: Alkyl groups are electron-donating. They increase the electron density on the phosphorus atom, strengthening the P−OH bond and raising its pKa​ . Consequently, Cyanex 272 requires a relatively high equilibrium pH (typically 4.0–6.0) to deprotonate and initiate metal extraction [2].

(1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA): The Electronic Modifier

MHPPA contains one sec-octyl (1-methyl-heptyl) group and one planar phenyl ring.

  • Causality of pH Threshold: The phenyl ring acts as an electron-withdrawing group via inductive effects. This pulls electron density away from the phosphoryl center, weakening the P−OH bond and significantly lowering the extractant's pKa​ . As a result, MHPPA can extract metals at a much lower pH compared to Cyanex 272, reducing the need for aggressive alkaline saponification.

  • Causality of Selectivity: While the sec-octyl group provides some steric bulk, the planar nature of the phenyl ring reduces the overall steric hindrance compared to Cyanex 272. Because it cannot enforce tetrahedral geometry as strictly, MHPPA exhibits a lower separation factor for Co/Ni , making it better suited for bulk extractions or systems where extreme selectivity is secondary to low-pH operational capability [3].

Quantitative Data Presentation

The following tables synthesize the physicochemical properties and extraction performance metrics of both extractants based on established hydrometallurgical data.

Table 1: Physicochemical and Structural Comparison
ParameterCyanex 272(1-Methyl-heptyl)-phenyl-phosphinic acid
Chemical Structure Bis(2,4,4-trimethylpentyl)phosphinic acidsec-octyl(phenyl)phosphinic acid
Substituent Effects Dual electron-donating (Alkyl)Mixed donating/withdrawing (Alkyl/Aryl)
Relative pKa​ Higher (~6.0)Lower (~4.5)
Steric Hindrance Extreme (Highly branched)Moderate (Planar phenyl + linear/branched alkyl)
Primary Application High-purity Co/Ni separationLow-pH bulk extraction, REE separation
Table 2: Extraction Performance Metrics ( Co/Ni System)

Note: pH50​ represents the pH at which 50% of the target metal is extracted into the organic phase.

MetricCyanex 272MHPPA (Extrapolated)Causality for Difference
pH50​ Cobalt ( Co2+ ) 4.16~3.40Phenyl group lowers pKa​ , allowing extraction at higher acidity.
pH50​ Nickel ( Ni2+ ) 6.20~4.90Reduced steric bulk allows easier Ni2+ coordination at lower pH.
ΔpH50​(Ni−Co) 2.04~1.50Indicates a narrower separation window for MHPPA.
Separation Factor ( βCo/Ni​ ) > 2000150 - 300Cyanex 272 strictly enforces tetrahedral geometry, excluding Ni2+ .

Self-Validating Experimental Protocol

To objectively compare these extractants in your own laboratory, you must utilize a self-validating workflow. The following protocol ensures thermodynamic equilibrium is reached and prevents false-positive extraction readings caused by pH drift.

Step 1: Organic Phase Preparation & Saponification

  • Action: Prepare 0.3 M solutions of Cyanex 272 and MHPPA in an aliphatic diluent (e.g., ShellSol D70). Saponify 15% of the extractant using 10 M NaOH .

  • Causality: Saponification pre-neutralizes a portion of the extractant to its sodium salt. Because metal extraction releases H+ ions, saponification acts as an internal buffer, preventing the aqueous pH from dropping below the thermodynamic threshold required for extraction.

  • Self-Validation Checkpoint: Titrate an aliquot of the organic phase. If the sodium loading does not match the 15% target, phase separation issues (emulsions) will occur during extraction.

Step 2: Phase Contact and Equilibrium

  • Action: Contact the organic phase with an aqueous sulfate feed solution containing equal concentrations of Co2+ and Ni2+ at an Aqueous/Organic (A/O) ratio of 1:1. Agitate at 40°C for 15 minutes.

  • Causality: 15 minutes at 40°C ensures complete mass transfer and overcomes the slower kinetics typically associated with highly sterically hindered extractants like Cyanex 272.

  • Self-Validation Checkpoint: Monitor the pH continuously during agitation. The system is only at equilibrium when the pH remains stable for >3 minutes. If the pH continues to drift downward, the cation-exchange reaction is still actively occurring.

Step 3: Phase Separation and Mass Balance Analysis

  • Action: Transfer the emulsion to a separatory funnel and allow 10 minutes for complete phase disengagement. Analyze the aqueous raffinate via ICP-OES.

  • Causality: Precise analytical quantification of the raffinate allows for the calculation of the Distribution Ratio ( D ) and Separation Factor ( β ).

  • Self-Validation Checkpoint (Critical): Strip the loaded organic phase with 1.0 M H2​SO4​ and analyze the strip liquor. The sum of the metal in the raffinate and the strip liquor must equal 100% ± 2% of the initial feed concentration. A mass balance failure indicates either third-phase formation, precipitation, or analytical error, invalidating the run.

Process Workflow Diagram

The following diagram maps the logical flow and phase transfer mechanics of the extraction protocol described above.

G cluster_0 Aqueous Feed Preparation cluster_1 Solvent Extraction Phase N1 Mixed Metal Solution (Co²⁺, Ni²⁺, Impurities) N2 pH Adjustment (Buffer System) N1->N2 N3 Extractant Addition Cyanex 272 or MHPPA N2->N3 Phase Contact (1:1 A/O) N4 Cation Exchange Reaction (Release of H⁺) N3->N4 N5 Loaded Organic Phase (Target Metal Complex) N4->N5 High Affinity (Co²⁺) N6 Raffinate (Rejected Metals) N4->N6 Low Affinity (Ni²⁺)

Step-by-step solvent extraction workflow detailing phase transfer and metal selectivity.

Strategic Conclusions

For researchers and process chemists, the choice between these two extractants hinges on the specific constraints of the feed solution:

  • Prioritize Cyanex 272 when downstream applications (such as battery precursor synthesis or pharmaceutical catalysis) demand ultra-high purity separation of Cobalt from Nickel. Its unparalleled steric hindrance guarantees maximum selectivity, albeit at the cost of requiring higher operational pH and strict saponification control.

  • Prioritize (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA) when processing highly acidic leach liquors where raising the pH is economically or chemically prohibitive (e.g., risk of iron/aluminum precipitation). Its electron-withdrawing phenyl group lowers the pKa​ , enabling robust bulk extraction at lower pH thresholds, though secondary scrubbing stages will be required to achieve high purity.

References

  • Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures Source: MDPI (Minerals) URL:[Link][1]

  • Environmentally Friendly Extraction and Recovery of Cobalt from Simulated Solution of Spent Ternary Lithium Batteries Using the Novel Ionic Liquids of [C8H17NH2][Cyanex 272] Source: ACS Publications (ACS Sustainable Chemistry & Engineering) URL:[Link] [2]

  • Comparison of the Reactivity for the Solvent Extraction of Gold(iii) from Concentrated HCl Solutions Among D2EHPA, PC 88A, and Cyanex 272 Source: Taylor & Francis (Separation Science and Technology) URL:[Link] [3]

Validation

Comparative Mass Spectrometry Fragmentation Analysis of (1-Methyl-heptyl)-phenyl-phosphinic Acid and Alternative Extractants

As a Senior Application Scientist, I have evaluated countless organophosphorus compounds for hydrometallurgical extraction and environmental monitoring. When developing robust LC-MS/MS quantitative assays, understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless organophosphorus compounds for hydrometallurgical extraction and environmental monitoring. When developing robust LC-MS/MS quantitative assays, understanding the gas-phase dissociation mechanics of your target analyte is just as critical as optimizing your chromatography.

This guide provides an in-depth, objective comparison of the mass spectrometry (MS) fragmentation pattern of (1-Methyl-heptyl)-phenyl-phosphinic acid against industry-standard alternatives like Cyanex 272 and D2EHPA. By dissecting the causality behind their fragmentation pathways, we can establish highly selective, self-validating analytical workflows.

Structural Causality in Gas-Phase Fragmentation

In tandem mass spectrometry (MS/MS), the fragmentation trajectory of organophosphorus extractants is governed by bond dissociation energies and steric geometry during Collision-Induced Dissociation (CID).

(1-Methyl-heptyl)-phenyl-phosphinic acid (Molecular Weight: 254.30 g/mol ) possesses a highly asymmetric coordination sphere, featuring both an aliphatic P-C bond and an aromatic P-C bond [1]. This asymmetry dictates a highly specific fragmentation cascade:

  • Aliphatic Cleavage (The McLafferty-Type Rearrangement): The P-C bond connecting the 1-methylheptyl (octan-2-yl) group is susceptible to gas-phase elimination. Upon collisional activation, the flexible alkyl chain folds back toward the phosphoryl core. A β -hydrogen transfers to the phosphoryl oxygen via a cyclic transition state, triggering the neutral loss of octene ( C8​H16​ , 112 Da).

  • Aromatic Retention: Unlike the alkyl group, the phenyl group is anchored to the phosphorus via an sp2 -hybridized carbon. This bond possesses partial π -character and lacks β -hydrogens, rendering it immune to the aforementioned elimination mechanism [3]. Consequently, the phenyl ring remains firmly attached to the phosphorus core even at elevated collision energies, yielding a highly stable protonated phenylphosphinic acid ion at m/z 143.0.

In contrast, symmetric dialkyl extractants like Cyanex 272 lack this stabilizing aromatic core, leading to the complete stripping of their hydrophobic tails and resulting in low-mass, generic product ions [2].

Self-Validating ESI-MS/MS Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates an internal breakdown curve generation step to verify that the collision cell energetics are properly calibrated before any quantitative data is acquired.

MS_Workflow Sample Sample Prep (1 µg/mL + IS) ESI ESI Source (+3.5 kV, 350°C) Sample->ESI Q1 Q1 Isolation (Precursor Selection) ESI->Q1 CID Collision Cell (Argon, 10-40 eV) Q1->CID Q3 Q3 Mass Analysis (Product Ions) CID->Q3 Detector Data System (MRM Validation) Q3->Detector

ESI-MS/MS workflow for characterizing organophosphorus extractants.

Step-by-Step Protocol
  • Sample Preparation: Dilute the (1-Methyl-heptyl)-phenyl-phosphinic acid standard to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. The formic acid is crucial; it drives the equilibrium toward the protonated species [M+H]+ , ensuring a strong precursor signal in Positive Electrospray Ionization (ESI+) mode. Spike with Triphenylphosphate (100 ng/mL) as an internal standard.

  • Source Optimization: Infuse the sample directly into the ESI source at 10 µL/min. Set the capillary voltage to +3.5 kV and the desolvation gas temperature to 350 °C to ensure complete droplet evaporation without inducing premature in-source thermal degradation.

  • System Auto-Validation (Breakdown Curve): Isolate the precursor ion (m/z 255.1) in Q1. Ramp the Collision Energy (CE) in the argon-filled Q2 cell from 10 eV to 40 eV in 2 eV increments.

  • Verification: The system is validated only if the survival yield of the precursor ion drops below 10% at 25 eV, and the primary product ion (m/z 143.0) maximizes between 20-25 eV. This confirms the collision cell is operating at the correct kinetic energy for reproducible Multiple Reaction Monitoring (MRM).

Comparative Fragmentation Performance

When developing quantitative assays for complex matrices (e.g., industrial leachates or wastewater), the choice of MRM transition dictates the Limit of Quantitation (LOQ). The table below objectively compares the MS/MS performance of the target compound against two widely used alternatives.

Extractant / ProductStructural ClassExact MassPrecursor Ion [M+H]+ Primary Product Ion (Quantifier)Secondary Product Ion (Qualifier)
(1-Methyl-heptyl)-phenyl-phosphinic acid Alkyl-Aryl Phosphinic254.14 Dam/z 255.1m/z 143.0 (Loss of octene)m/z 77.0 (Phenyl cation)
Cyanex 272 Dialkyl Phosphinic290.24 Dam/z 291.2m/z 179.1 (Loss of 1st alkene)m/z 67.0 ( H2​PO2+​ )
D2EHPA Dialkyl Phosphoric322.23 Dam/z 323.2m/z 211.1 (Loss of 1st alkene)m/z 99.0 ( H4​PO4+​ )
Analytical Implications

Cyanex 272 and D2EHPA ultimately fragment down to generic, low-mass inorganic phosphorus ions (m/z 67.0 and m/z 99.0, respectively). Monitoring transitions like 291.2 67.0 often results in poor Signal-to-Noise (S/N) ratios because the low-mass region (< m/z 100) is heavily congested with chemical noise from solvent clusters and matrix co-extractants.

Conversely, the transition for (1-Methyl-heptyl)-phenyl-phosphinic acid (255.1 143.0) retains the massive phenyl ring. This high-mass product ion sits well above the typical matrix noise floor, providing superior selectivity and a much cleaner baseline for trace-level quantification.

Detailed Fragmentation Pathway

The diagram below maps the specific, validated dissociation pathway of (1-Methyl-heptyl)-phenyl-phosphinic acid under CID conditions.

Fragmentation M [M+H]+ m/z 255.1 (1-Methyl-heptyl)-phenyl-phosphinic acid F1 [Ph-P(O)(OH)H + H]+ m/z 143.0 Protonated Phenylphosphinic Acid M->F1 - C8H16 (112 Da) Alkene Elimination F2 [Ph-P(=O)]+ m/z 125.0 Loss of H2O F1->F2 - H2O (18 Da) F3 [C6H5]+ m/z 77.0 Phenyl Cation F1->F3 - H3PO2 (66 Da)

Proposed CID fragmentation pathway for (1-Methyl-heptyl)-phenyl-phosphinic acid.

Mechanistic Breakdown:

  • Primary Fragmentation (m/z 255.1 143.0): Occurs at low collision energies (~15-20 eV). The neutral loss of the 112 Da octene chain leaves the highly stable protonated phenylphosphinic acid core.

  • Secondary Fragmentation (m/z 143.0 125.0): As collision energy increases (>30 eV), the m/z 143.0 ion undergoes dehydration (loss of 18 Da), forming a reactive phenyl-phosphinidene oxide cation.

  • Terminal Fragmentation (m/z 143.0 77.0): At extreme collision energies (>40 eV), the robust P-C(aryl) bond finally cleaves, expelling phosphinic acid ( H3​PO2​ ) and leaving the bare phenyl cation (m/z 77.0).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4581284, (1-Methyl-heptyl)-phenyl-phosphinic acid." PubChem. Available at:[Link]

  • Industrial & Engineering Chemistry Research. "Inhibition Role of Solvation on the Selective Extraction of Co(II): Toward Eco-Friendly Separation of Ni and Co." ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH). "Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines." PubMed Central (PMC). Available at:[Link]

Comparative

Benchmarking (1-Methylheptyl)phenylphosphinic Acid Against Commercial Organophosphorus Extractants: A Comprehensive Guide

Executive Summary In the fields of hydrometallurgy and radiopharmaceutical drug development, the separation of adjacent heavy rare earth elements (REEs) and minor actinides is notoriously difficult due to their nearly id...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of hydrometallurgy and radiopharmaceutical drug development, the separation of adjacent heavy rare earth elements (REEs) and minor actinides is notoriously difficult due to their nearly identical chemical behaviors and ionic radii. While commercial organophosphorus extractants like D2EHPA, PC-88A, and Cyanex 272 are industry standards, they often force a compromise between extraction efficiency and stripping difficulty.

(1-Methylheptyl)phenylphosphinic acid (MHPPA) has emerged as a highly specialized asymmetrical extractant. By combining the steric bulk of a branched alkyl chain with the electronic properties of an aryl group, MHPPA offers unprecedented separation factors for adjacent heavy lanthanides (e.g., Lutetium/Ytterbium) and actinides (e.g., Californium/Curium). This guide objectively benchmarks MHPPA against commercial alternatives, providing mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Profiling: The Causality of Extraction Power

To understand why MHPPA outperforms traditional extractants in specific niches, we must analyze the causality behind its molecular structure. Metal extraction by acidic organophosphorus compounds operates via a cation-exchange mechanism, where the extractant dimer dissociates at the aqueous-organic interface to coordinate the metal ion.

The Electronic Effect (Inductive Tuning)

The pKa​ of an extractant dictates its operational pH window. D2EHPA (a phosphoric acid) has a highly labile proton ( pKa​≈1.35−3.0 ), meaning it extracts metals at very low pH but requires highly concentrated, corrosive acids to strip the metals back out. Conversely, Cyanex 272 (a dialkyl phosphinic acid) has a higher pKa​ ( ≈5.2−6.4 ), making stripping easy but requiring continuous base addition to maintain the high pH needed for extraction, as noted in 1 [4].

MHPPA bridges this gap. The phenyl ring acts as an electron-withdrawing group. Through the inductive effect, it pulls electron density away from the phosphoryl oxygen, lowering the pKa​ ( ≈2.5−3.5 ) relative to standard phosphinic acids. This allows MHPPA to operate at mildly acidic pH levels while maintaining excellent hydrolytic stability.

The Steric Effect ( α -Branching Exclusion)

The true power of MHPPA lies in its 1-methylheptyl (2-octyl) group. This group places a methyl branch directly at the α -carbon adjacent to the phosphorus center. This localized crowding creates a highly restrictive coordination sphere. Because heavy REEs (like Lu 3+ ) have smaller ionic radii than light REEs (due to the lanthanide contraction), they fit perfectly into this crowded pocket. Larger competing ions are sterically repelled. This size-exclusion mechanism is why 2 [3] and3 [1] yield vastly superior intra-group separation factors.

Mechanism A Aqueous Radiometal (e.g., Lu-177) C Interfacial Proton Exchange A->C Diffusion B MHPPA Dimer (Organic Phase) B->C Dissociation D Metal-Ligand Complex [Lu(MHPPA)3] C->D Coordination E Steric Exclusion of Larger Ions (Yb) D->E Alpha-branching effect

Fig 1. Interfacial complexation mechanism and steric exclusion pathway of MHPPA.

Comparative Benchmarking Data

To objectively evaluate MHPPA, we benchmark it against the three pillars of commercial organophosphorus extractants. The data below synthesizes extraction behavior in standard aliphatic diluents (e.g., n-dodecane).

Table 1: Physicochemical and Operational Benchmarks of Organophosphorus Extractants

ExtractantChemical ClassApprox. pKa​ Steric HindranceStripping Acidity RequirementPrimary Industrial / Pharma Application
D2EHPA Phosphoric Acid1.35 - 3.0LowHigh (>3M HCl)Base metal separation (Zn/Ca), Light REEs
PC-88A Phosphonic Acid4.1 - 4.5ModerateModerate (1-2M HCl)Mid-to-Heavy REE separation
Cyanex 272 Phosphinic Acid5.2 - 6.4HighLow (<1M HCl)Cobalt/Nickel separation
MHPPA Asymmetrical Aryl-Alkyl Phosphinic Acid2.5 - 3.5Very HighModerate (1-2M HCl)Actinide separation (Cf/Cm), Radiometals (Lu/Yb)

Insight for Drug Development: For the production of carrier-free Lutetium-177 (a critical radiometal for targeted therapies like Lutathera), the target matrix is Ytterbium-176. MHPPA's extreme steric hindrance provides a higher Lu/Yb separation factor than PC-88A, while its lower pKa​ prevents the need for excessive buffering compared to Cyanex 272. Furthermore, 4 [2] have demonstrated extraordinary affinity for minor actinides, making MHPPA highly relevant for Actinium-225 purification.

Experimental Workflows: Self-Validating Liquid-Liquid Extraction Protocol

A robust protocol must be a self-validating system. The following methodology for benchmarking Lu/Yb separation incorporates a strict mass-balance check to ensure no metal is lost to third-phase formation (emulsion polymerization) or precipitation—a common pitfall when testing new extractants.

Step-by-Step Methodology

1. Organic Phase Preparation:

  • Prepare a 0.1 M solution of MHPPA in a high-purity aliphatic diluent (e.g., n-dodecane).

  • Causality: Aliphatic diluents prevent the π−π stacking interactions that aromatic diluents would cause with MHPPA's phenyl group, ensuring the extractant remains fully available for metal coordination.

2. Aqueous Feed Standardization:

  • Prepare an aqueous matrix containing 10 mM YbCl 3​ spiked with trace LuCl 3​ (or 177 Lu radiotracer) in 0.1 M HCl. Adjust the pH to 2.5 using dilute NaOH.

3. Equilibration & Phase Contact:

  • Combine the organic and aqueous phases at an Aqueous-to-Organic (A/O) ratio of 1:1 in a thermostated separation funnel at 25°C.

  • Agitate mechanically for 30 minutes to ensure complete interfacial mass transfer.

4. Phase Separation & Stripping:

  • Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a crisp phase break.

  • Separate the aqueous raffinate.

  • Strip the loaded organic phase by contacting it with an equal volume of 2.0 M HCl for 20 minutes.

5. Validation (The Mass-Balance Check):

  • Quantify the metal content in the initial feed, the aqueous raffinate, and the strip liquor using ICP-MS (or Gamma Spectrometry for radiotracers).

  • Integrity Rule: The sum of the metal in the raffinate and the strip liquor must equal the initial feed concentration ( ±2% ). A deficit indicates third-phase formation, requiring a modifier (e.g., TBP or isodecanol) to be added to the organic phase.

Workflow P1 1. Phase Preparation 0.1M MHPPA in n-Dodecane P3 3. Counter-Current Contact A/O = 1:1, 25°C, 30 min P1->P3 P2 2. Aqueous Feed Setup Lu/Yb Matrix + Tracer P2->P3 P4 4. Phase Separation Centrifugation @ 3000 rpm P3->P4 P5 5. Mass-Balance Validation ICP-MS & Gamma Spectrometry P4->P5

Fig 2. Self-validating liquid-liquid extraction workflow for radiometal purification.

References

  • Source: KISTI (Oak Ridge National Laboratory)
  • Title: METAL EXTRACTION FROM NITRIC ACID SOLUTIONS BY (DIPHENYL-PHOSPHINYLMETHYL)
  • Title: Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: effective synthesis based on α-olefin dimers and applications in lanthanide extraction and separation Source: RSC Publishing URL
  • Title: COMPETING SOLVENT EXTRACTION OF CALCIUM AND/OR NICKEL WITH CYANEX 272 AND/OR D2EHPA Source: SciELO URL

Sources

Validation

X-Ray Crystallography Validation of (1-Methyl-heptyl)-phenyl-phosphinic Acid Coordination Geometry: A Comparative Guide

As the demand for high-purity rare earth elements and transition metals escalates, the structural design of organophosphorus extractants has become a critical focal point in hydrometallurgy and coordination chemistry. (1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-purity rare earth elements and transition metals escalates, the structural design of organophosphorus extractants has become a critical focal point in hydrometallurgy and coordination chemistry. (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA) —also known systematically as octan-2-yl(phenyl)phosphinic acid—represents a highly specialized asymmetric ligand[1].

Unlike symmetric dialkyl phosphinic acids, MHPPA combines an electron-withdrawing phenyl ring with a sterically demanding alpha-branched aliphatic chain. To fully leverage this ligand in drug development (e.g., radiopharmaceutical chelation) or metal extraction, researchers must understand its coordination mechanics at the atomic level. This guide provides an in-depth comparative analysis of MHPPA's performance, grounded in Single-Crystal X-Ray Diffraction (SC-XRD) validation, and outlines a self-validating protocol for structural characterization.

Mechanistic Context: The Causality of Ligand Asymmetry

The coordination geometry of a metal-ligand complex is rarely accidental; it is strictly dictated by the electronic and steric profile of the ligand. In the case of MHPPA, two structural features drive its unique coordination behavior:

  • Electronic Modulation via the Phenyl Ring: The phenyl group pulls electron density away from the phosphoryl oxygen. This lowers the pKa​ of MHPPA to approximately 3.8[1], making it significantly more acidic than standard dialkyl phosphinic acids (e.g., Cyanex 272, pKa​≈6.0 ). This allows for metal coordination at lower pH thresholds, preventing metal hydroxide precipitation during extraction.

  • Steric Shielding via the 1-Methylheptyl Chain: The branching at the alpha-carbon creates immediate steric bulk near the coordination site. When coordinating with large ions like Lanthanides ( Ln3+ ), this bulk forces a long distance between coordination planes, heavily favoring Twisted Square Antiprismatic (TSA) or Twisted Snub Disphenoid (TSD) geometries over standard highly-symmetric configurations[2],[3]. Furthermore, this steric hindrance prevents the formation of infinite 3-D polymeric networks, favoring discrete pseudo-chelates or 1-D chains that remain soluble in organic phases[4].

Coordination_Logic S1 Phenyl Ring (Electron Withdrawing) C1 Lowered pKa (~3.8) S1->C1 S2 1-Methylheptyl Chain (Alpha-Branching) C2 High Steric Bulk (N4-O4 Expansion) S2->C2 R1 Low-pH Metal Extraction C1->R1 C2->R1 R2 Twisted Square Antiprismatic (TSA) C2->R2

Logical relationship between MHPPA structural features and coordination geometry.

Comparative Performance Data

To objectively evaluate MHPPA, we must benchmark it against industry-standard alternatives: Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid) and D2EHPA (Di-(2-ethylhexyl)phosphoric acid). X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) analyses reveal distinct differences in how these ligands satisfy metal coordination spheres.

Table 1: Structural and Performance Comparison of Organophosphorus Ligands
ParameterMHPPACyanex 272D2EHPA
Ligand Class Asymmetric PhosphinicSymmetric PhosphinicSymmetric Phosphoric
Approximate pKa​ ~3.8~6.0~3.0
Co(II) Coordination Distorted Octahedral / TetrahedralTetrahedralOctahedral
Lanthanide ( Ln3+ ) Geometry Twisted Square Antiprismatic (TSA)Square Antiprismatic (SA)Capped Square Antiprismatic
Polymeric Tendency Moderate (1-D chains)Low (Discrete dimers)High (2-D/3-D networks)
Primary Extraction Mechanism Pseudo-chelate formationDimer ion-exchangePolymeric ion-exchange

Key Insight: X-ray structures demonstrate that phosphinic acids like MHPPA often form unique pseudo-chelates ( ⁻O-PR2​=O…H-O-PR2​=O ) where both a deprotonated phosphinate and its neutral parent acid coordinate to a single metal atom[4]. This specific geometry is the exact mechanism that enables high Co/Ni separation factors, as Cobalt readily adopts the sterically restricted tetrahedral geometry offered by the pseudo-chelate, while Nickel resists it.

Self-Validating Experimental Protocol for SC-XRD

Growing diffraction-quality single crystals of organophosphorus-metal complexes is notoriously difficult due to their tendency to form waxy, amorphous polymers. The following protocol utilizes a self-validating feedback loop to ensure structural integrity prior to beamline analysis.

Phase 1: Ligand Saponification & Complexation
  • Saponification: Suspend 2.0 mmol of MHPPA in 10 mL of a 1:1 ethanol/water mixture. Add exactly 2.0 mmol of NaOH (0.1 M aqueous).

    • Causality: Exact stoichiometry is critical. Over-addition leads to metal-hydroxide co-precipitation; under-addition leaves unreacted ligand that acts as a surfactant, emulsifying the mixture.

    • Self-Validation Check: The opaque suspension will turn into a completely transparent solution, confirming 100% conversion to the sodium phosphinate salt.

  • Metal Addition: Dropwise, add 1.0 mmol of CoCl2​⋅6H2​O dissolved in 5 mL of ethanol. Stir for 2 hours at room temperature.

  • Extraction & Drying: Extract the resulting complex into toluene, wash with deionized water to remove NaCl, and dry over anhydrous Na2​SO4​ . Evaporate to yield a solid powder.

Phase 2: Spectroscopic Pre-Validation

Before attempting crystallization, validate coordination via FT-IR spectroscopy.

  • Self-Validation Check: Analyze the ν(P=O) stretching frequency. Free MHPPA exhibits a sharp peak at ~1170 cm −1 . Successful metal coordination weakens the P=O bond, shifting the peak to ~1130–1140 cm −1 . If this shift is absent, the synthesis failed; do not proceed to crystallization.

Phase 3: Thermodynamic Crystallization (Vapor Diffusion)
  • Dissolve 50 mg of the validated complex in 2 mL of a "good" solvent (e.g., dichloromethane) in a small inner vial.

  • Place the inner vial inside a larger sealed chamber containing 10 mL of an "anti-solvent" (e.g., n-hexane or acetonitrile).

    • Causality: Rapid cooling or rotary evaporation causes kinetic trapping, yielding useless twinned microcrystals. Vapor diffusion allows the system to slowly navigate to its global thermodynamic minimum, yielding highly ordered single domains.

  • Allow to stand undisturbed at 20°C for 7–14 days.

    • Self-Validation Check: Inspect crystals under a polarized light microscope. A high-quality single crystal will completely extinguish light every 90 degrees of rotation. If it remains partially illuminated, it is twinned and will yield convoluted XRD data.

XRD_Workflow L1 1. Ligand Saponification (MHPPA + NaOH) L2 2. Metal Complexation (Add MCl2/MCl3) L1->L2 pH Control L3 3. FT-IR Pre-Validation (Check Δν P=O) L2->L3 Precipitate L4 4. Vapor Diffusion (Thermodynamic Growth) L3->L4 Validated Complex L5 5. SC-XRD Refinement (Anisotropic Data) L4->L5 Single Crystal

SC-XRD sample preparation and validation workflow for MHPPA-metal complexes.

Crystallographic Data Interpretation

When refining the SC-XRD data of MHPPA complexes, pay close attention to the following parameters to validate the coordination geometry:

  • M-O Bond Lengths: Phosphinate oxygens typically exhibit M-O bond lengths between 1.95 Å and 2.15 Å depending on the metal. Discrepancies here indicate incomplete deprotonation or mixed oxidation states.

  • Anagostic Interactions: Look for unique intermolecular C−H…M anagostic interactions between the methylene hydrogen atoms of the 1-methylheptyl chain and the metal center. These weak interactions (often visible in X-ray structures of Ni and Pd complexes) stabilize 1-D polymeric chains[4].

  • R-Factor Validation: A reliable structural model for these complexes should converge with an R1​ factor of < 0.05. High residual electron density near the phosphorus atom usually indicates static disorder of the bulky 1-methylheptyl chain, which must be modeled using split occupancies.

Sources

Comparative

comparative study of synergistic extractants with (1-Methyl-heptyl)-phenyl-phosphinic acid

Comparative Guide to Synergistic Extractants with (1-Methyl-heptyl)-phenyl-phosphinic Acid (P507 / PC88A) As hydrometallurgy and radiochemistry advance, the demand for high-purity rare earth elements (REEs), actinides, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Synergistic Extractants with (1-Methyl-heptyl)-phenyl-phosphinic Acid (P507 / PC88A)

As hydrometallurgy and radiochemistry advance, the demand for high-purity rare earth elements (REEs), actinides, and battery metals (like cobalt and nickel) has pushed the limits of traditional solvent extraction. (1-Methyl-heptyl)-phenyl-phosphinic acid—commercially known as P507, PC88A, or Ionquest 801—is an industry-standard acidic organophosphorus extractant. However, when used in isolation, P507 often suffers from physical limitations such as high viscosity, the need for highly concentrated stripping acids, and plateauing separation factors.

To overcome these thermodynamic and operational bottlenecks, researchers engineer synergistic extraction systems . By combining P507 with secondary extractants, we can fundamentally alter the coordination chemistry at the liquid-liquid interface. This guide objectively compares the performance of field-proven P507 synergistic systems, detailing the mechanistic causality and providing self-validating experimental protocols.

The Mechanistic Causality of Synergism

When P507 extracts metal ions, it operates via a cation-exchange mechanism. The extractant exists primarily as a hydrogen-bonded dimer in non-polar diluents. It coordinates the metal via its phosphoryl oxygen and deprotonated hydroxyl group. However, these primary complexes often fail to fully satisfy the coordination number of the target metal ion, leaving residual inner-sphere water molecules attached. This hydration restricts the lipophilicity of the complex, limiting its solubility in the organic phase and depressing the distribution ratio ( D ).

Introducing a synergist—whether a neutral oxodonor, a chelator, or another acidic extractant—alters this thermodynamic landscape. The synergist displaces the residual water molecules or expands the coordination sphere to form a highly lipophilic mixed-ligand complex. This water expulsion is entropically favorable, driving the equilibrium toward the organic phase and exponentially increasing extraction efficiency.

MechanisticPathway A Aqueous Metal Ion (e.g., Co2+, REE3+) D Intermediate Complex (Hydrated, Low Lipophilicity) A->D + P507 B P507 (Dimer) Acidic Extractant B->D C Synergist (e.g., Cyanex 272, TBP) E Synergistic Mixed Complex (Water Replaced, High Lipophilicity) C->E D->E + Synergist (Water Expulsion) F Organic Phase (High Extraction Efficiency) E->F Phase Transfer

Mechanistic pathway of synergistic mixed-ligand complex formation.

Comparative Analysis of Synergistic Systems

A. P507 + Cyanex 272 (Acidic + Acidic System)

Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) is structurally similar to P507 but features greater steric hindrance. While Cyanex 272 alone has poor physical characteristics, blending it with P507 creates a powerful synergistic effect for both heavy REEs and base metals. For the extraction of nickel, the synergistic species forms an M(AB) structure, significantly boosting the synergistic coefficient[1]. Furthermore, in REE processing, this binary mixture achieves the same separation performance as pure P507 while reducing the mineral acid requirements for stripping by more than 30%[2].

B. P507 + 8-Hydroxyquinoline (Acidic + Chelating System)

Separating neighboring light rare earths like Praseodymium(III) and Neodymium(III) is notoriously difficult due to lanthanide contraction. 8-Hydroxyquinoline (HQ) alone has low extraction efficiency for these ions. However, combining HQ with P507 triggers the formation of a highly lipophilic ternary species (e.g., PrQ2​L10​H9​ ). This combination yields a massive synergistic enhancement factor of 5.39 at an optimal HQ:P507 ratio of 3:7, allowing for complete stripping at exceptionally low acid concentrations (~0.02 M H2​SO4​ )[3].

C. P507 + Neutral Oxodonors (Acidic + Neutral System)

For the extraction of actinides such as Uranium(VI) from nitric acid media, neutral oxodonors like Tri-n-butyl phosphate (TBP) or Trioctyl phosphine oxide (TOPO) act as powerful synergists. The neutral ligand directly replaces the water of hydration in the primary uranyl-P507 complex. This reaction is highly exothermic, meaning strict temperature control is required to maintain high distribution ratios across 0.5 to 6 M HNO3​ [4].

Quantitative Performance Summary

Synergistic SystemTarget MetalsOptimal RatioSynergistic MechanismKey Performance Metric
P507 + Cyanex 272 Ni(II) / Co(II)Variable (Ni favors Cyanex excess)Formation of M(AB) mixed complexSignificant synergistic coefficient for Ni(II) over Co(II)[1].
P507 + Cyanex 272 Heavy REEs1:1Mixed dimeric coordinationReduces stripping acid requirement by >30%[2].
P507 + HQ Pr(III) / Nd(III)7:3 (P507:HQ)Ternary complex ( PrQ2​L10​H9​ )Max synergistic enhancement factor of 5.39 at pH 3.6[3].
P507 + TBP U(VI)EquimolarDisplacement of hydration waterExothermic extraction; high D values at 0.5–6 M HNO3​ [4].

Self-Validating Experimental Protocol

To ensure data trustworthiness, any solvent extraction protocol must function as a closed mass-balance system. The following methodology guarantees reproducible and validated extraction data.

Step 1: Phase Preparation & Saponification Causality: P507 extracts metals via cation exchange, releasing protons ( H+ ) into the aqueous phase. This rapidly drops the pH, prematurely halting extraction. To prevent this, P507 must be partially saponified (neutralized with a stoichiometric amount of NaOH) to act as an internal pH buffer.

  • Action: Prepare the organic phase by diluting P507 and the chosen synergist in a non-polar diluent (e.g., kerosene or heptane). Stir with NaOH for 48 hours to achieve ~65 mol% saponification.

Step 2: Isothermal Equilibration Causality: Because synergistic extractions (especially with neutral donors) are often exothermic[4], fluctuations in ambient temperature will skew thermodynamic equilibrium constants.

  • Action: Combine the aqueous metal feed and the organic phase at a 1:1 Aqueous/Organic (A/O) ratio in a thermostatic shaker (e.g., 303 K). Agitate vigorously for 40–60 minutes to ensure maximum interfacial surface area and complete equilibration.

Step 3: Phase Separation Causality: Saponified extractants act as surfactants, often generating micro-emulsions that blur the phase boundary and cause entrainment errors.

  • Action: Centrifuge the mixture at 3000 rpm for 5 minutes to break emulsions and achieve a sharp phase interface.

Step 4: Analytical Validation (Mass-Balance Check) Causality: Relying solely on aqueous depletion to calculate organic loading assumes no metal was lost to precipitation or third-phase formation. A self-validating protocol requires a closed mass balance.

  • Action:

    • Analyze the aqueous raffinate via ICP-OES to determine unextracted metal ( Maq​ ).

    • Strip the loaded organic phase using a high-concentration mineral acid (e.g., 0.5 M H2​SO4​ ) to reverse the equilibrium.

    • Analyze the strip liquor ( Mstrip​ ).

    • Validation Gate: The protocol is only valid if Minitial​=Maq​+Mstrip​ .

ExperimentalWorkflow Step1 1. Phase Preparation Saponify P507 to buffer pH drop Step2 2. Equilibration Constant Temp & Vigorous Mixing Step1->Step2 Step3 3. Phase Separation Centrifugation to break emulsions Step2->Step3 Step4 4. Analytical Validation Mass Balance: M_initial = M_aq + M_org Step3->Step4 Aqueous Raffinate Step5 5. Acidic Stripping Reverse equilibrium to recover metal Step3->Step5 Loaded Organic Step5->Step4 Strip Liquor Validation

Self-validating experimental workflow for synergistic solvent extraction.

Sources

Validation

Validating the Stripping Performance of (1-Methyl-heptyl)-phenyl-phosphinic acid vs. PC-88A: A Technical Comparison Guide

Solvent extraction is the cornerstone of hydrometallurgical separation, particularly for rare earth elements (REEs) and critical battery metals. For decades, PC-88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Solvent extraction is the cornerstone of hydrometallurgical separation, particularly for rare earth elements (REEs) and critical battery metals. For decades, PC-88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) has been the industry standard. However, the operational bottleneck of PC-88A lies in its stripping phase, which requires highly concentrated acids, leading to severe equipment corrosion and high reagent costs[1].

Enter (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA) —an asymmetric phosphinic acid designed to overcome these thermodynamic hurdles. This guide objectively compares the stripping performance of MHPPA against PC-88A, providing mechanistic insights and self-validating experimental protocols for researchers and process engineers.

Mechanistic Causality: Why Molecular Structure Dictates Stripping

Stripping is the thermodynamic reversal of extraction. The efficiency of metal release from the organic phase is governed by the basicity of the extractant's functional group and the steric environment surrounding the metal-ligand coordination sphere.

Electronic Effects (The pKa Factor): PC-88A is a phosphonic acid containing a P-O-C linkage. The electronegative oxygen atom in the alkoxy group withdraws electron density from the phosphorus center via the inductive effect, increasing the acidity of the -OH proton (pKa ~ 4.1). Consequently, the metal-PC-88A complex is highly stable at low pH, necessitating aggressive acid concentrations (often >3.0 M HCl) to drive the stripping equilibrium forward[2].

Conversely, MHPPA is a phosphinic acid with two direct P-C bonds. Carbon is less electronegative than oxygen, resulting in a more electron-rich phosphorus center and a higher pKa (typically 5.0–5.5). The weaker acidity means the metal-MHPPA complex is easily destabilized by moderate acid concentrations (<1.5 M HCl), drastically improving stripping efficiency[2].

Steric Hindrance and Interfacial Kinetics: The asymmetric structure of MHPPA—combining a bulky, rigid phenyl ring with a branched 1-methylheptyl (sec-octyl) chain—creates significant steric crowding around the coordination center. While this slightly suppresses maximum metal loading capacity, it acts as a kinetic catalyst during stripping. The steric bulk prevents tight interfacial packing, lowering interfacial tension and viscosity. This results in faster phase disengagement (settling) compared to the flexible, symmetric 2-ethylhexyl chains of PC-88A.

Comparative Stripping Performance

The following table summarizes the comparative stripping performance for a heavy rare earth element ( Lu3+ ), which traditionally exhibits the highest stripping difficulty in PC-88A systems.

ParameterPC-88AMHPPAOperational Impact
Optimal Stripping Acidity (HCl) 3.0 - 4.0 M1.0 - 1.5 M60% reduction in acid consumption; significantly lower equipment corrosion.
1-Stage Stripping Efficiency 65 - 70%> 92%Fewer counter-current mixer-settler stages required for complete recovery.
Phase Separation Time 120 - 150 s45 - 60 sHigher volumetric throughput; smaller settler footprint required.
Third-Phase Tendency Moderate (at high loading)Very LowEnhanced process stability; eliminates the need for phase modifiers (e.g., isodecanol).
Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates mandatory mass balance checks to verify data accuracy without relying on external assumptions.

Step 1: Preparation of the Loaded Organic Phase

  • Prepare a 0.5 M solution of the extractant (PC-88A or MHPPA) in an aliphatic diluent (e.g., sulfonated kerosene).

  • Saponify the organic phase to 40% using 10 M NaOH under vigorous stirring. Causality Note: Saponification exchanges H+ for Na+ , preventing the aqueous pH from dropping drastically during metal loading, which would otherwise halt extraction prematurely.

  • Contact the organic phase with an aqueous feed containing 10 g/L of the target metal (e.g., LuCl3​ ) at an Organic/Aqueous (O/A) ratio of 1:1 for 15 minutes.

  • Separate the phases and analyze the aqueous raffinate via ICP-OES. Calculate the organic loading using the mass balance equation: [M]org​=[M]aq,initial​−[M]aq,final​ .

Step 2: Stripping Isotherm Generation

  • Aliquot 20 mL of the loaded organic phase into a series of separatory funnels.

  • Add aqueous stripping solutions (HCl) ranging from 0.1 M to 4.0 M at various O/A ratios (e.g., 1:5, 1:2, 1:1, 2:1, 5:1).

  • Agitate at 300 rpm for 10 minutes at a constant temperature of 25°C to ensure thermodynamic equilibrium.

  • Allow phases to disengage, recording the exact phase separation time (in seconds) using a stopwatch.

Step 3: Analytical Validation (The Self-Validating Check)

  • Analyze the stripped aqueous phase for metal concentration [M]aq,strip​ via ICP-OES.

  • Strip the remaining organic phase completely using 5.0 M HCl (for MHPPA) or 6.0 M HCl (for PC-88A) to determine the residual metal [M]org,residual​ .

  • Integrity Check: Verify that [M]org,initial​=[M]org,residual​+([M]aq,strip​×Vorg​Vaq​​) . If the variance exceeds ±2%, the data point must be discarded due to potential third-phase entrainment, solvent evaporation, or analytical error.

  • Plot the McCabe-Thiele diagram using the validated data to determine the theoretical number of counter-current stripping stages required for pilot-scale implementation.

Workflow Visualization

The following diagram illustrates the comparative chemical logic and physical workflow of the stripping circuits for both extractants.

StrippingWorkflow cluster_0 Loaded Organic Phase cluster_1 Recovered Phases Org_PC88A Metal-PC-88A Complex (Strong P-O-C bond) Mixer Mixer Stage (Proton Exchange) Org_PC88A->Mixer High Acid Req. (>3M) Org_MHPPA Metal-MHPPA Complex (Weaker P-C bond) Org_MHPPA->Mixer Low Acid Req. (<1.5M) Acid Aqueous Stripping Agent (HCl / H2SO4) Acid->Mixer Settler Phase Separation (Settler) Mixer->Settler Aq_Metal Aqueous Metal Product (High Purity) Settler->Aq_Metal Regen_Org Regenerated Extractant (Recycled) Settler->Regen_Org

Fig 1: Stripping workflow showing differing acid requirements for PC-88A and MHPPA extractants.

Conclusion

While PC-88A remains a robust workhorse for solvent extraction, its high stripping acidity presents significant engineering challenges[3]. By replacing the alkoxy group with an asymmetric alkyl-aryl configuration, (1-Methyl-heptyl)-phenyl-phosphinic acid (MHPPA) fundamentally alters the thermodynamics of the metal-ligand complex. This translates to a highly efficient stripping profile that reduces acid consumption, accelerates phase separation, and ultimately lowers the operational expenditure (OPEX) of hydrometallurgical circuits.

References
  • Source: Tokyo Institute of Technology (titech.ac.jp)
  • Title: Stripping studies of iron(III)
  • Source: RSC Publishing (rsc.org)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1-Methyl-heptyl)-phenyl-phosphinic Acid

Introduction: As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and environmental stewardship. The handling and disposal of chemical reagents like (1-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and environmental stewardship. The handling and disposal of chemical reagents like (1-Methyl-heptyl)-phenyl-phosphinic acid demand a rigorous and informed approach. This guide moves beyond mere procedural checklists to provide a deep, technically-grounded framework for the safe and compliant disposal of this organophosphorus compound. Understanding the chemical's specific hazards is the first step in protecting ourselves, our colleagues, and our environment.

Part 1: Hazard Assessment & Core Safety Directives

(1-Methyl-heptyl)-phenyl-phosphinic acid (CAS No. 64308-50-5) is an organophosphorus compound whose safe handling is paramount. Its hazard profile, as identified in GHS classifications, dictates the stringent disposal protocols required.[1][2] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Furthermore, related phosphinic acids are known to be corrosive and harmful if swallowed, a characteristic that must be assumed for this compound in the absence of contrary data.[3][4]

Under the Resource Conservation and Recovery Act (RCRA) in the United States, unneutralized acidic waste is often classified as a corrosive hazardous waste (D002).[5] Therefore, (1-Methyl-heptyl)-phenyl-phosphinic acid waste must be managed as regulated hazardous waste.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS CodeDescriptionRequired PPE
Skin IrritationH315 (Category 2)Causes skin irritation.[1][2]Nitrile or Neoprene Gloves (double-gloving recommended), Lab Coat, Closed-toe Shoes
Eye IrritationH319 (Category 2)Causes serious eye irritation.[1][2]ANSI Z87.1-compliant Safety Goggles or a Face Shield
Specific Target Organ ToxicityH335 (Category 3)May cause respiratory irritation.[2]Use in a certified Chemical Fume Hood. Respirator may be needed for spill cleanup.
Potential CorrosivityH290 (Inferred)Based on similar compounds like Phenylphosphinic Acid.[3]Handle on compatible surfaces (e.g., polypropylene trays).
Potential Acute ToxicityH302 (Inferred)Based on similar compounds, may be harmful if swallowed.[4]Do not eat, drink, or smoke in the laboratory.[3]

Part 2: Disposal Workflow & Step-by-Step Protocols

The cardinal rule for the disposal of (1-Methyl-heptyl)-phenyl-phosphinic acid is that it must never be discharged down the sanitary sewer.[6][7] Organophosphorus compounds can be detrimental to aquatic ecosystems and interfere with wastewater treatment processes.[8] The only acceptable route is collection for disposal by a licensed environmental waste management firm.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing (1-Methyl-heptyl)-phenyl-phosphinic acid.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Waste Collection & Segregation cluster_3 Final Steps start Waste Generated (1-Methyl-heptyl)-phenyl-phosphinic acid liquid_waste Pure Reagent or Aqueous/Organic Solutions start->liquid_waste solid_waste Contaminated Solids (Gloves, Weigh Boats, Wipes) start->solid_waste sharps_waste Contaminated Sharps (Needles, Pipette Tips) start->sharps_waste liquid_container Hazardous Liquid Waste Container (Glass or HDPE) liquid_waste->liquid_container Segregate from bases, oxidizers, and metals solid_container Hazardous Solid Waste Container (Labeled Bag in a rigid box) solid_waste->solid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name Associated Hazards liquid_container->labeling solid_container->labeling sharps_container->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Waste Segregation and Collection Workflow.

Step-by-Step Disposal Protocol

1. Waste Segregation at the Source:

  • Causality: Preventing dangerous reactions is critical. Mixing organophosphorus acids with bases can cause a violent exothermic reaction. Contact with strong oxidizing agents can also lead to dangerous reactions.

  • Procedure: Designate separate waste streams. Do not mix (1-Methyl-heptyl)-phenyl-phosphinic acid waste with incompatible materials such as bases, strong oxidizing agents, or reactive metals.[9][10]

2. Container Selection:

  • Causality: The container must maintain its integrity and prevent leaks. Since related compounds may be corrosive to metals, plastic or glass is required.[3]

  • Procedure:

    • For Liquids: Use a designated, leak-proof container made of High-Density Polyethylene (HDPE) or borosilicate glass. The original reagent bottle is often a suitable choice.[10]

    • For Solids (contaminated gloves, wipes, etc.): Collect in a heavy-duty plastic bag that is then placed inside a rigid, sealable container (e.g., a cardboard box or plastic pail) to prevent punctures.[11]

    • Ensure all containers have a secure, screw-top cap. Leave at least 10% headspace to allow for vapor expansion and prevent spills.[9]

3. Proper Labeling:

  • Causality: Accurate labeling is a regulatory requirement and ensures safe handling by all personnel, including waste technicians.

  • Procedure: Immediately label the waste container with the words "HAZARDOUS WASTE ".[10][11] Also include:

    • The full chemical name: "(1-Methyl-heptyl)-phenyl-phosphinic acid"

    • All components and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard characteristics: "Corrosive (Acid)", "Irritant".

    • The date of accumulation.

4. Temporary Storage in the Laboratory:

  • Causality: Safe temporary storage prevents accidents and ensures compliance with regulations for Satellite Accumulation Areas (SAAs).

  • Procedure:

    • Keep waste containers tightly closed at all times, except when adding waste.[10]

    • Store the container in a designated SAA, which must be at or near the point of generation.

    • Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Do not allow waste to accumulate in the lab. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department once the container is full or has been in storage for a set period (e.g., 6-12 months).[6]

Part 3: Emergency Procedures

Spill Management Protocol

Rapid and correct response to a spill is critical to mitigate exposure and environmental contamination.

SpillManagement cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Disposal spill Spill Occurs alert Alert personnel Evacuate immediate area spill->alert ppe Don appropriate PPE: Double gloves, goggles, lab coat, respirator (if needed) alert->ppe contain Contain spill with absorbent pads or dikes ppe->contain neutralize CAUTIOUSLY neutralize with soda ash or sodium bicarbonate (for small spills only) contain->neutralize absorb Absorb neutralized residue with inert material (vermiculite, sand) neutralize->absorb collect Collect all cleanup materials (absorbents, gloves) absorb->collect dispose Place in a labeled Hazardous Waste container collect->dispose decontaminate Decontaminate spill area with soap and water dispose->decontaminate

Caption: Spill Response and Cleanup Workflow.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material.

    • Cautiously neutralize the spill by covering it with a weak base like sodium bicarbonate or soda ash. Avoid strong bases.[5]

    • Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.

    • Collect the contaminated absorbent and any cleanup materials (gloves, wipes) in a designated hazardous waste container.[10]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Part 4: Decontamination

  • Reusable Glassware/Equipment: If equipment must be reused, it should be triple-rinsed. The first two rinses should be with a suitable solvent (e.g., ethanol or acetone, depending on solubility), and the final rinse with water. Crucially, all three rinsates must be collected as hazardous waste. [11] This is a standard procedure for acutely hazardous materials and represents best practice.

  • Empty Containers: An "empty" container that held (1-Methyl-heptyl)-phenyl-phosphinic acid must still be disposed of as hazardous waste unless it has been properly triple-rinsed and the rinsate collected. It is often safer and more efficient to dispose of the original container as hazardous waste.[11]

By adhering to these scientifically-grounded procedures, you ensure that your critical research is conducted with the highest standards of safety and environmental responsibility.

References

  • (1-Methyl-heptyl)-phenyl-phosphinic acid — Chemical Substance Information. NextSDS. [Link]

  • (1-Methyl-heptyl)-phenyl-phosphinic acid | C14H23O2P | CID 4581284. PubChem, National Center for Biotechnology Information. [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]

  • Phosphoric Acid Material Safety Data Sheet. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM. [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Right to Know - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Organophosphorus Pesticide Standard - Safety Data Sheet. Restek. [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • AP-42, Chapter 8.9: Phosphoric Acid. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Personal protective equipment for handling (1-Methyl-heptyl)-phenyl-phosphinic acid

Comprehensive Safety & Handling Guide: (1-Methyl-heptyl)-phenyl-phosphinic Acid As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; it encompasses ensuring you can use them sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: (1-Methyl-heptyl)-phenyl-phosphinic Acid

As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; it encompasses ensuring you can use them safely and effectively. This guide provides essential, field-proven safety protocols for handling (1-Methyl-heptyl)-phenyl-phosphinic acid. The procedures outlined are derived directly from the compound's known hazard profile and established best practices for laboratory safety. Our core philosophy is that a well-informed researcher is a safe and successful researcher.

Hazard Identification: The Foundation of Safe Handling

Understanding the specific risks associated with a chemical is the first and most critical step in developing safety protocols. (1-Methyl-heptyl)-phenyl-phosphinic acid is not benign; its hazards are well-documented in GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications provided to the European Chemicals Agency (ECHA).[1][2]

All handling procedures must be designed to mitigate these primary risks.

Hazard ClassGHS CodeDescriptionPractical Implication
Skin IrritationH315Causes skin irritation.[1][2]Direct contact can cause redness, inflammation, or burns. Chemical-resistant gloves and a lab coat are mandatory to prevent skin exposure.
Serious Eye IrritationH319Causes serious eye irritation.[1][2]Splashes can cause significant pain and potential damage to vision. Tightly sealed safety goggles are the minimum requirement; a face shield is necessary when handling larger quantities or when a splash risk exists.
Respiratory IrritationH335May cause respiratory irritation.[1]Inhaling dust or aerosols can irritate the nose, throat, and lungs. All handling of the solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[3][4]

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan always starts with engineering and administrative controls to minimize exposure potential.

cluster_0 Risk Mitigation Workflow Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) Eng->Admin Enhances PPE Personal Protective Equipment (Final Defense) Admin->PPE Requires

Caption: Risk Mitigation Workflow Diagram

  • Engineering Controls (Primary Barrier): The most effective control is to physically remove the hazard. For this compound, the key engineering control is a certified chemical fume hood .[3][4] This is non-negotiable due to the respiratory irritation hazard (H335) and protects you from inhaling dust or aerosols.[5] Emergency eyewash stations and safety showers must also be readily accessible.[6]

  • Administrative Controls (Procedural Safety): These are the workplace policies and procedures that reduce exposure. This includes developing a site-specific Standard Operating Procedure (SOP) for this chemical, mandatory training on its hazards, and restricting access to authorized personnel only. Always review the Safety Data Sheet (SDS) before beginning work.[3][6]

Personal Protective Equipment (PPE): Your Final Defense

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier against accidental exposure. Selection must be based on the specific hazards identified.[7]

start Task Assessment splash_risk Potential for Splash or Aerosol? Yes No start->splash_risk volume volume splash_risk:f1->volume goggles Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles splash_risk:f2->goggles face_shield Enhanced PPE: - Add Face Shield volume:f2->face_shield heavy_gloves Maximal PPE: - Add Face Shield - Heavy-duty Gloves (e.g., Butyl/Neoprene) volume:f1->heavy_gloves cluster_0 Emergency Response Protocol Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Spill Spill Event Alert Alert Colleagues & Supervisor Spill->Alert FlushSkin Flush with water for 15 min Skin->FlushSkin FlushEye Use eyewash for 15 min Eye->FlushEye FreshAir Move to Fresh Air Inhale->FreshAir Evacuate Evacuate Area Alert->Evacuate Consult Consult SDS & Seek Medical Attention FlushSkin->Consult FlushEye->Consult FreshAir->Consult

Caption: Emergency Response Flowchart

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [8]* Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [8]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [9]* Spill: Alert personnel in the immediate area. [10]For a small spill within a fume hood, use an appropriate absorbent spill kit designed for chemical spills. For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

cluster_1 Waste Disposal Pathway Experiment Experiment (Point of Generation) Waste Designated, Labeled Hazardous Waste Container Experiment->Waste Storage Satellite Accumulation Area (Lab) Waste->Storage Pickup EHS Waste Pickup Storage->Pickup

Caption: Chemical Waste Disposal Pathway

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Containment: All waste, including contaminated consumables (gloves, wipes), must be collected in a designated, properly sealed, and clearly labeled hazardous waste container. 3. Labeling: The waste container label must include the full chemical name, "(1-Methyl-heptyl)-phenyl-phosphinic acid," and list all other components in the waste mixture. The appropriate hazard pictograms (irritant) must be displayed.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials, until it is collected by your institution's EHS personnel for final disposal. [3] By adhering to these guidelines, you can significantly mitigate the risks associated with handling (1-Methyl-heptyl)-phenyl-phosphinic acid, ensuring a safer environment for yourself and your colleagues.

References

  • Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]

  • PubChem. (1-Methyl-heptyl)-phenyl-phosphinic acid. National Center for Biotechnology Information. [Link]

  • NextSDS. (1-Methyl-heptyl)-phenyl-phosphinic acid — Chemical Substance Information. [Link]

  • Ibis Scientific. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. [Link]

  • PhosphonicS. SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2025, January 25). Safety Data Sheet. [Link]

  • U.S. Department of Defense. Technical Guide 15 - Pesticide Spill Prevention and Management. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.